molecular formula C25H26ClN7O2S2 B15574980 AR453588 hydrochloride

AR453588 hydrochloride

Número de catálogo: B15574980
Peso molecular: 556.1 g/mol
Clave InChI: DVXDJNBGXCILIU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AR453588 hydrochloride is a useful research compound. Its molecular formula is C25H26ClN7O2S2 and its molecular weight is 556.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C25H26ClN7O2S2

Peso molecular

556.1 g/mol

Nombre IUPAC

1-[4-[5-[[3-[(2-methyl-3-pyridinyl)oxy]-5-pyridin-2-ylsulfanyl-2-pyridinyl]amino]-1,2,4-thiadiazol-3-yl]piperidin-1-yl]ethanone;hydrochloride

InChI

InChI=1S/C25H25N7O2S2.ClH/c1-16-20(6-5-11-26-16)34-21-14-19(35-22-7-3-4-10-27-22)15-28-24(21)30-25-29-23(31-36-25)18-8-12-32(13-9-18)17(2)33;/h3-7,10-11,14-15,18H,8-9,12-13H2,1-2H3,(H,28,29,30,31);1H

Clave InChI

DVXDJNBGXCILIU-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

AR453588 Hydrochloride: A Technical Guide to its Mechanism of Action as a Glucokinase Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR453588 hydrochloride is a potent, orally bioavailable small molecule that functions as a glucokinase activator. This document provides an in-depth overview of its mechanism of action, supported by quantitative data from preclinical studies. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development. Signaling pathways and experimental workflows are visually represented to enhance understanding.

Core Mechanism of Action: Glucokinase Activation

This compound's primary mechanism of action is the allosteric activation of glucokinase (GK), a key enzyme in glucose metabolism.[1][2] Glucokinase, predominantly expressed in the liver and pancreatic β-cells, acts as a glucose sensor and catalyzes the phosphorylation of glucose to glucose-6-phosphate. This is the rate-limiting step in both glycolysis and glycogen (B147801) synthesis. By activating glucokinase, this compound enhances glucose uptake and metabolism in these tissues, leading to a reduction in blood glucose levels.[1][2] This makes it a promising therapeutic agent for the treatment of type 2 diabetes.

cluster_Bloodstream Bloodstream cluster_Pancreatic_Beta_Cell Pancreatic β-Cell cluster_Hepatocyte Hepatocyte High Blood Glucose High Blood Glucose GLUT2_P GLUT2 High Blood Glucose->GLUT2_P Uptake GLUT2_H GLUT2 High Blood Glucose->GLUT2_H Uptake Glucose_P Glucose GLUT2_P->Glucose_P GK_P Glucokinase (GK) Glucose_P->GK_P Substrate G6P_P Glucose-6-Phosphate GK_P->G6P_P Phosphorylation ATP_P ↑ ATP/ADP Ratio G6P_P->ATP_P K_ATP_Channel KATP Channel Closure ATP_P->K_ATP_Channel Depolarization_P Membrane Depolarization K_ATP_Channel->Depolarization_P Ca_Channel Ca2+ Influx Depolarization_P->Ca_Channel Insulin_Secretion Insulin Secretion Ca_Channel->Insulin_Secretion Insulin_Secretion->High Blood Glucose Lowers AR453588_P AR453588 AR453588_P->GK_P Activates Glucose_H Glucose GLUT2_H->Glucose_H GK_H Glucokinase (GK) Glucose_H->GK_H Substrate G6P_H Glucose-6-Phosphate GK_H->G6P_H Phosphorylation Glycogen_Synth ↑ Glycogen Synthesis G6P_H->Glycogen_Synth Glycolysis ↑ Glycolysis G6P_H->Glycolysis Glycogen_Synth->High Blood Glucose Lowers Glycolysis->High Blood Glucose Lowers AR453588_H AR453588 AR453588_H->GK_H Activates

Caption: this compound signaling pathway in pancreatic β-cells and hepatocytes.

Quantitative Data

In Vitro Potency
ParameterValue
EC50 42 nM
Table 1: In vitro potency of this compound as a glucokinase activator.[1][2]
In Vivo Efficacy in Mouse Models
Animal ModelDosingEffect
Normal C57BL/6J Mice 3-30 mg/kg (p.o.)Lowers post-prandial glucose.[1][2]
ob/ob Mice 3-30 mg/kg (p.o., once-daily for 14 days)Dose-dependent anti-hyperglycemic activity. Lowered fasted blood glucose and AUC of OGTT on day 14.[1][2]
Table 2: In vivo anti-hyperglycemic effects of this compound.
Pharmacokinetic Parameters in Mice
Route of AdministrationDoseTmax (h)Cmax (µg/mL)AUCinf (h·µg/mL)Vss (L/kg)CL (mL/min/kg)t1/2 (h)F (%)
Oral (p.o.) 10 mg/kg1.01.674.65-1.0-60.3
Intravenous (i.v.) 1 mg/kg--0.770.74621.61.28-
Table 3: Pharmacokinetic profile of this compound in mice.[1][2]

Experimental Protocols

In Vitro Glucokinase Activity Assay

This assay quantifies the effect of AR453588 on glucokinase activity in a cell-free system by measuring the production of glucose-6-phosphate (G6P), which is coupled to the reduction of NADP⁺ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH).

Materials:

  • Recombinant human glucokinase

  • AR453588 working solutions (diluted from DMSO stock)

  • Assay Buffer: 60 mM Tris-HCl (pH 9.0), 20 mM MgCl₂

  • Substrates: 12 mM D-glucose, 4.0 mM ATP

  • Coupling Enzyme: 10 units Glucose-6-phosphate dehydrogenase (G6PDH)

  • Cofactor: 0.9 mM β-nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺)

  • 96-well clear flat-bottom plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

  • In a 96-well plate, add 80 µL of a master mix containing Assay Buffer, D-glucose, ATP, G6PDH, and NADP⁺ to each well.

  • Add 10 µL of AR453588 working solution or vehicle (DMSO) to the respective wells.

  • To initiate the reaction, add 10 µL of recombinant glucokinase solution.

  • Immediately place the plate in a spectrophotometer pre-heated to 30°C.

  • Measure the increase in absorbance at 340 nm every minute for 30 minutes. The rate of NADPH formation is directly proportional to glucokinase activity.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.

cluster_Prep Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Master_Mix Prepare Master Mix (Buffer, Glucose, ATP, G6PDH, NADP+) Add_Master_Mix Add 80 µL Master Mix to wells Master_Mix->Add_Master_Mix Compound_Prep Prepare AR453588 dilutions Add_Compound Add 10 µL AR453588/Vehicle Compound_Prep->Add_Compound Enzyme_Prep Prepare Glucokinase solution Initiate_Reaction Add 10 µL Glucokinase Enzyme_Prep->Initiate_Reaction Add_Master_Mix->Add_Compound Add_Compound->Initiate_Reaction Incubate_Read Incubate at 30°C Measure Absorbance at 340 nm for 30 min Initiate_Reaction->Incubate_Read Calculate_V0 Calculate Initial Velocity (V₀) Incubate_Read->Calculate_V0 Determine_EC50 Determine EC50 Calculate_V0->Determine_EC50

Caption: Workflow for the in vitro glucokinase activity assay.

In Vivo Anti-hyperglycemic Study in ob/ob Mice

This protocol assesses the anti-hyperglycemic efficacy of AR453588 in a diabetic mouse model.

Materials:

  • Male diabetic ob/ob mice

  • AR453588 formulation for oral administration

  • Vehicle control

  • Glucometer and test strips

  • Oral gavage needles

Protocol:

  • Acclimatize the mice for at least one week prior to the experiment.

  • Divide the mice into groups (n=8-10 per group) for vehicle control and different doses of AR453588 (e.g., 3, 10, 30 mg/kg).

  • Administer the assigned treatment orally once daily for a period of 14 days.

  • On day 14, measure the fasting blood glucose of the mice.

  • Also on day 14, perform an oral glucose tolerance test (OGTT).

cluster_Pre_Study Pre-Study cluster_Dosing Dosing Period cluster_Endpoint Endpoint Measurement (Day 14) cluster_Outcome Outcome Acclimatize Acclimatize ob/ob mice (≥ 1 week) Group Group mice (n=8-10) (Vehicle, AR453588 doses) Acclimatize->Group Dose Daily oral gavage for 14 days Group->Dose FBG Measure Fasting Blood Glucose Dose->FBG OGTT Perform Oral Glucose Tolerance Test (OGTT) Dose->OGTT Analysis Analyze anti-hyperglycemic effect FBG->Analysis OGTT->Analysis

Caption: Workflow for the in vivo anti-hyperglycemic study in ob/ob mice.

Conclusion

This compound is a potent glucokinase activator with demonstrated in vitro and in vivo efficacy in preclinical models of type 2 diabetes. Its mechanism of action, centered on enhancing glucose metabolism in the liver and pancreas, is well-supported by the available data. The provided experimental protocols offer a foundation for further investigation into its therapeutic potential. The favorable pharmacokinetic profile suggests good oral bioavailability, further strengthening its candidacy for clinical development.

References

AR453588 Hydrochloride: A Technical Guide for Glucokinase Activation in Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR453588 hydrochloride is a potent, orally bioavailable small molecule activator of glucokinase (GK), a critical enzyme in glucose homeostasis. By allosterically activating GK, this compound enhances glucose sensing in pancreatic β-cells and promotes glucose metabolism in the liver. This dual mechanism of action leads to increased glucose-stimulated insulin (B600854) secretion (GSIS) and enhanced hepatic glucose uptake and glycogen (B147801) synthesis, ultimately resulting in anti-hyperglycemic effects. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its pharmacological properties, mechanism of action, and detailed experimental protocols for its evaluation.

Introduction to Glucokinase Activation

Glucokinase plays a pivotal role as a glucose sensor in the body, primarily in the pancreas and liver. In pancreatic β-cells, GK is the rate-limiting step in glucose metabolism, which in turn governs the secretion of insulin in response to rising blood glucose levels. In the liver, GK facilitates the phosphorylation of glucose to glucose-6-phosphate, the first step in both glycolysis and glycogen synthesis, thereby promoting glucose uptake and storage and reducing hepatic glucose output. Consequently, small molecule activators of glucokinase, such as this compound, represent a promising therapeutic strategy for the treatment of type 2 diabetes mellitus (T2DM).

Pharmacological Profile of this compound

This compound has demonstrated significant potential as an anti-diabetic agent in preclinical studies. Its primary pharmacological effect is the potent activation of the glucokinase enzyme, leading to improved glycemic control.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.

Table 1: In Vitro Potency of this compound

ParameterValueDescription
EC50 42 nM[1][2][3][4][5]The half-maximal effective concentration for the activation of the glucokinase enzyme.

Table 2: Preclinical Pharmacokinetic Parameters of AR453588 in Male CD-1 Mice [1][4]

Parameter1 mg/kg Intravenous10 mg/kg Oral
Cmax (µg/mL) -1.67
Tmax (h) -1.0
AUCinf (h·µg/mL) 0.774.65
Vss (L/kg) 0.746-
CL (mL/min/kg) 21.6-
t1/2 (h) 1.28-
Oral Bioavailability (F) -60.3%

Table 3: In Vivo Efficacy of this compound

Animal ModelDosing RegimenKey Findings
Normal C57BL/6J Mice 3-30 mg/kg (oral)[1][4]Lowered post-prandial glucose levels.
Male Diabetic ob/ob Mice 3, 10, 30 mg/kg (oral, once-daily for 14 days)[1][4]Dose-dependent anti-hyperglycemic activity. Lowered fasted blood glucose on day 14. Reduced the Area Under the Curve (AUC) in an oral glucose tolerance test (OGTT).[1][4]

Mechanism of Action and Signaling Pathways

This compound functions as an allosteric activator of glucokinase, enhancing its catalytic activity at physiological glucose concentrations. This activation occurs in two key metabolic tissues: pancreatic β-cells and hepatocytes.

Pancreatic β-Cell Signaling Pathway

In the pancreatic β-cells, the activation of glucokinase by this compound amplifies the glucose-sensing mechanism, leading to a more robust insulin secretion in response to elevated blood glucose.

pancreatic_pathway cluster_extracellular Extracellular Space cluster_cell Pancreatic β-Cell Glucose_ext Blood Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Uptake Glucose_int Intracellular Glucose GLUT2->Glucose_int GK Glucokinase (GK) Glucose_int->GK Substrate G6P Glucose-6-Phosphate GK->G6P Phosphorylation AR453588 AR453588 Hydrochloride AR453588->GK Allosteric Activation Glycolysis Glycolysis G6P->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP KATP KATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_channel Voltage-Gated Ca²⁺ Channel Opening Depolarization->Ca_channel Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx Insulin_exocytosis Insulin Granule Exocytosis Ca_influx->Insulin_exocytosis Insulin_secretion Insulin Secretion Insulin_exocytosis->Insulin_secretion

AR453588-mediated glucokinase activation in pancreatic β-cells.
Hepatic Signaling Pathway

In hepatocytes, activation of glucokinase by this compound enhances glucose uptake and its conversion to glucose-6-phosphate. This promotes the replenishment of glycogen stores and increases glycolytic flux, thereby reducing the amount of glucose released by the liver into the bloodstream.

hepatic_pathway cluster_extracellular Sinusoidal Blood cluster_cell Hepatocyte Glucose_ext Blood Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Uptake Glucose_int Intracellular Glucose GLUT2->Glucose_int GK Glucokinase (GK) Glucose_int->GK Substrate G6P Glucose-6-Phosphate GK->G6P Phosphorylation HGO ↓ Hepatic Glucose Output GK->HGO Inhibits AR453588 AR453588 Hydrochloride AR453588->GK Allosteric Activation Glycogen_Synthase Glycogen Synthase G6P->Glycogen_Synthase Activates Glycolysis Glycolysis G6P->Glycolysis Glycogen Glycogen Synthesis Glycogen_Synthase->Glycogen Pyruvate Pyruvate Glycolysis->Pyruvate

AR453588-mediated glucokinase activation in hepatocytes.

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the activity and efficacy of this compound. These should be optimized for specific experimental conditions.

In Vitro Glucokinase Activity Assay (Coupled Enzyme Assay)

This assay measures the production of glucose-6-phosphate (G6P) by glucokinase, which is then utilized by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically.

gka_assay_workflow start Start prepare_reagents Prepare Reagents: - Recombinant Glucokinase - AR453588 dilutions - Glucose, ATP, MgCl₂, NADP⁺ - G6PDH (coupling enzyme) start->prepare_reagents setup_plate Add reagents and AR453588 to 96-well plate prepare_reagents->setup_plate initiate_reaction Initiate reaction by adding recombinant glucokinase setup_plate->initiate_reaction measure_absorbance Measure absorbance at 340 nm in kinetic mode at 37°C initiate_reaction->measure_absorbance data_analysis Calculate reaction rates and determine EC₅₀ value measure_absorbance->data_analysis end End data_analysis->end

Workflow for in vitro glucokinase activity assay.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, ATP, glucose, and NADP⁺. Prepare serial dilutions of this compound.

  • Assay Setup: In a 96-well plate, add the reaction buffer, G6PDH, and the various concentrations of AR453588.

  • Reaction Initiation: Add recombinant glucokinase to each well to start the reaction.

  • Measurement: Immediately measure the increase in absorbance at 340 nm over time in a plate reader.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of AR453588 and plot the dose-response curve to determine the EC50 value.

Cellular Glucose Uptake Assay

This assay measures the effect of AR453588 on the uptake of a fluorescent glucose analog, such as 2-NBDG, into a relevant cell line (e.g., HepG2 hepatocytes or INS-1 pancreatic β-cells).

Methodology:

  • Cell Culture: Seed cells in a 96-well plate and grow to confluency.

  • Compound Incubation: Treat the cells with varying concentrations of this compound in a low-glucose medium for a specified period.

  • Glucose Analog Addition: Add the fluorescent glucose analog (e.g., 2-NBDG) to each well and incubate.

  • Fluorescence Measurement: After incubation, wash the cells to remove extracellular analog and measure the intracellular fluorescence using a plate reader.

  • Data Analysis: Normalize the fluorescence signal to the cell number and compare the glucose uptake in treated cells to untreated controls.

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the ability of an animal to clear a glucose load from the bloodstream, providing a measure of in vivo glucose tolerance.

Methodology:

  • Animal Acclimatization and Fasting: Acclimate the animals to handling and fast them overnight (typically 6-8 hours) with free access to water.

  • Baseline Blood Glucose: Measure the baseline blood glucose level (t=0) from a tail snip.

  • Compound Administration: Administer this compound or vehicle control via oral gavage at a predetermined time before the glucose challenge.

  • Glucose Challenge: Administer a bolus of glucose solution (typically 2 g/kg) via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group. A reduction in AUC indicates improved glucose tolerance.

Safety and Toxicological Considerations

While specific safety and toxicology data for this compound are not extensively published, the safety profile of the glucokinase activator class has been evaluated in clinical trials. Potential adverse effects associated with some glucokinase activators include an increased risk of hypoglycemia, particularly at higher doses, and elevations in triglycerides and liver enzymes. The risk of hypoglycemia appears to be more pronounced with dual-acting (pancreatic and hepatic) activators compared to hepatoselective ones. Careful dose-selection and monitoring are crucial in the development of this class of compounds.

Clinical Development Status

There is no publicly available information on the clinical trial status of this compound.

Conclusion

This compound is a potent, orally bioavailable glucokinase activator with demonstrated anti-hyperglycemic efficacy in preclinical models of type 2 diabetes. Its dual mechanism of action in the pancreas and liver addresses key pathophysiological defects of the disease. The data presented in this technical guide support its potential as a therapeutic candidate and provide a framework for its further investigation by researchers and drug development professionals. Further studies are warranted to fully elucidate its long-term efficacy and safety profile.

References

AR453588 Hydrochloride: A Technical Overview of its Discovery and Synthesis as a Glucokinase Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of AR453588 hydrochloride, a potent, orally bioavailable glucokinase activator with potential applications in the treatment of type 2 diabetes.

Discovery and Pharmacological Profile

This compound was identified as a potent anti-diabetic agent through research focused on the activation of glucokinase (GK), a key enzyme in glucose homeostasis.[1][2] The discovery and preclinical development of AR453588 have positioned it as a significant compound in the study of glucokinase activators.

In Vitro Activity

AR453588 is a potent activator of the glucokinase enzyme, demonstrating an EC50 of 42 nM.[1][2]

Table 1: In Vitro Activity of this compound

ParameterValue
TargetGlucokinase (GK)
EC5042 nM
In Vivo Efficacy and Pharmacokinetics

Preclinical studies in mouse models have demonstrated the anti-hyperglycemic activity of this compound.[1][2] Oral administration of AR453588 lowered post-prandial glucose levels in normal C57BL/6J mice and exhibited dose-dependent anti-hyperglycemic effects in diabetic ob/ob mice over a 14-day period.[1][2]

Table 2: In Vivo Efficacy of this compound in ob/ob Mice (14-day study)

Dosage (p.o., once daily)Outcome
3-30 mg/kgLowered fasted blood glucose and the Area Under the Curve (AUC) in an Oral Glucose Tolerance Test (OGTT).

Pharmacokinetic profiling in male CD-1 mice revealed good oral bioavailability.

Table 3: Pharmacokinetic Parameters of this compound in Male CD-1 Mice

Administration RouteDoseTmax (h)Cmax (µg/mL)AUCinf (h·µg/mL)Vss (L/kg)CL (mL/min/kg)t½ (h)F (%)
Intravenous (i.v.)1 mg/kg--0.770.74621.61.28-
Oral (p.o.)10 mg/kg1.01.674.65---60.3

Mechanism of Action: Glucokinase Activation Signaling Pathway

This compound functions as an allosteric activator of glucokinase. This activation enhances glucose sensing and metabolism in key metabolic tissues, primarily the pancreatic β-cells and the liver, leading to improved glucose homeostasis.

Pancreatic β-Cell Signaling

In pancreatic β-cells, glucokinase acts as a glucose sensor. Activation of glucokinase by AR453588 increases the rate of glucose phosphorylation to glucose-6-phosphate. This initiates a cascade of events leading to insulin (B600854) secretion.

G cluster_0 Pancreatic β-Cell Glucose Glucose Glucokinase Glucokinase Glucose->Glucokinase AR453588 AR453588 AR453588->Glucokinase activates G6P Glucose-6-Phosphate Glucokinase->G6P Glycolysis Glycolysis G6P->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP KATP_Closure KATP Channel Closure ATP_ADP->KATP_Closure Membrane_Depolarization Membrane Depolarization KATP_Closure->Membrane_Depolarization Ca_Influx ↑ Intracellular Ca2+ Membrane_Depolarization->Ca_Influx Insulin_Secretion Insulin_Secretion Ca_Influx->Insulin_Secretion

Caption: AR453588-mediated glucokinase activation in pancreatic β-cells.

Hepatic Signaling

In the liver, activation of glucokinase by AR453588 promotes glucose uptake and its conversion into glycogen (B147801) for storage, while simultaneously reducing the production and release of glucose from the liver.

G cluster_1 Hepatocyte Glucose_Uptake Glucose Uptake Glucokinase_H Glucokinase Glucose_Uptake->Glucokinase_H AR453588_H AR453588 AR453588_H->Glucokinase_H activates G6P_H Glucose-6-Phosphate Glucokinase_H->G6P_H Glycogen_Synthesis ↑ Glycogen Synthesis G6P_H->Glycogen_Synthesis Reduced_HGO ↓ Hepatic Glucose Output G6P_H->Reduced_HGO

Caption: AR453588-mediated glucokinase activation in hepatocytes.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, a generalized synthetic approach can be inferred from patents of structurally similar glucokinase activators, which often involve the coupling of thiazole (B1198619) and pyridine (B92270) derivatives.

Generalized Synthetic Workflow

The following diagram illustrates a plausible, high-level workflow for the synthesis of a molecule with the core structure of AR453588. This is a generalized representation and does not reflect the specific reagents and conditions for AR453588.

G cluster_2 Generalized Synthesis Workflow Start_Thiazole Thiazole Precursor Coupling Coupling Reaction Start_Thiazole->Coupling Start_Pyridine Pyridine Precursor Start_Pyridine->Coupling Intermediate Core Structure Intermediate Coupling->Intermediate Modification Side Chain Modification(s) Intermediate->Modification Final_Product AR453588 Base Modification->Final_Product Salt_Formation Salt Formation with HCl Final_Product->Salt_Formation Final_HCl This compound Salt_Formation->Final_HCl

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of AR453588 are proprietary. However, based on standard methodologies for similar compounds, the following outlines generalized procedures.

In Vitro Glucokinase Activation Assay (Generalized)

This assay measures the ability of a compound to enhance the activity of the glucokinase enzyme.

  • Reagents and Materials:

    • Recombinant human glucokinase

    • This compound (test compound)

    • Glucose

    • ATP

    • Coupling enzyme system (e.g., glucose-6-phosphate dehydrogenase and NADP+)

    • Assay buffer (e.g., Tris-HCl)

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the assay buffer, glucose, ATP, NADP+, and the coupling enzyme.

    • Add the diluted this compound or vehicle control to the respective wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding recombinant glucokinase to all wells.

    • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH and is proportional to glucokinase activity.

    • Calculate the EC50 value by plotting the rate of reaction against the concentration of this compound and fitting the data to a dose-response curve.

In Vivo Pharmacokinetic Study in Mice (Generalized)

This protocol outlines the general steps for assessing the pharmacokinetic properties of a compound in a mouse model.

  • Animals:

    • Male CD-1 mice (or other appropriate strain)

  • Compound Administration:

    • Intravenous (i.v.): Dissolve this compound in a suitable vehicle (e.g., saline) and administer via tail vein injection at a specified dose.

    • Oral (p.o.): Formulate this compound in an appropriate vehicle (e.g., 0.5% methylcellulose) and administer by oral gavage at a specified dose.

  • Blood Sampling:

    • Collect blood samples at predetermined time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Blood can be collected via methods such as retro-orbital bleeding or tail vein sampling.

    • Process blood to obtain plasma by centrifugation.

  • Sample Analysis:

    • Analyze the concentration of AR453588 in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use pharmacokinetic software to calculate parameters such as Tmax, Cmax, AUC, Vss, CL, t½, and bioavailability (F).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the preclinical evaluation of a glucokinase activator like AR453588.

G cluster_3 Preclinical Evaluation Workflow Compound_Synthesis Compound Synthesis & Purification In_Vitro_Assay In Vitro Glucokinase Activation Assay Compound_Synthesis->In_Vitro_Assay EC50_Determination EC50 Determination In_Vitro_Assay->EC50_Determination In_Vivo_PK In Vivo Pharmacokinetic Studies EC50_Determination->In_Vivo_PK Potent Compounds In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., OGTT in diabetic mice) EC50_Determination->In_Vivo_Efficacy Potent Compounds Bioavailability Determine Bioavailability & PK Profile In_Vivo_PK->Bioavailability Lead_Optimization Lead Optimization / Further Development Bioavailability->Lead_Optimization Dose_Response Establish Dose-Response Relationship In_Vivo_Efficacy->Dose_Response Dose_Response->Lead_Optimization

Caption: A typical workflow for the preclinical evaluation of a glucokinase activator.

References

AR453588 Hydrochloride: A Technical Guide to EC50 Determination and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AR453588 hydrochloride, a potent, orally bioavailable small molecule activator of glucokinase (GK).[1][2] It is intended to serve as a comprehensive resource for researchers and drug development professionals, with a focus on the determination of its half-maximal effective concentration (EC50) and its role in relevant signaling pathways.

Quantitative Data Summary

This compound has been identified as a potent anti-diabetic agent due to its effective activation of the glucokinase enzyme.[3][4] The key quantitative measure of its potency is the EC50 value, which represents the concentration of the compound that elicits 50% of the maximal response.

CompoundParameterValueTarget
This compoundEC5042 nMGlucokinase (GK)

Glucokinase Signaling Pathway

Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor primarily in pancreatic β-cells and hepatocytes.[5][6][7] In pancreatic β-cells, the activation of glucokinase is the rate-limiting step for glucose-stimulated insulin (B600854) secretion.[8] this compound allosterically activates glucokinase, enhancing its catalytic activity and increasing its affinity for glucose.[1][9] This leads to an increased rate of glucose phosphorylation to glucose-6-phosphate, which in turn elevates the ATP/ADP ratio within the cell. This change in the energy state of the cell leads to the closure of ATP-sensitive potassium (KATP) channels, depolarization of the cell membrane, and subsequent influx of calcium ions (Ca2+). The rise in intracellular calcium triggers the exocytosis of insulin-containing granules, resulting in insulin secretion.[8][10]

Glucokinase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Pancreatic β-cell Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Glucose_in Glucose GLUT2->Glucose_in Facilitated Diffusion GK Glucokinase (GK) Glucose_in->GK AR453588 AR453588 hydrochloride AR453588->GK Allosteric Activation G6P Glucose-6-Phosphate GK->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP ↑ ATP/ADP Ratio Glycolysis->ATP KATP KATP Channel (Closure) ATP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_channel Voltage-gated Ca2+ Channel (Opening) Depolarization->Ca_channel Ca_ion ↑ Intracellular Ca2+ Ca_channel->Ca_ion Insulin_Vesicles Insulin Vesicles Ca_ion->Insulin_Vesicles Triggers Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Glucokinase signaling pathway in pancreatic β-cells.

Experimental Protocol: In Vitro Glucokinase Activation Assay for EC50 Determination

This protocol describes a common method for determining the EC50 value of a glucokinase activator like this compound using a coupled enzymatic assay. The activity of glucokinase is measured by quantifying the rate of NADPH production, which is directly proportional to the formation of glucose-6-phosphate.[1][11]

Materials:

  • Recombinant human glucokinase

  • This compound

  • Glucose

  • Adenosine triphosphate (ATP)

  • Glucose-6-phosphate dehydrogenase (G6PDH) (coupling enzyme)

  • Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate (black, clear bottom for fluorescence reading)

  • Microplate reader capable of measuring fluorescence at Ex/Em = 340/460 nm (for NADPH) or absorbance at 340 nm.

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the dose-response curve.

  • Assay Reaction Mixture Preparation:

    • Prepare a reaction mixture containing assay buffer, glucose, NADP+, and G6PDH. The final concentrations should be optimized, but typical ranges are 5-10 mM for glucose and 1 mM for NADP+.

  • Assay Protocol:

    • Add a small volume (e.g., 1-2 µL) of the diluted this compound or DMSO (vehicle control) to the wells of the 96-well plate.

    • Add the reaction mixture to each well.

    • Add recombinant glucokinase to each well to a final concentration in the low nanomolar range.

    • Initiate the reaction by adding ATP to each well (e.g., a final concentration of 1-5 mM).

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-heated to 30°C.

    • Measure the increase in fluorescence (NADPH production) or absorbance over time (e.g., every minute for 30-60 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each concentration of this compound.

    • Normalize the data to the vehicle control (DMSO) to determine the percent activation.

    • Plot the percent activation against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

EC50_Determination_Workflow start Start prep_reagents Prepare Reagents: - AR453588 dilutions - Reaction Mix (Glucose, NADP+, G6PDH) - Glucokinase - ATP Solution start->prep_reagents plate_setup Plate Setup: - Add AR453588/DMSO to wells - Add Reaction Mix - Add Glucokinase prep_reagents->plate_setup initiate_reaction Initiate Reaction: Add ATP Solution plate_setup->initiate_reaction read_plate Kinetic Measurement: Read Fluorescence/Absorbance over time initiate_reaction->read_plate analyze_data Data Analysis: - Calculate initial velocities - Normalize to control - Plot dose-response curve read_plate->analyze_data determine_ec50 Determine EC50 Value analyze_data->determine_ec50 end End determine_ec50->end

Caption: Experimental workflow for EC50 determination.

Conclusion

This compound is a potent glucokinase activator with a reported EC50 of 42 nM.[3][4] Its mechanism of action involves the allosteric activation of glucokinase, leading to enhanced glucose sensing and metabolism, particularly in pancreatic β-cells, which ultimately results in increased insulin secretion. The provided experimental protocol offers a robust framework for the in vitro determination of its EC50 value, a critical parameter for the evaluation of its therapeutic potential in the context of type 2 diabetes.

References

The Pharmacological Profile of AR453588 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR453588 hydrochloride is a potent, orally bioavailable small molecule activator of glucokinase (GK), a critical enzyme in glucose homeostasis. This document provides a comprehensive technical overview of the pharmacological profile of this compound, synthesizing available preclinical data. It is intended to serve as a resource for researchers and professionals in the field of diabetes and metabolic disease drug discovery and development. This guide includes in vitro potency, in vivo efficacy in established diabetic animal models, and key pharmacokinetic parameters. Detailed experimental methodologies for the foundational assays used to characterize this compound are also provided, alongside visualizations of its mechanism of action and relevant experimental workflows.

Introduction

Glucokinase (GK) functions as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in the regulation of glucose-stimulated insulin (B600854) secretion and hepatic glucose metabolism. Allosteric activation of GK has emerged as a promising therapeutic strategy for the treatment of type 2 diabetes mellitus (T2DM). This compound has been identified as a potent glucokinase activator (GKA) with demonstrated anti-hyperglycemic effects in preclinical models. This document outlines the key pharmacological characteristics of this compound.

Mechanism of Action

This compound is an allosteric activator of glucokinase. It binds to a site on the GK enzyme distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and enhances its catalytic activity. This leads to an increased rate of glucose phosphorylation to glucose-6-phosphate. In pancreatic β-cells, this enhanced glucose metabolism results in a higher ATP:ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and subsequent influx of calcium, which triggers insulin secretion in a glucose-dependent manner. In the liver, GK activation promotes glucose uptake and conversion to glycogen, thereby reducing hepatic glucose output.

cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_p Glucose GK_p Glucokinase (GK) Glucose_p->GK_p AR453588_p AR453588 AR453588_p->GK_p Activates G6P_p Glucose-6-Phosphate GK_p->G6P_p Metabolism_p Metabolism G6P_p->Metabolism_p ATP_ADP ↑ ATP:ADP Ratio Metabolism_p->ATP_ADP KATP KATP Channel Closure ATP_ADP->KATP Ca_influx Ca²⁺ Influx KATP->Ca_influx Insulin Insulin Secretion Ca_influx->Insulin Glucose_l Glucose GK_l Glucokinase (GK) Glucose_l->GK_l AR453588_l AR453588 AR453588_l->GK_l Activates G6P_l Glucose-6-Phosphate GK_l->G6P_l Glycogen Glycogen Synthesis G6P_l->Glycogen HGO ↓ Hepatic Glucose Output G6P_l->HGO cluster_workflow Glucokinase Activity Assay Workflow reagents Prepare Reagents: - Glucokinase - AR453588 (test compound) - Glucose, ATP, MgCl₂ - G6PDH, NADP⁺ plate Plate Setup: Add reagents and varying concentrations of AR453588 to a 96-well plate. reagents->plate initiate Initiate Reaction: Add enzyme solution (GK) to each well. plate->initiate measure Kinetic Measurement: Measure absorbance at 340 nm over time (NADPH production). initiate->measure analyze Data Analysis: Calculate initial reaction velocity (V₀) and determine EC₅₀. measure->analyze cluster_ogtt Oral Glucose Tolerance Test (OGTT) Workflow fast 1. Fasting: Mice are fasted overnight (e.g., 6-16 hours). baseline 2. Baseline Glucose (t=0): Measure blood glucose from a tail snip. fast->baseline dose 3. Dosing: Administer AR453588 or vehicle by oral gavage. baseline->dose wait 4. Absorption Period: Wait for a defined period (e.g., 30-60 minutes). dose->wait challenge 5. Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg) by oral gavage. wait->challenge monitor 6. Blood Glucose Monitoring: Measure blood glucose at time points (e.g., 15, 30, 60, 90, 120 min) post-challenge. challenge->monitor auc 7. Data Analysis: Calculate the Area Under the Curve (AUC) for glucose excursion. monitor->auc

AR453588 Hydrochloride: A Technical Guide for Type 2 Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR453588 hydrochloride is a potent and orally bioavailable small molecule activator of the enzyme glucokinase (GK), a critical regulator of glucose homeostasis.[1][2] As a glucokinase activator (GKA), AR453588 represents a promising therapeutic approach for the treatment of type 2 diabetes mellitus (T2DM). This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, pharmacokinetic profile, and key experimental findings that underscore its anti-hyperglycemic potential.

Mechanism of Action

AR453588 exerts its anti-diabetic effects by allosterically activating glucokinase, which functions as a glucose sensor in key metabolic tissues, primarily the pancreas and the liver.

  • In Pancreatic β-cells: Glucokinase plays a pivotal role in glucose-stimulated insulin (B600854) secretion (GSIS). By enhancing the activity of glucokinase, AR453588 increases the β-cell's sensitivity to elevations in blood glucose, leading to a more robust insulin release.

  • In the Liver: Hepatic glucokinase is crucial for post-prandial glucose uptake and the conversion of glucose into glycogen (B147801) for storage. Activation of hepatic glucokinase by AR453588 promotes increased glucose phosphorylation, thereby enhancing glycogen synthesis and reducing hepatic glucose output.

This dual mechanism of action, targeting both insulin secretion and hepatic glucose metabolism, makes AR453588 a compelling candidate for T2DM research.

AR453588_Signaling_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte ar453588_p AR453588 gk_p Glucokinase (GK) Activation ar453588_p->gk_p activates g6p_p Glucose-6-Phosphate (G6P) gk_p->g6p_p catalyzes glucose_p Increased Blood Glucose glucose_p->gk_p senses atp_p Increased ATP/ADP Ratio g6p_p->atp_p k_channel KATP Channel Closure atp_p->k_channel depolarization Membrane Depolarization k_channel->depolarization ca_channel Ca2+ Channel Opening depolarization->ca_channel ca_influx Ca2+ Influx ca_channel->ca_influx insulin_secretion Insulin Secretion ca_influx->insulin_secretion ar453588_l AR453588 gk_l Glucokinase (GK) Activation ar453588_l->gk_l activates g6p_l Glucose-6-Phosphate (G6P) gk_l->g6p_l catalyzes glucose_l Increased Blood Glucose glucose_l->gk_l uptake glycogen_synthesis Increased Glycogen Synthesis g6p_l->glycogen_synthesis hgo Reduced Hepatic Glucose Output g6p_l->hgo indirectly leads to Experimental_Workflow_ob_ob_Mice acclimatization Acclimatization (≥ 1 week) grouping Group Allocation (n=8-10 per group) - Vehicle Control - AR453588 (3, 10, 30 mg/kg) acclimatization->grouping dosing Daily Oral Administration (14 days) grouping->dosing day14_measurements Day 14 Measurements - Fasting Blood Glucose - Oral Glucose Tolerance Test (OGTT) dosing->day14_measurements data_analysis Data Analysis day14_measurements->data_analysis

References

Preclinical Data on AR453588 Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR453588 hydrochloride is a potent, orally bioavailable small molecule activator of glucokinase (GK), a key enzyme in glucose homeostasis. This document provides a comprehensive overview of the publicly available preclinical data on this compound, covering its mechanism of action, in vitro potency, in vivo efficacy in rodent models of type 2 diabetes, and pharmacokinetic profile. Detailed experimental protocols for key studies are provided to facilitate reproducibility and further investigation. Additionally, this guide includes a discussion on the known safety considerations for the glucokinase activator (GKA) class of compounds. All quantitative data are summarized in structured tables, and relevant biological pathways and experimental workflows are visualized using diagrams.

Introduction

Glucokinase plays a crucial role as a glucose sensor in pancreatic β-cells and hepatocytes, regulating insulin (B600854) secretion and hepatic glucose metabolism, respectively.[1] Small molecule activators of glucokinase, such as this compound, represent a promising therapeutic strategy for the treatment of type 2 diabetes mellitus by enhancing the body's natural glucose-sensing and disposal mechanisms.[1] This technical guide collates and presents the available preclinical data for this compound to support ongoing research and development efforts in this area.

Mechanism of Action

This compound is an allosteric activator of glucokinase.[1] It binds to a site on the glucokinase enzyme distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and enhances its catalytic activity.[1] This dual action in the pancreas and liver leads to increased glucose-stimulated insulin secretion and enhanced hepatic glucose uptake and glycogen (B147801) synthesis.[1]

Signaling Pathway

The following diagram illustrates the central role of glucokinase in glucose homeostasis and the mechanism of action of this compound.

GKA_Mechanism cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Transporter Glucose_p->GLUT2_p GK_p Glucokinase (GK) GLUT2_p->GK_p G6P_p Glucose-6-Phosphate GK_p->G6P_p Phosphorylation Metabolism_p Metabolism G6P_p->Metabolism_p ATP_ADP_p ↑ ATP/ADP Ratio Metabolism_p->ATP_ADP_p K_channel KATP Channel Closure ATP_ADP_p->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Ca2+ Influx Depolarization->Ca_channel Insulin Insulin Secretion Ca_channel->Insulin AR453588_p AR453588 AR453588_p->GK_p Activates Glucose_l Glucose GLUT2_l GLUT2 Transporter Glucose_l->GLUT2_l GK_l Glucokinase (GK) GLUT2_l->GK_l G6P_l Glucose-6-Phosphate GK_l->G6P_l Phosphorylation Glycogen Glycogen Synthesis G6P_l->Glycogen Glycolysis Glycolysis G6P_l->Glycolysis AR453588_l AR453588 AR453588_l->GK_l Activates

Caption: Mechanism of action of this compound.

In Vitro Potency

The in vitro potency of this compound has been determined using enzymatic assays.

ParameterValueReference
EC50 42 nM[2]

Table 1: In Vitro Potency of this compound

Preclinical Efficacy

The anti-hyperglycemic activity of this compound has been evaluated in rodent models of type 2 diabetes.

In Vivo Efficacy Data
Animal ModelDosing RegimenKey FindingsReference
Normal C57BL/6J mice 3-30 mg/kg; p.o.Lowered post-prandial glucose.[2]
ob/ob mice 3-30 mg/kg; p.o.; once-daily for 14 daysShowed anti-hyperglycemic activity, lowered fasted blood glucose, and reduced the AUC in an oral glucose tolerance test (OGTT).[2]

Table 2: Summary of In Vivo Efficacy Studies

Experimental Protocols

The following diagram outlines a typical workflow for a 14-day in vivo efficacy study.

Efficacy_Workflow cluster_workflow 14-Day Efficacy Study Workflow Acclimatization Acclimatization (7 days) Randomization Randomization into Treatment Groups Acclimatization->Randomization Dosing Daily Oral Dosing (AR453588 or Vehicle) for 14 days Randomization->Dosing Monitoring Monitor Body Weight and Food/Water Intake Dosing->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) (e.g., on Day 13) Dosing->OGTT Termination Study Termination (Day 14) OGTT->Termination Analysis Blood and Tissue Sample Collection and Analysis Termination->Analysis

Caption: Workflow for a 14-day in vivo efficacy study.
  • Animal Model: ob/ob mice.

  • Acclimatization: Animals are acclimated for at least one week prior to the study.

  • Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.

  • Baseline Blood Glucose: A baseline blood sample is collected via tail snip to measure fasting blood glucose levels.

  • Drug Administration: this compound or vehicle is administered orally (p.o.) at the specified doses.

  • Glucose Challenge: After a specified time post-drug administration (e.g., 60 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.

  • Blood Glucose Monitoring: Blood glucose levels are measured at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess glucose tolerance.

Pharmacokinetics

The pharmacokinetic properties of this compound have been characterized in mice following both intravenous (i.v.) and oral (p.o.) administration.

Administration RouteDoseCL (mL/min/kg)Vss (L/kg)t1/2 (hours)Cmax (µg/mL)AUCinf (h·µg/mL)F (%)Reference
Intravenous (i.v.) 1 mg/kg21.60.7461.28-0.77-[2]
Oral (p.o.) 10 mg/kg-1.0a-1.674.6560.3[2]

Table 3: Pharmacokinetic Parameters of this compound in Mice aVss/F

Experimental Protocol for Pharmacokinetic Studies
  • Animal Model: C57BL/6J mice.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

  • Drug Administration:

    • Intravenous: A single dose of this compound is administered via the tail vein.

    • Oral: A single dose of this compound is administered by oral gavage.

  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing from the retro-orbital sinus or another appropriate site.

  • Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.

Safety and Toxicology

No specific preclinical toxicology data, such as LD50 values or findings from dedicated safety pharmacology or repeat-dose toxicity studies, are publicly available for this compound. However, the safety profile of the glucokinase activator (GKA) class of compounds has been evaluated in numerous preclinical and clinical studies.

Class-Related Safety Considerations for Glucokinase Activators:

  • Hypoglycemia: A primary concern with GKAs is the potential for hypoglycemia due to the stimulation of insulin secretion even at low glucose levels.[3]

  • Hypertriglyceridemia: An increase in plasma triglycerides has been observed with some GKAs, potentially due to the activation of hepatic glucokinase leading to increased lipogenesis.[3]

  • Hepatic Steatosis: Long-term activation of hepatic glucokinase could theoretically lead to an accumulation of fat in the liver.

It is crucial that any further development of this compound includes comprehensive toxicology and safety pharmacology studies to characterize its specific safety profile.

Conclusion

The available preclinical data indicate that this compound is a potent glucokinase activator with promising anti-hyperglycemic effects in animal models of type 2 diabetes. The compound is orally bioavailable and demonstrates a pharmacokinetic profile suitable for further investigation. While the preclinical efficacy data are encouraging, a thorough evaluation of the safety and toxicology of this compound is essential for its continued development as a potential therapeutic agent. This technical guide provides a foundation for researchers and drug development professionals to understand the preclinical characteristics of this compound and to design future studies.

References

AR453588 Hydrochloride: A Technical Guide to its Effects on Glucose Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AR453588 hydrochloride is a potent, orally bioavailable small molecule activator of glucokinase (GK), a critical enzyme in glucose homeostasis. By allosterically activating GK, this compound enhances glucose sensing and metabolism in key tissues, primarily the pancreas and liver. This technical guide provides a comprehensive overview of the preclinical data on this compound's effect on glucose metabolism, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for relevant assays, and visualizations of the underlying signaling pathways. The information presented herein is intended to support further research and development of glucokinase activators as a therapeutic strategy for type 2 diabetes mellitus.

Mechanism of Action: Glucokinase Activation

Glucokinase plays a pivotal role in regulating blood glucose levels. In pancreatic β-cells, GK acts as a glucose sensor, coupling insulin (B600854) secretion to circulating glucose concentrations.[1][2] In hepatocytes, GK facilitates the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in both glycolysis and glycogen (B147801) synthesis, thereby promoting hepatic glucose uptake and storage.[1][2]

This compound functions as a glucokinase activator (GKA), binding to an allosteric site on the enzyme. This binding induces a conformational change that increases the enzyme's affinity for glucose and enhances its catalytic activity.[1] The dual action of this compound in both the pancreas and liver leads to a coordinated anti-hyperglycemic effect:

  • In Pancreatic β-Cells: Increased GK activity leads to a higher rate of glucose metabolism, an elevated ATP/ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and subsequent influx of calcium ions, which triggers the exocytosis of insulin-containing granules.

  • In the Liver: Enhanced GK activity promotes the conversion of glucose to glucose-6-phosphate, stimulating both glycolysis and glycogen synthesis, and thereby increasing hepatic glucose disposal.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Potency of this compound

ParameterValueDescription
EC50 42 nMThe concentration of this compound that elicits a half-maximal response in a glucokinase activation assay.

Table 2: In Vivo Pharmacokinetic Profile of this compound in Male CD-1 Mice

ParameterValue (10 mg/kg, p.o.)Value (1 mg/kg, i.v.)Description
Cmax 1.67 µg/mL-Maximum plasma concentration.
Tmax 1.0 h-Time to reach maximum plasma concentration.
AUCinf 4.65 hµg/mL0.77 hµg/mLArea under the plasma concentration-time curve from time zero to infinity.
Vss -0.746 L/kgVolume of distribution at steady state.
CL -21.6 mL/min/kgClearance.
t1/2 -1.28 hHalf-life.
F (%) 60.3%-Oral bioavailability.

Table 3: In Vivo Efficacy of this compound

Animal ModelDosing RegimenKey Findings
Normal C57BL/6J Mice 3-30 mg/kg, p.o.Lowered post-prandial glucose levels in an Oral Glucose Tolerance Test (OGTT).[3][4]
ob/ob Mice 3-30 mg/kg, p.o., once-daily for 14 daysDemonstrated anti-hyperglycemic activity, reducing fasted blood glucose and lowering the AUC in an OGTT on day 14.[3][4]

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by this compound.

pancreatic_beta_cell_signaling cluster_extracellular Extracellular cluster_cell Pancreatic β-Cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Transport AR453588 AR453588 Glucokinase Glucokinase AR453588->Glucokinase Activates G6P G6P Glucokinase->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP KATP_Channel KATP Channel (Closure) ATP_ADP->KATP_Channel Depolarization Membrane Depolarization KATP_Channel->Depolarization Ca_Channel Voltage-gated Ca²⁺ Channel (Opening) Depolarization->Ca_Channel Ca_Influx ↑ [Ca²⁺]i Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicle Exocytosis Ca_Influx->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: this compound signaling in pancreatic β-cells.

hepatic_cell_signaling cluster_extracellular Extracellular cluster_cell Hepatocyte Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Transport AR453588 AR453588 Glucokinase Glucokinase AR453588->Glucokinase Activates G6P Glucose-6-Phosphate Glucokinase->G6P Phosphorylation Glycogen_Synthase Glycogen Synthase (Activation) G6P->Glycogen_Synthase Glycolysis Glycolysis G6P->Glycolysis Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis Pyruvate Pyruvate Glycolysis->Pyruvate

Caption: this compound signaling in hepatocytes.

Experimental Protocols

The following are representative, detailed protocols for key experiments relevant to the evaluation of this compound's effects on glucose metabolism.

In Vivo: Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the effect of this compound on glucose disposal following an oral glucose challenge.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • D-glucose solution (20% w/v in sterile water)

  • Glucometer and test strips

  • Oral gavage needles

  • Blood collection tubes (e.g., EDTA-coated capillaries)

  • Centrifuge

Procedure:

  • Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.

  • Fasting: Fast the mice for 6 hours (e.g., from 7:00 AM to 1:00 PM) with free access to water.

  • Baseline Blood Glucose: At the end of the fasting period (t = -30 min), obtain a baseline blood sample from the tail vein and measure blood glucose using a glucometer.

  • Compound Administration: Administer this compound (e.g., 3, 10, or 30 mg/kg) or vehicle via oral gavage.

  • Glucose Challenge: At t = 0 min, administer a 2 g/kg bolus of the D-glucose solution via oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Glucose Measurement: Measure blood glucose levels for each time point.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion from t = 0 to t = 120 min.

In Vivo: 14-Day Chronic Dosing Study in ob/ob Mice

Objective: To evaluate the long-term anti-hyperglycemic efficacy of this compound in a model of type 2 diabetes.

Materials:

  • Male ob/ob mice (e.g., C57BL/6J-Lepob/J, 6-8 weeks old)

  • This compound

  • Vehicle

  • Standard chow diet

  • Equipment for daily oral gavage and blood glucose monitoring

Procedure:

  • Acclimation and Baseline: Acclimate mice for one week. Record baseline body weight and fasted blood glucose (6-hour fast).

  • Randomization: Randomize mice into treatment groups (e.g., vehicle, 3, 10, 30 mg/kg this compound).

  • Daily Dosing: Administer the assigned treatment via oral gavage once daily for 14 consecutive days.

  • Monitoring: Monitor body weight and food intake daily or every other day.

  • Fasted Blood Glucose: On day 14, measure fasted blood glucose after a 6-hour fast.

  • Oral Glucose Tolerance Test (OGTT): On day 14, following the fasted blood glucose measurement, perform an OGTT as described in Protocol 4.1.

  • Terminal Procedures: At the end of the study, mice can be euthanized for collection of blood and tissues (e.g., pancreas, liver) for further analysis (e.g., plasma insulin, triglycerides, histology).

In Vitro: Glucose Uptake Assay in Adipocytes

Objective: To measure the direct effect of this compound on glucose uptake in an insulin-sensitive cell line.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • This compound

  • Insulin

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]-glucose

  • Cytochalasin B

  • Scintillation counter and vials

Procedure:

  • Cell Culture: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in 12-well plates.

  • Serum Starvation: Serum-starve the differentiated adipocytes for 2-4 hours in KRH buffer.

  • Compound Incubation: Treat the cells with various concentrations of this compound or vehicle for a predetermined time (e.g., 30-60 minutes). A positive control group with insulin (e.g., 100 nM) should be included.

  • Glucose Uptake Initiation: Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]-glucose.

  • Incubation: Incubate for 5-10 minutes at 37°C.

  • Uptake Termination: Stop the uptake by washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells with a lysis buffer (e.g., 0.1% SDS).

  • Scintillation Counting: Transfer the lysate to scintillation vials and measure the radioactivity.

  • Data Analysis: Normalize the radioactive counts to the protein concentration of each well. Non-specific uptake can be determined in the presence of cytochalasin B.

Experimental Workflow Visualization

experimental_workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies Animal_Models Animal Models (C57BL/6J, ob/ob mice) Acclimation Acclimation Animal_Models->Acclimation Dosing AR453588 HCl Administration (p.o.) Acclimation->Dosing OGTT Oral Glucose Tolerance Test (OGTT) Dosing->OGTT Chronic_Study 14-Day Chronic Dosing Dosing->Chronic_Study Data_Collection Blood Glucose, Body Weight, Plasma Parameters OGTT->Data_Collection Chronic_Study->Data_Collection Cell_Culture Cell Culture (e.g., 3T3-L1 Adipocytes) Differentiation Cell Differentiation Cell_Culture->Differentiation Treatment AR453588 HCl Incubation Differentiation->Treatment Glucose_Uptake_Assay Radiolabeled Glucose Uptake Assay Treatment->Glucose_Uptake_Assay Data_Analysis Scintillation Counting, Normalization Glucose_Uptake_Assay->Data_Analysis

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound is a potent glucokinase activator with demonstrated anti-hyperglycemic effects in preclinical models of type 2 diabetes. Its dual mechanism of action in the pancreas and liver presents a promising therapeutic approach for improving glycemic control. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working on glucokinase activators and novel anti-diabetic therapies. Further investigation into the long-term efficacy and safety profile of this compound is warranted.

References

Methodological & Application

In Vivo Study Protocol for AR453588 Hydrochloride: A Glucokinase Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR453588 hydrochloride is a potent, orally bioavailable glucokinase activator with a reported EC50 of 42 nM.[1][2] Glucokinase (GK) plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes. In pancreatic β-cells, GK activation leads to increased insulin (B600854) secretion in response to rising blood glucose levels. In the liver, it enhances glucose uptake and glycogen (B147801) synthesis.[3] By allosterically activating glucokinase, AR453588 promotes these glucose-regulating processes, positioning it as a promising therapeutic candidate for type 2 diabetes.[3]

These application notes provide detailed protocols for the in vivo evaluation of this compound, covering efficacy, pharmacokinetics, and safety studies in murine models.

Data Presentation

Pharmacokinetic Parameters of AR453588

The following tables summarize the pharmacokinetic properties of AR453588 in mice following intravenous and oral administration.

ParameterValueUnitsAdministration RouteDosage (mg/kg)Animal Model
Intravenous Administration
CL21.6mL/min/kgi.v.1Not Specified
AUCinf0.77hµg/mLi.v.1Not Specified
Vss0.746L/kgi.v.1Not Specified
t1/21.28hoursi.v.1Not Specified
Oral Administration
Tmax1.0hp.o.10Not Specified
Cmax1.67µg/mLp.o.10Not Specified
AUCinf4.65hµg/mLp.o.10Not Specified
F60.3%p.o.10Not Specified

Data sourced from MedChemExpress.[1][2]

In Vivo Efficacy of this compound

This table outlines the reported in vivo efficacy of this compound in different mouse models.

Animal ModelDosage Range (mg/kg)Administration RouteFrequencyDurationReported Effect
Normal C57BL/6J mice3-30p.o.Single doseN/ALowers post-prandial glucose.[1][2]
ob/ob mice3-30p.o.Once-daily14 daysDose-dependent anti-hyperglycemic activity; lowered fasted blood glucose and AUC of OGTT.[1]

Signaling Pathway and Experimental Workflow

Signaling Pathway of AR453588

AR453588_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GK_p Glucokinase (GK) Glucose_p->GK_p G6P_p Glucose-6-Phosphate GK_p->G6P_p Glycolysis_p Glycolysis G6P_p->Glycolysis_p ATP_ADP_p ↑ ATP/ADP Ratio Glycolysis_p->ATP_ADP_p Insulin_Secretion Insulin Secretion ATP_ADP_p->Insulin_Secretion Lowered_Blood_Glucose Lowered Blood Glucose Insulin_Secretion->Lowered_Blood_Glucose AR453588_p AR453588 AR453588_p->GK_p Activates Glucose_l Glucose GK_l Glucokinase (GK) Glucose_l->GK_l G6P_l Glucose-6-Phosphate GK_l->G6P_l Glycogen_Synthesis Glycogen Synthesis G6P_l->Glycogen_Synthesis HGO ↓ Hepatic Glucose Output Glycogen_Synthesis->HGO HGO->Lowered_Blood_Glucose AR453588_l AR453588 AR453588_l->GK_l Activates Blood_Glucose High Blood Glucose Blood_Glucose->Glucose_p Blood_Glucose->Glucose_l

Caption: Simplified signaling pathway of AR453588 as a glucokinase activator.

In Vivo Experimental Workflow

InVivo_Workflow cluster_setup Experimental Setup cluster_efficacy Efficacy Studies cluster_safety Safety & Toxicology cluster_analysis Data Analysis Animal_Selection Animal Selection (e.g., ob/ob or C57BL/6J mice) Acclimatization Acclimatization (1 week) Animal_Selection->Acclimatization Randomization Randomization into Groups (Vehicle, AR453588 doses) Acclimatization->Randomization OGTT Oral Glucose Tolerance Test (OGTT) (Acute Effect) Randomization->OGTT Dosing Chronic_Study Chronic Dosing Study (14-day in ob/ob mice) Randomization->Chronic_Study Dosing Acute_Tox Acute Toxicity Study (Single high dose) Randomization->Acute_Tox Dosing Subchronic_Tox Sub-chronic Toxicity Study (28-day repeated dose) Randomization->Subchronic_Tox Dosing Data_Collection Data Collection (Blood glucose, body weight, clinical signs) OGTT->Data_Collection Chronic_Study->Data_Collection Acute_Tox->Data_Collection Subchronic_Tox->Data_Collection PK_Analysis Pharmacokinetic Analysis Data_Collection->PK_Analysis Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Reporting Reporting & Interpretation PK_Analysis->Reporting Statistical_Analysis->Reporting

Caption: General workflow for in vivo evaluation of this compound.

Experimental Protocols

Vehicle Preparation for Oral Administration

AR453588 is sparingly soluble in aqueous solutions. A stock solution in DMSO should be prepared first, followed by dilution with co-solvents. Working solutions should be prepared fresh daily.

Protocol 1: PEG300/Tween-80/Saline Formulation [2][3]

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • For a 1 mL working solution, combine 100 µL of the DMSO stock with 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until homogeneous.

  • Add 450 µL of saline to reach the final volume.

  • The final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Protocol 2: SBE-β-CD Formulation [2][3]

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.

  • For a 1 mL working solution, add 100 µL of the DMSO stock to 900 µL of the 20% SBE-β-CD solution.

  • The final vehicle composition is 10% DMSO and 90% (20% SBE-β-CD in Saline).

Efficacy Study: Oral Glucose Tolerance Test (OGTT) in C57BL/6J Mice

This protocol assesses the acute effect of AR453588 on glucose tolerance.

  • Animal Acclimatization: Acclimatize male C57BL/6J mice for at least one week.

  • Fasting: Fast mice for 5-6 hours with free access to water.[1][4]

  • Baseline Glucose: At t = -30 min, administer the vehicle or this compound (3, 10, or 30 mg/kg) via oral gavage.

  • Blood Sampling (t=0): At t = 0 min, collect a baseline blood sample from the tail vein to measure blood glucose.[4]

  • Glucose Challenge: Immediately after the baseline sample, administer a 2 g/kg glucose solution (20% dextrose) via oral gavage.[4]

  • Post-Dose Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge.[1][3]

  • Data Analysis: Measure blood glucose at each time point. Plot the mean blood glucose concentration versus time for each group and calculate the Area Under the Curve (AUC) for glucose excursion.

Efficacy Study: Chronic Dosing in Diabetic ob/ob Mice

This protocol evaluates the anti-hyperglycemic effects of AR453588 over a 14-day period.

  • Animal Model: Use male diabetic ob/ob mice, which are a suitable model for this type of study.[3]

  • Acclimatization and Grouping: Acclimatize mice for one week, then randomize them into treatment groups (vehicle, 3, 10, 30 mg/kg AR453588).

  • Dosing: Administer the vehicle or this compound once daily via oral gavage for 14 consecutive days.[1]

  • Monitoring: Monitor body weight and food/water intake daily or every other day.

  • Fasting Blood Glucose: On day 14, measure fasting blood glucose after a 5-6 hour fast.

  • Terminal OGTT: An OGTT can be performed on day 14 to assess improvements in glucose tolerance following chronic treatment.

  • Data Analysis: Compare the fasting blood glucose levels and OGTT AUC between the vehicle and treatment groups.

Safety and Toxicology Studies

Acute Oral Toxicity Study

This study provides preliminary information on the acute toxic effects of a single high dose of AR453588.

  • Animal Model: Use healthy, young adult mice (e.g., ICR mice), with both males and females.

  • Dosing: Administer a single high dose of this compound (e.g., 2000 mg/kg) via oral gavage to one group, and the vehicle to a control group. The animals should be fasted for approximately 4 hours before dosing.[5][6]

  • Observation: Observe the animals continuously for the first 30 minutes, then periodically for the next 24 hours, paying close attention during the first 4 hours.[7] Thereafter, observe daily for a total of 14 days.[7][8]

  • Parameters to Monitor: Record any clinical signs of toxicity (e.g., changes in behavior, posture, gait, respiration), morbidity, and mortality.[7]

  • Body Weight: Record the body weight of each mouse before dosing and on days 7 and 14.[7]

  • Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals.[7]

Sub-chronic (28-Day) Oral Toxicity Study

This study evaluates the potential toxicity of AR453588 after repeated daily administration.

  • Animal Model: Use a rodent species, typically rats, with equal numbers of males and females in each group (at least 5 per sex per group for preliminary studies).

  • Dose Groups: Include a control group (vehicle) and at least three dose levels of AR453588 (e.g., low, mid, and high doses derived from efficacy and acute toxicity data).

  • Administration: Administer the compound or vehicle orally once daily for 28 consecutive days.[8]

  • Clinical Observations: Conduct detailed clinical observations daily.

  • Body Weight and Food Consumption: Record body weight and food consumption weekly.

  • Clinical Pathology: At the end of the treatment period, collect blood for hematology and clinical chemistry analysis.

  • Pathology: Perform a full gross necropsy on all animals. Collect and preserve organs and tissues for histopathological examination, particularly focusing on potential target organs identified in acute studies or from the compound's mechanism of action.[9]

References

Application Notes and Protocols for Oral Administration of AR453588 Hydrochloride in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR453588 hydrochloride is a potent, orally bioavailable glucokinase (GK) activator with an EC50 of 42 nM.[1][2] As a key enzyme in glucose metabolism, glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a crucial role in glucose homeostasis. Activation of glucokinase enhances glucose-stimulated insulin (B600854) secretion and increases hepatic glucose uptake and glycogen (B147801) synthesis. These characteristics make this compound a promising therapeutic agent for type 2 diabetes. These application notes provide detailed protocols for the oral administration of this compound in rodent models for pharmacokinetic and pharmacodynamic studies.

Data Presentation

Pharmacokinetic Parameters of this compound in Mice

The following tables summarize the pharmacokinetic properties of this compound following intravenous and oral administration in mice.

ParameterValue (1 mg/kg; i.v.)
Clearance (CL)21.6 mL/min/kg
Area Under the Curve (AUCinf)0.77 h*µg/mL
Volume of Distribution (Vss)0.746 L/kg
Half-life (t1/2)1.28 hours
ParameterValue (10 mg/kg; p.o.)
Maximum Concentration (Cmax)1.67 µg/mL
Time to Maximum Concentration (Tmax)1.0 h
Area Under the Curve (AUCinf)4.65 h*µg/mL
Oral Bioavailability (F)60.3%

Data sourced from MedChemExpress product information.[1][2]

In Vivo Efficacy of this compound in Mice
Animal ModelDosing RegimenOutcome
Normal C57BL/6J Mice3-30 mg/kg; p.o.Lowered post-prandial glucose
ob/ob Mice3-30 mg/kg; p.o.; once-daily for 14 daysDose-dependent anti-hyperglycemic activity. Lowered fasted blood glucose and the AUC of an oral glucose tolerance test (OGTT) on day 14.

Data sourced from MedChemExpress product information.[1][2]

Experimental Protocols

Formulation of this compound for Oral Administration

This protocol describes the preparation of a clear solution of this compound suitable for oral gavage in rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound powder.

  • Prepare the vehicle by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Add the this compound powder to the vehicle.

  • Vortex the mixture thoroughly until the powder is completely dissolved.

  • If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.

  • The resulting clear solution will have a solubility of at least 2.5 mg/mL.

Protocol for Oral Gavage in Mice

This protocol outlines the standard procedure for administering a liquid substance directly into the stomach of a mouse via oral gavage.

Materials:

  • Prepared this compound solution

  • Appropriately sized gavage needle (e.g., 18-20 gauge, 1.5 inches with a rounded tip for adult mice)

  • Syringe

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg.

    • Properly restrain the mouse by scruffing the neck and back to immobilize the head and body. The head, neck, and body should be in a straight line.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • Allow the mouse to swallow the needle; do not force it. If there is resistance, withdraw and try again.

  • Substance Administration:

    • Once the needle is correctly positioned in the esophagus, slowly administer the this compound solution.

    • Administer the entire volume before gently removing the needle in the same direction it was inserted.

  • Post-Procedure Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or fluid coming from the nose, for at least 10 minutes.

Protocol for Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is used to assess the effect of this compound on glucose clearance.

Materials:

  • This compound solution

  • Glucose solution (e.g., 20% glucose in sterile water)

  • Glucometer and test strips

  • Blood collection supplies (e.g., lancets, micro-hematocrit tubes)

  • Timer

Procedure:

  • Animal Preparation and Dosing:

    • Fast the mice for 6 hours with free access to water.

    • Administer the appropriate dose of this compound or vehicle control via oral gavage as described in the protocol above.

  • Baseline Glucose Measurement:

    • At a designated time after drug administration (e.g., 30-60 minutes), collect a baseline blood sample (Time 0) from the tail vein.

    • Measure and record the blood glucose level.

  • Glucose Challenge:

    • Immediately after the baseline blood sample is taken, administer a glucose solution (typically 2 g/kg) via oral gavage.

  • Blood Glucose Monitoring:

    • Collect blood samples at various time points after the glucose challenge, for example, at 15, 30, 60, 90, and 120 minutes.

    • Measure and record the blood glucose levels at each time point.

  • Data Analysis:

    • Plot the blood glucose concentrations over time for both the treated and control groups.

    • Calculate the area under the curve (AUC) for each group to quantify the overall glucose excursion.

Visualizations

G cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 enters cell Glucokinase Glucokinase GLUT2->Glucokinase phosphorylates ATP ATP Glucokinase->ATP ↑ ATP/ADP ratio Insulin Secretion Insulin Secretion ATP->Insulin Secretion triggers AR453588 AR453588 AR453588->Glucokinase activates Hepatic Glucose Glucose Hepatic GLUT2 GLUT2 Hepatic Glucose->Hepatic GLUT2 enters cell Hepatic Glucokinase Glucokinase Hepatic GLUT2->Hepatic Glucokinase phosphorylates Glycogen Synthesis Glycogen Synthesis Hepatic Glucokinase->Glycogen Synthesis promotes Hepatic AR453588 AR453588 Hepatic AR453588->Hepatic Glucokinase activates G Start Start Fasting Fast Mice (6h) Start->Fasting Drug_Admin Oral Gavage: AR453588 or Vehicle Fasting->Drug_Admin Baseline_Glucose Measure Baseline Blood Glucose (t=0) Drug_Admin->Baseline_Glucose Glucose_Challenge Oral Gavage: Glucose (2 g/kg) Baseline_Glucose->Glucose_Challenge Time_Points Measure Blood Glucose (15, 30, 60, 90, 120 min) Glucose_Challenge->Time_Points Data_Analysis Calculate AUC and Compare Groups Time_Points->Data_Analysis End End Data_Analysis->End

References

Preparing AR453588 Hydrochloride for Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of AR453588 hydrochloride, a potent glucokinase activator, in various cell-based assays. The information is intended to guide researchers in accurately assessing the compound's activity and effects on cellular processes.

Compound Information

This compound is a potent and orally bioavailable anti-diabetic agent that functions as a glucokinase activator.[1][2] Glucokinase is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[3] Activation of glucokinase by AR453588 enhances glucose metabolism, leading to anti-hyperglycemic effects.[3]

PropertyValueReference
Mechanism of Action Glucokinase Activator[1][2][3]
EC₅₀ 42 nM[1][2][3]
Solubility Soluble in DMSO[3][4]
Storage Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months.[2]

Preparation of Stock Solutions

Proper preparation and storage of stock solutions are critical for obtaining reproducible results in cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.[3]

  • Ensure the compound is completely dissolved by vortexing. Gentle warming and/or sonication can be used to aid dissolution if precipitation is observed.[2]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Experimental Protocols

The following are detailed protocols for key cell-based assays to evaluate the activity of this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Glucokinase Activity Assay (Fluorometric)

Objective: To determine the in vitro enzymatic activity of glucokinase in the presence of AR453588.[4]

Materials:

  • Recombinant human glucokinase

  • This compound

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂, KCl, and DTT)

  • Glucose

  • ATP

  • NADP⁺

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Fluorescent probe (e.g., Resorufin)

  • 96-well black microplate

  • Fluorometric microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of AR453588 in DMSO.[4]

    • Perform serial dilutions of AR453588 in assay buffer to achieve the desired final concentrations.[4]

  • Assay Procedure:

    • Add 50 µL of the reaction mixture (Assay Buffer, Glucose, ATP, NADP⁺, G6PDH, and fluorescent probe) to each well of the 96-well plate.[4]

    • Add 10 µL of diluted AR453588 or vehicle control (DMSO) to the respective wells.[4]

    • To initiate the reaction, add 40 µL of recombinant glucokinase to each well.[4]

    • Immediately measure the fluorescence in a kinetic mode at an excitation/emission wavelength of 535/587 nm for 30-60 minutes at 37°C.[4]

  • Data Analysis:

    • Calculate the rate of increase in fluorescence for each well.

    • Plot the enzyme activity against the concentration of AR453588 to determine the EC₅₀ value.[4]

Cell-Based Glucose Uptake Assay

Objective: To measure the effect of AR453588 on glucose uptake in a relevant cell line (e.g., INS-1 pancreatic β-cells or HepG2 hepatocytes).[4] This protocol utilizes a fluorescent glucose analog, 2-NBDG.

Materials:

  • INS-1 or HepG2 cells

  • Complete culture medium

  • This compound

  • Krebs-Ringer Bicarbonate (KRB) buffer

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Insulin (positive control)

  • Cytochalasin B (negative control)

  • 96-well black, clear-bottom microplate

  • Fluorescence microscope or microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere and grow to 80-90% confluency.[4]

  • Serum Starvation: Before the assay, serum-starve the cells for 2-4 hours in a serum-free medium.[4]

  • Compound Treatment:

    • Wash the cells twice with KRB buffer.[4]

    • Treat the cells with various concentrations of AR453588 in KRB buffer for 1-2 hours. Include wells for vehicle control, positive control (insulin), and negative control (cytochalasin B).[4]

  • Glucose Uptake:

    • Add 2-NBDG to each well to a final concentration of 100 µM.[4]

    • Incubate for 30-60 minutes at 37°C.[4]

  • Measurement:

    • Remove the 2-NBDG containing medium and wash the cells three times with cold PBS.[4]

    • Add PBS to each well and measure the fluorescence using a fluorescence microscope or a microplate reader at an excitation/emission of 485/535 nm.[4]

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of AR453588 on the viability of a chosen cell line (e.g., INS-1 or MIN6 pancreatic β-cells).[5]

Materials:

  • INS-1 or MIN6 cells

  • Complete culture medium

  • This compound working solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well tissue culture plate

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[5]

  • Compound Treatment:

    • Prepare serial dilutions of AR453588 in culture medium.[5]

    • Remove the existing medium and add 100 µL of the AR453588 solutions or vehicle control to the wells.[5]

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[5]

  • Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[5]

    • Cell viability is expressed as a percentage of the vehicle-treated control.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of AR453588 and a general experimental workflow for its evaluation in cell-based assays.

AR453588_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Pancreatic β-Cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Transport Glucokinase Glucokinase (GK) GLUT2->Glucokinase G6P Glucose-6-Phosphate Glucokinase->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP_ADP ↑ ATP:ADP Ratio Glycolysis->ATP_ADP KATP_channel KATP Channel (Closed) ATP_ADP->KATP_channel Inhibits Depolarization Membrane Depolarization KATP_channel->Depolarization VDCC VDCC (Open) Depolarization->VDCC Activates Ca2_influx ↑ [Ca²⁺]i VDCC->Ca2_influx Insulin_granules Insulin Granules Ca2_influx->Insulin_granules Triggers Exocytosis Insulin_secretion Insulin Secretion Insulin_granules->Insulin_secretion AR453588 AR453588 AR453588->Glucokinase Activates

Caption: Glucokinase activation by AR453588 in pancreatic β-cells.

Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM AR453588 Stock in DMSO prep_working Prepare Serial Dilutions in Culture Medium prep_stock->prep_working treat_cells Treat Cells with AR453588 (and controls) prep_working->treat_cells seed_cells Seed Cells in 96-well Plate (e.g., INS-1, HepG2) seed_cells->treat_cells incubate Incubate for Desired Time Period treat_cells->incubate assay_readout Perform Assay Readout (e.g., Fluorescence, Absorbance) incubate->assay_readout analyze_data Analyze Data (e.g., Calculate EC₅₀, % Viability) assay_readout->analyze_data

Caption: General experimental workflow for AR453588 cell-based assays.

References

Application Notes and Protocols: AR453588 Hydrochloride Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of AR453588 hydrochloride in Dimethyl Sulfoxide (DMSO) and saline, along with comprehensive protocols for its preparation and use in experimental settings.

Data Presentation: Solubility of this compound

This compound exhibits limited solubility in aqueous solutions like saline, necessitating the use of a co-solvent such as DMSO for the preparation of stock solutions. The data below summarizes the achievable concentrations in various solvent systems commonly used for in vitro and in vivo studies.

Solvent SystemAchievable ConcentrationRemarks
100% DMSOHigh (used for stock solutions, e.g., 10 mM or 25 mg/mL)This compound is readily soluble in DMSO, which serves as the primary solvent for creating concentrated stock solutions.[1][2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.81 mM)This formulation yields a clear solution and is suitable for in vivo applications.[1][3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.81 mM)An alternative formulation for in vivo studies that results in a clear solution.[1][3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.81 mM)This formulation is also suitable for oral gavage in animal studies and provides a clear solution.[1][3]

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh the required amount of this compound powder. For example, for 1 mL of a 10 mM stock solution, weigh 5.196 mg.

  • Add the appropriate volume of DMSO to the powder.

  • Vortex the solution vigorously until the compound is completely dissolved.[1]

  • If dissolution is slow, brief sonication in a water bath can be used to facilitate the process.[1]

  • Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[3]

Preparation of a Formulation for In Vivo Oral Administration

This protocol details the preparation of a vehicle formulation for oral administration in animal models.

Materials:

  • This compound DMSO stock solution (e.g., 25 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

Procedure (for a 1 mL final volume):

  • Begin with a 25 mg/mL stock solution of AR453588 in DMSO.

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.[3]

  • Add 50 µL of Tween-80 to the mixture and vortex until the solution is clear.[3]

  • Add 450 µL of saline to bring the final volume to 1 mL.[3]

  • Mix the final solution thoroughly before administration.

Signaling Pathway and Experimental Workflow

This compound is a potent, orally bioavailable glucokinase (GK) activator.[4][5] Glucokinase plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[4]

AR453588_Mechanism_of_Action cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GK_p Glucokinase (GK) Glucose_p->GK_p AR453588_p AR453588 AR453588_p->GK_p Activates G6P_p Glucose-6-Phosphate GK_p->G6P_p Metabolism_p Increased Metabolism G6P_p->Metabolism_p ATP_ADP Increased ATP:ADP Ratio Metabolism_p->ATP_ADP K_channel KATP Channel Closure ATP_ADP->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Ca2+ Influx Depolarization->Ca_channel Insulin Insulin Secretion Ca_channel->Insulin Glucose_l Glucose GK_l Glucokinase (GK) Glucose_l->GK_l AR453588_l AR453588 AR453588_l->GK_l Activates G6P_l Glucose-6-Phosphate GK_l->G6P_l Glycogen Increased Glycogen Synthesis G6P_l->Glycogen HGO Decreased Hepatic Glucose Output G6P_l->HGO experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (In Vivo) weigh Weigh AR453588 HCl add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -80°C dissolve->store thaw Thaw Stock Solution store->thaw mix_peg Mix with PEG300 thaw->mix_peg add_tween Add Tween-80 mix_peg->add_tween add_saline Add Saline add_tween->add_saline final_mix Final Vortex add_saline->final_mix administer Administer to Animal Model final_mix->administer

References

Application Notes and Protocols for AR453588 Hydrochloride Solution in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR453588 hydrochloride is a potent, orally bioavailable small molecule activator of glucokinase (GK), a critical enzyme in glucose homeostasis.[1][2][3] With an EC50 of 42 nM, this compound serves as a key regulator of insulin (B600854) secretion in pancreatic β-cells and glucose metabolism in the liver, making it a significant therapeutic target for type 2 diabetes.[1][2] As an allosteric activator of glucokinase, AR453588 enhances glucose sensing and metabolism, demonstrating notable anti-hyperglycemic properties in preclinical studies.[1][2]

These application notes provide detailed protocols for the preparation of this compound solutions for in vivo animal studies, ensuring reliable and reproducible experimental outcomes. Adherence to these guidelines is crucial for maintaining the compound's stability, bioavailability, and ultimately, the validity of the research findings.

Physicochemical and Pharmacokinetic Properties

A summary of the key quantitative data for this compound is presented below. This information is essential for dose calculations and understanding the compound's behavior in vivo.

PropertyValueSpeciesRoute of AdministrationReference
Molecular Formula C₂₅H₂₅N₇O₂S₂·HClN/AN/A[2]
Molecular Weight 556.11 g/mol N/AN/ACalculated
Appearance Off-white to light yellow solidN/AN/A[2]
EC₅₀ 42 nMN/AN/A[1][2]
Effective Dose Range 3-30 mg/kgC57BL/6J mice, ob/ob micep.o.[1][3]
Tₘₐₓ 1.0 hNot Specifiedp.o. (10 mg/kg)[1]
Cₘₐₓ 1.67 µg/mLNot Specifiedp.o. (10 mg/kg)[1]
AUCᵢₙf 4.65 h·µg/mLNot Specifiedp.o. (10 mg/kg)[1]
Bioavailability (F) 60.3%Not Specifiedp.o. (10 mg/kg)[1]
Vss 0.746 L/kgNot Specifiedi.v. (1 mg/kg)[1]
Clearance (CL) 21.6 mL/min/kgNot Specifiedi.v. (1 mg/kg)[1]
t₁/₂ 1.28 hNot Specifiedi.v. (1 mg/kg)[1]

Experimental Protocols: In Vivo Solution Preparation

The proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in animal studies. Below are three validated protocols for creating formulations suitable for oral (p.o.) administration. The choice of vehicle can impact the compound's solubility, stability, and absorption.

General Handling Instructions:

  • Allow the this compound vial to equilibrate to room temperature before opening.[2]

  • Whenever possible, prepare solutions fresh on the day of dosing.

  • If storage is necessary, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[3]

  • All components of the formulation should be pharmaceutical grade, and sterile materials should be used.[4][5]

  • The final formulation should be a clear solution. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

This vehicle is a common choice for compounds with poor aqueous solubility and is suitable for oral gavage.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile tubes for mixing and storage

  • Vortex mixer and sonicator

Procedure:

  • Dissolve in DMSO: Weigh the required amount of this compound and dissolve it in DMSO. The volume of DMSO should be 10% of the final desired volume.

  • Add PEG300: Add PEG300 to constitute 40% of the final volume. Mix thoroughly by vortexing until the solution is homogenous.

  • Add Tween-80: Add Tween-80 to make up 5% of the final volume and vortex until the solution is clear.

  • Add Saline: Add sterile saline to reach the final desired volume (the remaining 45%). Mix the solution thoroughly.

  • Final Check: Ensure the solution is clear. This vehicle composition allows for a solubility of at least 2.5 mg/mL.[2][3]

Example for 1 mL of 2.5 mg/mL solution:

  • Dissolve 2.5 mg of this compound in 100 µL of DMSO.

  • Add 400 µL of PEG300 and mix.

  • Add 50 µL of Tween-80 and mix.

  • Add 450 µL of saline to bring the total volume to 1 mL.

Protocol 2: DMSO/SBE-β-CD/Saline Formulation

Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a solubilizing agent used to improve the aqueous solubility of lipophilic drugs.

Materials:

  • This compound powder

  • DMSO

  • SBE-β-CD

  • Sterile saline (0.9% NaCl)

  • Sterile tubes for mixing and storage

  • Vortex mixer

Procedure:

  • Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

  • Dissolve in DMSO: Dissolve the required amount of this compound in DMSO, using a volume that is 10% of the final desired volume.

  • Combine Solutions: Add the 20% SBE-β-CD in saline solution to the DMSO-drug mixture to make up the remaining 90% of the final volume.

  • Mix Thoroughly: Vortex the final solution until it is clear and homogenous. This vehicle allows for a solubility of at least 2.5 mg/mL.[2][3]

Protocol 3: DMSO/Corn Oil Formulation

This formulation is suitable for oral administration, particularly for longer-term studies where a lipid-based vehicle is preferred.

Materials:

  • This compound powder

  • DMSO

  • Corn oil (sterile)

  • Sterile tubes for mixing and storage

  • Vortex mixer

Procedure:

  • Dissolve in DMSO: Dissolve the required amount of this compound in DMSO, using a volume that is 10% of the final desired volume.

  • Add Corn Oil: Add corn oil to make up the remaining 90% of the final volume.

  • Mix Thoroughly: Vortex the solution until it is clear and uniform. This vehicle allows for a solubility of at least 2.5 mg/mL.[2][3]

Visualizations

Experimental Workflow for Solution Preparation

G cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_vehicle Vehicle Addition (Select One Protocol) cluster_final Finalization start Equilibrate AR453588 to Room Temperature weigh Weigh AR453588 Hydrochloride Powder start->weigh dissolve_dmso Dissolve in 10% Final Volume DMSO weigh->dissolve_dmso p1 Protocol 1: Add 40% PEG300 Add 5% Tween-80 Add 45% Saline dissolve_dmso->p1 p2 Protocol 2: Add 90% of 20% SBE-β-CD in Saline dissolve_dmso->p2 p3 Protocol 3: Add 90% Corn Oil dissolve_dmso->p3 mix Vortex / Sonicate Until Clear Solution p1->mix p2->mix p3->mix end Ready for Animal Dosing mix->end

Caption: Workflow for preparing this compound solution.

Glucokinase Activation Signaling Pathway

G cluster_glucose_metabolism Glucose Metabolism cluster_insulin_secretion Insulin Secretion (β-cell) compound AR453588 HCl gk Glucokinase (GK) (in Pancreatic β-cell / Hepatocyte) compound->gk Allosteric Activation glucose Blood Glucose g6p Glucose-6-Phosphate (G6P) glucose->g6p GK glycolysis Glycolysis & ATP Production g6p->glycolysis k_channel ATP-sensitive K+ Channel Closure glycolysis->k_channel ↑ ATP/ADP Ratio depolarization Membrane Depolarization k_channel->depolarization ca_channel Ca2+ Influx depolarization->ca_channel insulin_release Insulin Release ca_channel->insulin_release insulin_release->glucose Promotes Glucose Uptake by Peripheral Tissues

Caption: AR453588 HCl action on glucokinase and insulin secretion.

References

Application Notes and Protocols for AR453588 Hydrochloride in Glucose Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR453588 hydrochloride is a potent and orally bioavailable glucokinase (GK) activator.[1][2] Glucokinase is a key enzyme in glucose metabolism, primarily expressed in pancreatic β-cells and liver cells, where it acts as a glucose sensor. By activating glucokinase, AR453588 enhances glucose-stimulated insulin (B600854) secretion from pancreatic β-cells, which in turn can stimulate glucose uptake in peripheral tissues like skeletal muscle and adipose tissue. These application notes provide detailed protocols for assessing the effects of this compound on glucose metabolism, with a focus on assays relevant to glucose uptake.

Mechanism of Action

This compound allosterically activates glucokinase, increasing its affinity for glucose and enhancing the rate of glucose phosphorylation to glucose-6-phosphate. In pancreatic β-cells, this increased metabolic flux leads to a rise in the ATP/ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and subsequent influx of calcium ions, which triggers the exocytosis of insulin-containing granules. The secreted insulin then circulates and binds to its receptors on peripheral tissues, initiating a signaling cascade that results in the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby facilitating glucose uptake from the bloodstream.

cluster_pancreatic_beta_cell Pancreatic β-Cell cluster_peripheral_tissue Peripheral Tissue (Muscle, Adipose) AR453588 AR453588 HCl Glucokinase Glucokinase (GK) AR453588->Glucokinase activates G6P Glucose-6-Phosphate Glucokinase->G6P Glucose_in Glucose Glucose_in->Glucokinase Metabolism Glycolysis & Oxidative Phosphorylation G6P->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP KATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_influx Ca²⁺ Influx Depolarization->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Insulin Insulin Insulin_receptor Insulin Receptor IRS IRS Activation Insulin_receptor->IRS PI3K PI3K Activation IRS->PI3K Akt Akt Activation PI3K->Akt GLUT4_translocation GLUT4 Translocation to Membrane Akt->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake Insulin->Insulin_receptor binds

Caption: Signaling pathway of this compound-induced glucose uptake.

Quantitative Data

The following tables summarize key quantitative parameters for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

ParameterValueSource
EC₅₀ 42 nM[1][2]
Assay System Recombinant human glucokinase[3]

Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Parameters of this compound in Mice

ParameterDoseValueAnimal ModelSource
Anti-hyperglycemic Activity 3-30 mg/kg (p.o., daily for 14 days)Dose-dependent reduction in fasting blood glucose and OGTT AUCob/ob mice[1][2]
Post-prandial Glucose 3-30 mg/kg (p.o.)Lowers post-prandial glucoseC57BL/6J mice[1][2]
Tₘₐₓ 10 mg/kg (p.o.)1.0 hNot Specified[1][2]
Cₘₐₓ 10 mg/kg (p.o.)1.67 µg/mLNot Specified[1][2]
AUCᵢₙf 10 mg/kg (p.o.)4.65 h*µg/mLNot Specified[1][2]
Bioavailability (F) 10 mg/kg (p.o.)60.3%Not Specified[1][2]
t₁/₂ 1 mg/kg (i.v.)1.28 hNot Specified[1][2]
Clearance (CL) 1 mg/kg (i.v.)21.6 mL/min/kgNot Specified[1][2]

Experimental Protocols

Protocol 1: In Vitro Glucokinase (GK) Activity Assay

This assay directly measures the effect of AR453588 on the enzymatic activity of glucokinase.

Materials:

  • Recombinant human glucokinase

  • This compound

  • Assay Buffer: 60 mM Tris-HCl (pH 9.0), 20 mM MgCl₂[3]

  • Substrates: 12 mM D-glucose, 4.0 mM ATP[3]

  • Coupling Enzyme: 10 units Glucose-6-phosphate dehydrogenase (G6PDH)[3]

  • Cofactor: 0.9 mM β-nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺)[3]

  • DMSO (for stock solution)

  • 96-well clear flat-bottom plate

  • Spectrophotometer

Procedure:

  • Prepare AR453588 Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[3]

  • Prepare Working Solutions: Serially dilute the stock solution in Assay Buffer to achieve the desired final concentrations.

  • Prepare Reaction Mixture: In each well of the 96-well plate, add the following:

    • 180 µL of a master mix containing Assay Buffer, D-glucose, ATP, G6PDH, and NADP⁺.[3]

    • 10 µL of AR453588 working solution or vehicle (DMSO) for control wells.[3]

  • Initiate Reaction: Add 10 µL of recombinant glucokinase solution to each well to start the reaction.[3]

  • Measure Absorbance: Immediately place the plate in a spectrophotometer pre-heated to 30°C and measure the increase in absorbance at 340 nm every minute for 30 minutes. The rate of NADPH formation is proportional to glucokinase activity.[3]

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve. Determine the EC₅₀ value by plotting the V₀ against the log of AR453588 concentration.

Protocol 2: Cell-Based Glucose Uptake Assay (Using 2-NBDG)

This protocol describes how to measure glucose uptake in a relevant cell line (e.g., L6 myotubes or 3T3-L1 adipocytes) using the fluorescent glucose analog 2-NBDG. This assay will measure the indirect effect of AR453588-stimulated insulin secretion on glucose uptake.

cluster_phase1 Phase 1: Insulin Stimulation cluster_phase2 Phase 2: Glucose Uptake Assay P1_1 Culture pancreatic β-cells (e.g., MIN6) P1_2 Treat β-cells with AR453588 HCl to stimulate insulin secretion P1_1->P1_2 P1_3 Collect conditioned media containing secreted insulin P1_2->P1_3 P2_3 Treat with conditioned media or known insulin concentrations P1_3->P2_3 Apply to target cells P2_1 Seed target cells (e.g., L6 myotubes) P2_2 Serum-starve cells P2_1->P2_2 P2_2->P2_3 P2_4 Add fluorescent glucose analog (2-NBDG) P2_3->P2_4 P2_5 Incubate for 10-30 min P2_4->P2_5 P2_6 Wash cells to remove extracellular 2-NBDG P2_5->P2_6 P2_7 Measure intracellular fluorescence (Plate Reader or Microscopy) P2_6->P2_7

Caption: Experimental workflow for the cell-based glucose uptake assay.

Materials:

  • Target cells (e.g., L6 myotubes, 3T3-L1 adipocytes)

  • Pancreatic β-cell line (e.g., MIN6)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA[3]

  • This compound

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Insulin (for positive control)

  • Phosphate-Buffered Saline (PBS)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader or fluorescence microscope

Procedure:

Part A: Preparation of Insulin-Conditioned Medium

  • Culture Pancreatic β-cells: Seed MIN6 cells in a culture plate and grow to ~80% confluency.[3]

  • Pre-incubation: Wash the cells twice with glucose-free KRBH and then pre-incubate in KRBH with a low glucose concentration (e.g., 2.8 mM) for 1 hour at 37°C.[3]

  • Stimulation: Remove the pre-incubation buffer. Add KRBH containing a stimulatory glucose concentration (e.g., 16.7 mM) with various concentrations of this compound (e.g., 0-10 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate for 1-2 hours at 37°C.[3]

  • Collect Conditioned Medium: Carefully collect the supernatant (conditioned medium), which now contains insulin secreted in response to glucose and AR453588. Centrifuge to remove any cells and store on ice or at -20°C for later use. An insulin ELISA can be performed to quantify insulin concentration.

Part B: Glucose Uptake Assay

  • Seed Target Cells: Seed L6 myotubes or differentiated 3T3-L1 adipocytes in a 96-well black, clear-bottom plate and allow them to adhere.

  • Serum Starvation: Once cells are ready, replace the culture medium with serum-free medium and incubate for 4-12 hours to reduce basal glucose uptake.

  • Stimulation: Wash the cells twice with PBS. Add the insulin-conditioned medium from Part A to the respective wells. Include the following controls:

    • Negative Control: Serum-free medium without insulin.

    • Positive Control: Serum-free medium with a known concentration of insulin (e.g., 100 nM).

  • Incubate: Incubate for 30-60 minutes at 37°C to allow for insulin signaling and GLUT4 translocation.

  • 2-NBDG Uptake: Add 2-NBDG to each well to a final concentration of 100 µM.[4]

  • Incubate: Incubate for 10-30 minutes at 37°C.[4]

  • Stop Uptake: Stop the reaction by adding a 2-fold volume of ice-cold PBS and then wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.[4]

  • Measure Fluorescence: Add PBS or a suitable lysis buffer to the wells and measure the intracellular fluorescence using a plate reader (Excitation/Emission ≈ 485/535 nm).[5] Alternatively, visualize and quantify uptake using a fluorescence microscope.

Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol assesses the overall effect of AR453588 on glucose disposal in a living organism.

Materials:

  • Mice (e.g., ob/ob or C57BL/6J)

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Acclimatization and Dosing: Acclimatize mice for at least one week. Divide mice into groups (n=8-10 per group) and administer AR453588 (e.g., 3, 10, 30 mg/kg) or vehicle orally once daily for a specified period (e.g., 14 days).[3]

  • Fasting: On the day of the OGTT, fast the mice for 6 hours.[3]

  • Baseline Glucose: Measure blood glucose from the tail vein at time 0.

  • Glucose Challenge: Administer an oral glucose bolus (e.g., 2 g/kg).[3]

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, and 120 minutes post-glucose administration.[3]

  • Data Analysis: Plot the blood glucose concentration over time for each group. Calculate the area under the curve (AUC) to quantify total glucose excursion. A reduction in AUC indicates improved glucose tolerance.[3]

References

HPLC method for AR453588 hydrochloride quantification

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC (High-Performance Liquid Chromatography) method is crucial for the accurate quantification of active pharmaceutical ingredients such as AR453588 hydrochloride. This document provides a detailed application note and protocol for the determination of this compound using reversed-phase HPLC with UV detection. The method outlined is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for this potent glucokinase activator.

Introduction to this compound

This compound is a potent, orally bioavailable anti-diabetic agent that functions as a glucokinase activator.[1][2][3][4] Glucokinase plays a pivotal role in glucose sensing in pancreatic β-cells and hepatocytes.[5] Activation of this enzyme by AR453588 enhances glucose metabolism, leading to increased insulin (B600854) secretion and reduced hepatic glucose output.[5] Accurate and precise analytical methods are essential for the quantitative analysis of this compound in various stages of drug development, including formulation, quality control, and pharmacokinetic studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This information is vital for the preparation of standards and samples for HPLC analysis.

PropertyValueReference
Molecular Formula C25H26ClN7O2S2[1][4]
Molecular Weight 556.10 g/mol [1][4]
CAS Number 1065606-97-4[1][4]

Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of AR453588 observed in preclinical studies. These values are typically determined using a validated analytical method like LC-MS/MS.[5]

ParameterValueAnimal Model and DosageReference
Cmax 1.67 µg/mLMale CD-1 mice (10 mg/kg, p.o.)[2][3]
Tmax 1.0 hMale CD-1 mice (10 mg/kg, p.o.)[2]
AUCinf 4.65 h*µg/mLMale CD-1 mice (10 mg/kg, p.o.)[2][3]
Vss 0.746 L/kgMale CD-1 mice (1 mg/kg, i.v.)[2][3]
CL 21.6 mL/min/kgMale CD-1 mice (1 mg/kg, i.v.)[2][3]
t1/2 1.28 hMale CD-1 mice (1 mg/kg, i.v.)[2][3]
F (%) 60.3%Male CD-1 mice (10 mg/kg, p.o.)[1][3]

HPLC Method Protocol

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

Instrumentation and Chromatographic Conditions
ParameterRecommended Condition
HPLC System A standard HPLC system with a UV-Vis detector.
Column C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase Acetonitrile (B52724) : 20 mM Ammonium (B1175870) Acetate (B1210297) buffer (pH 4.0) (60:40, v/v).
Flow Rate 1.0 mL/min.
Detection Wavelength 250 nm.
Injection Volume 10 µL.
Column Temperature 30°C.
Run Time Approximately 10 minutes.
Reagent and Standard Preparation

2.1. Mobile Phase Preparation

  • Ammonium Acetate Buffer (20 mM, pH 4.0): Dissolve approximately 1.54 g of ammonium acetate in 1 L of HPLC-grade water. Adjust the pH to 4.0 with glacial acetic acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix the filtered ammonium acetate buffer and HPLC-grade acetonitrile in a 40:60 ratio (v/v). Degas the solution before use.

2.2. Standard Stock Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. This is the standard stock solution.

2.3. Preparation of Calibration Standards

  • Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation
  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

Analysis and Quantification
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of the AR453588 peak against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

Visualizations

The following diagrams illustrate the proposed experimental workflow and the signaling pathway of AR453588.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh AR453588 Hydrochloride Standard B Prepare Stock Solution (100 µg/mL) A->B C Prepare Calibration Standards (1-100 µg/mL) B->C F Inject Standards and Sample Solutions C->F D Prepare and Filter Unknown Sample D->F E Equilibrate HPLC System with Mobile Phase E->F G Acquire Chromatographic Data (Peak Area) F->G H Generate Calibration Curve (Peak Area vs. Conc.) G->H I Quantify AR453588 in Sample from Curve H->I J Report Final Concentration I->J

Caption: Experimental workflow for the quantification of this compound.

cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_p Glucose GK_p Glucokinase (GK) Glucose_p->GK_p Enters Cell G6P_p Glucose-6-Phosphate GK_p->G6P_p Phosphorylation Metabolism_p Increased Metabolism (ATP/ADP Ratio ↑) G6P_p->Metabolism_p Insulin Insulin Secretion Metabolism_p->Insulin Glucose_l Glucose GK_l Glucokinase (GK) Glucose_l->GK_l Enters Cell G6P_l Glucose-6-Phosphate GK_l->G6P_l Phosphorylation Glycogen Glycogen Synthesis ↑ G6P_l->Glycogen HGO Hepatic Glucose Output ↓ G6P_l->HGO AR453588 AR453588 AR453588->GK_p Activates AR453588->GK_l Activates

Caption: Signaling pathway of AR453588 as a glucokinase activator.

References

Application Notes and Protocols for AR453588 Hydrochloride in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR453588 hydrochloride is a potent and orally bioavailable small molecule activator of glucokinase (GK), a critical enzyme in glucose metabolism.[1][2][3][4] With a reported EC50 of 42 nM for glucokinase activation, AR453588 serves as a valuable tool for researchers studying glucose homeostasis and developing novel therapeutics for type 2 diabetes.[2][3][4] Glucokinase functions as a glucose sensor in pancreatic β-cells and hepatocytes, where it modulates insulin (B600854) secretion and hepatic glucose uptake, respectively.[1][4] These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns and in vivo preclinical models.

Mechanism of Action

This compound allosterically activates glucokinase, inducing a conformational change that enhances the enzyme's affinity for glucose and increases its catalytic activity. This potentiation of glucokinase activity leads to increased glucose phosphorylation. In pancreatic β-cells, this triggers a cascade of events culminating in insulin secretion. In hepatocytes, it promotes glucose uptake and glycogen (B147801) synthesis.[1]

Data Presentation

In Vitro and In Vivo Activity of this compound
ParameterValueSpecies/Conditions
EC50 42 nMRecombinant human glucokinase
Oral Bioavailability (F) 60.3%Mouse
Cmax (10 mg/kg, p.o.) 1.67 µg/mLMouse
Tmax (10 mg/kg, p.o.) 1.0 hMouse
AUCinf (10 mg/kg, p.o.) 4.65 h*µg/mLMouse
t1/2 (1 mg/kg, i.v.) 1.28 hMouse
High-Throughput Screening Assay Parameters
ParameterRecommended ValueDescription
Assay Format 384-well, fluorescence-based kinetic assayAllows for rapid and sensitive measurement of glucokinase activity.
Enzyme Recombinant Human GlucokinaseThe direct target of AR453588.
Substrates Glucose, ATPEssential for the glucokinase reaction.
Coupling Enzyme Glucose-6-Phosphate Dehydrogenase (G6PDH)Links glucokinase activity to a detectable signal.
Detection NADPH fluorescence (Ex/Em = 340/460 nm)The fluorescent product of the coupled reaction provides a quantitative measure of enzyme activity.
Z'-Factor > 0.7A measure of assay quality, indicating a good separation between positive and negative controls.
Signal to Background (S/B) Ratio > 3Indicates a robust assay with a clear signal over background noise.

Signaling Pathways

glucokinase_signaling_pancreatic_beta_cell cluster_cell Pancreatic β-Cell Glucose Glucose Glucokinase Glucokinase Glucose->Glucokinase G6P Glucose-6-Phosphate Glucokinase->G6P AR453588 AR453588 AR453588->Glucokinase Activates Glycolysis Glycolysis G6P->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP KATP_Channel KATP Channel Closure ATP_ADP->KATP_Channel Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Ca_Channel Ca2+ Channel Opening Membrane_Depolarization->Ca_Channel Intracellular_Ca ↑ Intracellular Ca2+ Ca_Channel->Intracellular_Ca Insulin_Secretion Insulin_Secretion Intracellular_Ca->Insulin_Secretion

Caption: Glucokinase activation by AR453588 in pancreatic β-cells.

glucokinase_signaling_hepatocyte cluster_cell Hepatocyte Glucose Glucose Glucokinase Glucokinase Glucose->Glucokinase G6P Glucose-6-Phosphate Glucokinase->G6P AR453588 AR453588 AR453588->Glucokinase Activates Glycogen_Synthesis ↑ Glycogen Synthesis G6P->Glycogen_Synthesis Glycolysis Glycolysis G6P->Glycolysis Hepatic_Glucose_Output ↓ Hepatic Glucose Output Glycolysis->Hepatic_Glucose_Output

Caption: Glucokinase activation by AR453588 in hepatocytes.

Experimental Protocols

High-Throughput Screening (HTS) for Glucokinase Activators

This protocol describes a 384-well, fluorescence-based kinetic assay to identify glucokinase activators.

Materials:

  • Recombinant Human Glucokinase

  • This compound (as a positive control)

  • Assay Buffer: 25 mM HEPES (pH 7.1), 1 mM DTT, 5% DMSO

  • ATP solution

  • Glucose solution

  • Glucose-6-Phosphate Dehydrogenase (G6PDH)

  • NADP+

  • 384-well black, clear bottom plates

  • Fluorescence plate reader

Protocol:

  • Compound Plating:

    • Prepare serial dilutions of test compounds and this compound in DMSO.

    • Using an acoustic liquid handler, dispense 20-50 nL of each compound solution into the wells of a 384-well plate. For the positive control, use a concentration of this compound that gives a maximal response. For the negative control, use DMSO only.

  • Reagent Preparation (Reaction Mix):

    • Prepare a reaction mix containing assay buffer, glucose, ATP, NADP+, and G6PDH. The final concentrations in the well should be optimized, but a starting point is:

      • Glucose: 5 mM

      • ATP: 1 mM

      • NADP+: 0.2 mM

      • G6PDH: 1 U/mL

  • Enzyme Addition and Incubation:

    • Add 5 µL of the reaction mix to each well of the compound plate.

    • To initiate the reaction, add 5 µL of recombinant human glucokinase (final concentration ~10-20 nM) to each well.

    • Immediately transfer the plate to a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure the increase in NADPH fluorescence (Ex/Em = 340/460 nm) kinetically over 30-60 minutes at room temperature.

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence curve.

    • Normalize the data to the positive (AR453588) and negative (DMSO) controls.

    • Plot the normalized activity against the compound concentration to determine the EC50 values for active compounds.

hts_workflow start Start compound_plating Compound Plating (Test Compounds & AR453588) start->compound_plating reagent_prep Prepare Reaction Mix (Glucose, ATP, NADP+, G6PDH) compound_plating->reagent_prep enzyme_addition Add Reaction Mix & Glucokinase to initiate reaction reagent_prep->enzyme_addition data_acquisition Kinetic Fluorescence Reading (Ex/Em = 340/460 nm) enzyme_addition->data_acquisition data_analysis Calculate V₀ and EC50 data_acquisition->data_analysis end End data_analysis->end in_vivo_workflow cluster_ogtt Oral Glucose Tolerance Test (OGTT) cluster_14day 14-Day ob/ob Mouse Study ogtt_start Fast Mice (16h) ogtt_compound Administer AR453588/Vehicle ogtt_start->ogtt_compound ogtt_baseline Baseline Blood Glucose (t=0) ogtt_compound->ogtt_baseline ogtt_glucose Oral Glucose Challenge (2 g/kg) ogtt_baseline->ogtt_glucose ogtt_monitoring Monitor Blood Glucose (15, 30, 60, 90, 120 min) ogtt_glucose->ogtt_monitoring ogtt_analysis Calculate AUC ogtt_monitoring->ogtt_analysis day14_start Group and Acclimate Mice day14_dosing Daily Oral Dosing (14 days) day14_start->day14_dosing day14_monitoring Monitor Body Weight day14_dosing->day14_monitoring day14_fbg Day 14: Fasting Blood Glucose day14_dosing->day14_fbg day14_ogtt Perform OGTT day14_fbg->day14_ogtt day14_terminal Terminal Procedures day14_ogtt->day14_terminal

References

Troubleshooting & Optimization

AR453588 hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with AR453588 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in aqueous buffers for my in vitro experiments. What is the recommended solvent?

A1: this compound has limited solubility in aqueous solutions. For in vitro studies, it is recommended to first prepare a stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with a reported solubility of up to 100 mg/mL.[1] Please note that ultrasonic treatment may be necessary to fully dissolve the compound in DMSO.[1] When preparing your final working solution, be mindful of the final concentration of the organic solvent to avoid any potential effects on your experimental system.

Q2: My this compound precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble compounds. Here are several strategies to mitigate this:

  • Use of Co-solvents and Surfactants: Formulations containing co-solvents like PEG300 and surfactants like Tween-80 can help maintain the solubility of the compound in aqueous solutions.[1]

  • Employing Cyclodextrins: Encapsulation with cyclodextrins, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can significantly enhance the aqueous solubility of hydrophobic drugs.[1]

  • Lowering the Final Concentration: If possible, reducing the final concentration of this compound in your assay may keep it below its solubility limit in the aqueous medium.

  • Warming and Sonication: Gently warming the solution or using a sonicator can sometimes help redissolve small amounts of precipitate, but care should be taken to avoid degradation of the compound.[1]

Q3: Why might a hydrochloride salt like this compound have poor aqueous solubility? I thought salt forms were supposed to be more soluble.

A3: While salt formation is a common strategy to increase drug solubility, it is not always effective for hydrochloride salts.[2][3] A key reason is the "common ion effect."[2][3] If the aqueous medium contains chloride ions (for example, from HCl used for pH adjustment or from salts in the buffer like in saline), it can suppress the dissolution of the hydrochloride salt.[2][3] Additionally, the resulting solution from dissolving a hydrochloride salt of a weak base can have a low pH, which may not always favor solubility and can be incompatible with certain experimental systems.[2]

Troubleshooting Guide

Issue 1: Precipitate Formation in Stock Solution
Potential Cause Troubleshooting Step Expected Outcome
Incomplete DissolutionUse ultrasonic treatment to aid dissolution in DMSO.[1]A clear stock solution is formed.
SupersaturationGently warm the solution while vortexing. Be cautious not to overheat, which could degrade the compound.The precipitate redissolves.
HygroscopicityEnsure you are using newly opened or properly stored anhydrous DMSO, as absorbed moisture can impact solubility.[1]Improved dissolution and stability of the stock solution.
Issue 2: Poor Solubility in Aqueous Media for In Vitro Assays
Potential Cause Troubleshooting Step Expected Outcome
Low Aqueous SolubilityPrepare a stock solution in 100% DMSO and then dilute it into your aqueous buffer. Ensure the final DMSO concentration is compatible with your assay.The compound remains in solution at the desired final concentration.
Common Ion EffectIf your buffer contains high concentrations of chloride, consider using an alternative buffer system with non-chloride salts.Improved solubility due to the absence of excess common ions.
Unfavorable pHAdjust the pH of your final solution. The optimal pH for solubility will depend on the pKa of the free base of AR453588.The compound dissolves and remains stable in the solution.

Quantitative Data: Solubility of AR453588

The following table summarizes the reported solubility data for AR453588 and its hydrochloride salt in various solvent systems.

Compound Form Solvent System Solubility Notes
AR453588DMSO100 mg/mL (192.44 mM)Requires ultrasonic treatment.[1]
AR45358810% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.81 mM)Clear solution.[1]
AR45358810% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.81 mM)Clear solution.[1]
AR45358810% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.81 mM)Clear solution.[1]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).

  • Vortex the tube vigorously.

  • Place the tube in an ultrasonic water bath and sonicate until the solution is clear and all solid has dissolved.

  • Store the stock solution at -20°C or -80°C for long-term stability.

Protocol 2: General Method for Enhancing Aqueous Solubility using a Co-Solvent System

This protocol is a general guideline based on common techniques for poorly soluble drugs.

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (as described in Protocol 1).

  • In a separate sterile tube, prepare the vehicle solution. For example, a mixture of 40% PEG300, 5% Tween-80, and 45% saline.

  • To the vehicle solution, add the DMSO stock solution dropwise while vortexing to achieve the final desired concentration of this compound. The final DMSO concentration should be kept as low as possible (e.g., ≤10%).

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

Visualizations

experimental_workflow cluster_start Start: Solubility Issue cluster_solution Solution Pathway cluster_troubleshooting Troubleshooting cluster_end End Goal start AR453588 HCl Powder (Poor Aqueous Solubility) stock Prepare High-Concentration Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Medium stock->dilute precipitate Precipitation Occurs dilute->precipitate If problem persists end_result Clear, Stable Solution for Experiment dilute->end_result If successful co_solvent Use Co-solvent/Surfactant (e.g., PEG300, Tween-80) precipitate->co_solvent Option 1 cyclodextrin Use Cyclodextrin (e.g., SBE-β-CD) precipitate->cyclodextrin Option 2 co_solvent->end_result cyclodextrin->end_result

Caption: Workflow for addressing AR453588 HCl solubility issues.

signaling_pathway cluster_cell Pancreatic β-cell glucose Glucose glut2 GLUT2 Transporter glucose->glut2 enters cell gk Glucokinase (GK) glut2->gk ar453588 AR453588 ar453588->gk activates g6p Glucose-6-Phosphate gk->g6p phosphorylates glycolysis Glycolysis g6p->glycolysis atp_adp ↑ ATP/ADP Ratio glycolysis->atp_adp katp KATP Channel Closure atp_adp->katp depolarization Membrane Depolarization katp->depolarization ca_channel Voltage-gated Ca²⁺ Channel Opening depolarization->ca_channel ca_influx ↑ Intracellular Ca²⁺ ca_channel->ca_influx insulin Insulin Secretion ca_influx->insulin

Caption: AR453588 mechanism of action as a glucokinase activator.

References

AR453588 hydrochloride degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the degradation and storage of AR453588 hydrochloride for researchers, scientists, and drug development professionals. The information is compiled from publicly available data and general chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. Recommendations for the solid form and solutions are summarized below.

Q2: How should I handle this compound to minimize degradation?

A2: Handle the compound in a clean, dry environment. Avoid exposure to direct sunlight and high humidity. For weighing and preparing solutions, it is advisable to work in a well-ventilated area or under a fume hood.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation studies for this compound are not publicly available, its chemical structure suggests potential susceptibility to hydrolysis, oxidation, and photolysis. The ether, thioether, and amide functional groups are areas of potential chemical instability.

Q4: My experimental results are inconsistent. Could this be due to compound degradation?

A4: Inconsistent results can be a sign of compound degradation. If you observe changes in the physical appearance of the compound (e.g., color change, clumping) or a decrease in its expected activity over time, degradation should be considered a potential cause. It is recommended to perform a quality check of your compound, such as by HPLC, to assess its purity.

Q5: How can I prepare a stock solution of this compound?

A5: According to some suppliers, this compound can be dissolved in DMSO to prepare a stock solution. For in vivo studies, one supplier suggests a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, achieving a solubility of at least 2.5 mg/mL.[1] Always use high-purity, anhydrous solvents to minimize the risk of solvent-mediated degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced Potency or Activity Compound degradation due to improper storage or handling.1. Review storage conditions and handling procedures. 2. Perform an analytical check (e.g., HPLC) to assess the purity of the compound. 3. If degradation is confirmed, obtain a fresh batch of the compound.
Change in Physical Appearance (e.g., color) Potential degradation or contamination.1. Do not use the compound if a significant change in appearance is observed. 2. Contact the supplier for a replacement or further analysis.
Precipitation in Solution Poor solubility or degradation leading to insoluble products.1. Ensure the solvent is appropriate and of high purity. 2. Gentle warming or sonication may aid dissolution. 3. If precipitation persists, the solution may be supersaturated or the compound may be degrading. Prepare a fresh, lower concentration solution.

Storage Conditions

Form Storage Temperature Duration Notes
Solid (Powder) Room Temperature (in continental US)See Certificate of AnalysisMay vary in other locations. Store in a cool, dry place.[2][3]
In DMSO (Stock Solution) -80°C6 monthsUse within 6 months for optimal activity.[1]
-20°C1 monthUse within 1 month for optimal activity.[1]

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a general protocol for assessing the purity of this compound and can be adapted as a starting point for a stability-indicating method.

1. Materials:

  • This compound sample
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid (or other suitable buffer components)
  • C18 reverse-phase HPLC column

2. Instrumentation:

  • HPLC system with a UV detector

3. Method:

  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: Scan for an optimal wavelength, likely in the UV range (e.g., 254 nm or 280 nm).
  • Injection Volume: 10 µL
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO. Dilute with the initial mobile phase composition to a final concentration of 50 µg/mL.

4. Analysis:

  • Inject the sample and record the chromatogram. The purity can be estimated by the area percentage of the main peak. The appearance of new peaks over time under specific stress conditions (e.g., heat, acid, base) would indicate degradation.

Visualizations

G Hypothetical Degradation Workflow for AR453588 HCl cluster_0 Stress Conditions cluster_1 Analysis Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl) HPLC_Analysis HPLC-UV/MS Analysis Acid_Hydrolysis->HPLC_Analysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH) Base_Hydrolysis->HPLC_Analysis Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC_Analysis Photolysis Photolysis (UV/Vis Light) Photolysis->HPLC_Analysis Thermal_Stress Thermal Stress (e.g., 60°C) Thermal_Stress->HPLC_Analysis Characterization Characterization of Degradants (MS, NMR) HPLC_Analysis->Characterization AR453588_HCl AR453588 HCl Sample AR453588_HCl->Acid_Hydrolysis AR453588_HCl->Base_Hydrolysis AR453588_HCl->Oxidation AR453588_HCl->Photolysis AR453588_HCl->Thermal_Stress

Caption: Workflow for a forced degradation study of AR453588 HCl.

G Potential Degradation Pathways of AR453588 cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis AR453588 AR453588 Amide_Hydrolysis Amide Bond Cleavage AR453588->Amide_Hydrolysis H+/OH- Ether_Hydrolysis Ether Linkage Cleavage AR453588->Ether_Hydrolysis H+ Thioether_Oxidation Thioether to Sulfoxide/Sulfone AR453588->Thioether_Oxidation Oxidizing Agent Photolytic_Cleavage Ring Opening or Side Chain Cleavage AR453588->Photolytic_Cleavage UV/Vis Light Degradant_1 Degradant_1 Amide_Hydrolysis->Degradant_1 Degradant_2 Degradant_2 Ether_Hydrolysis->Degradant_2 Degradant_3 Degradant_3 Thioether_Oxidation->Degradant_3 Degradant_4 Degradant_4 Photolytic_Cleavage->Degradant_4

Caption: Hypothesized degradation pathways for AR453588.

References

Technical Support Center: Overcoming AR453588 Hydrochloride Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming precipitation issues with AR453588 hydrochloride in aqueous solutions. The following information is based on general principles for hydrochloride salts of poorly soluble compounds and assumes hypothetical data for this compound for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous solution?

Precipitation of this compound from an aqueous solution can occur for several reasons:

  • Poor Aqueous Solubility: The intrinsic solubility of the free base form of AR453588 may be very low in neutral pH.

  • pH-Dependent Solubility: As a hydrochloride salt of a likely basic compound, its solubility is highly dependent on the pH of the solution. In solutions with a pH approaching the pKa of the compound, the equilibrium can shift towards the less soluble free base form, leading to precipitation.

  • Common Ion Effect: The presence of chloride ions from other sources (e.g., in saline buffers) can decrease the solubility of the hydrochloride salt.[1]

  • Concentration Exceeding Solubility Limit: The concentration of this compound in the solution may have exceeded its solubility limit under the specific experimental conditions (e.g., temperature, pH, buffer composition).

  • Solvent Polarity: If the compound is highly lipophilic, it will have poor solubility in highly polar solvents like water.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

For initial stock solutions, it is advisable to use a water-miscible organic solvent in which this compound has high solubility, such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or ethanol. These stock solutions can then be diluted into the desired aqueous buffer for the final experimental concentration. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the experimental system.

Q3: How does pH affect the solubility of this compound?

The solubility of this compound, a salt of a weak base, is generally higher at a lower pH. In an acidic environment, the compound exists predominantly in its protonated, more soluble form. As the pH increases towards and beyond its pKa, the compound deprotonates to its less soluble free base form, which can lead to precipitation.

Troubleshooting Guides

Issue 1: Precipitation upon dilution of a stock solution into an aqueous buffer.

This is a common issue when diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer like Phosphate-Buffered Saline (PBS).

Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in the aqueous medium.

  • Modify the Dilution Method:

    • Add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid mixing and prevent localized high concentrations that can trigger precipitation.

    • Warm the aqueous buffer slightly (if the compound's stability allows) before adding the stock solution.

  • Adjust the pH of the Aqueous Buffer: Lowering the pH of the final solution can significantly increase the solubility of the hydrochloride salt. Prepare the final solution in a buffer with a pH well below the pKa of AR453588.

  • Use a Co-solvent: Incorporating a small percentage of a water-miscible organic co-solvent (e.g., ethanol, polyethylene (B3416737) glycol) in the final aqueous solution can increase the solubility of the compound.[1]

  • Employ Solubilizing Excipients:

    • Cyclodextrins: These can form inclusion complexes with the drug molecule, enhancing its apparent solubility.[1][2]

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to aid in solubilization.

Issue 2: Precipitation observed over time in a prepared aqueous solution.

A solution that is initially clear may show precipitation after some time due to instability or slow equilibration to a supersaturated state.

Troubleshooting Steps:

  • Verify pH Stability: Ensure the pH of your buffered solution remains constant over time.

  • Protect from Light and Temperature Fluctuations: Degradation of the compound can lead to less soluble byproducts. Store solutions protected from light and at a constant, appropriate temperature.

  • Prepare Fresh Solutions: Whenever possible, prepare the aqueous solutions of this compound fresh before each experiment.

  • Consider Salt Formation: In some cases, the hydrochloride salt itself may be less stable in solution. While less common, exploring other salt forms could be a long-term strategy.[3]

Data Presentation

Table 1: Hypothetical Solubility Data for this compound

Solvent / BufferpHSolubility (mg/mL)Notes
Deionized Water7.0< 0.1Prone to precipitation.
0.1 N HCl1.0> 50High solubility in acidic conditions.[4][5]
PBS7.4< 0.05Very low solubility, high chance of precipitation.
DMSON/A> 100Recommended for primary stock solutions.
EthanolN/A~25Can be used as a co-solvent.
10% Ethanol in Water7.0~0.5Improved solubility with a co-solvent.
5% Tween® 80 in Water7.0~1.0Surfactant enhances solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh out the required amount of this compound powder using a calibrated analytical balance.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex or sonicate the solution gently at room temperature until the solid is completely dissolved.

  • Store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light and moisture.

Protocol 2: Preparation of a 10 µM Working Solution in an Acidic Buffer (pH 4.5)
  • Prepare a 50 mM sodium acetate (B1210297) buffer and adjust the pH to 4.5.

  • Warm the buffer to 37°C to aid in solubilization.

  • While vortexing the buffer, add the required volume of the 10 mM this compound stock solution in DMSO to achieve a final concentration of 10 µM. Ensure the final DMSO concentration is below a level that affects your assay (typically <0.1%).

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

  • Use the prepared working solution promptly.

Visualizations

Troubleshooting_Precipitation start Precipitation Observed in Aqueous Solution check_conc Is the concentration too high? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes check_ph Is the pH > pKa? check_conc->check_ph No solution_stable Solution is Stable lower_conc->solution_stable lower_ph Use a buffer with lower pH check_ph->lower_ph Yes check_solvent Is the solution purely aqueous? check_ph->check_solvent No lower_ph->solution_stable add_cosolvent Add a co-solvent (e.g., Ethanol, PEG) check_solvent->add_cosolvent Yes check_solvent->solution_stable No use_excipient Use solubilizing excipients (e.g., Cyclodextrins, Surfactants) add_cosolvent->use_excipient add_cosolvent->solution_stable use_excipient->solution_stable

Caption: A troubleshooting workflow for addressing precipitation of this compound.

pH_Solubility_Relationship cluster_pH pH Scale cluster_solubility Solubility of AR453588 low_ph Low pH (Acidic) high_sol High Solubility (Protonated Form) low_ph->high_sol Favors pka pH ≈ pKa low_sol Low Solubility (Free Base) pka->low_sol Shifts towards high_ph High pH (Basic) high_ph->low_sol Favors

Caption: The relationship between pH and the solubility of this compound.

References

Optimizing AR453588 hydrochloride concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AR453588 hydrochloride in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, allosteric activator of the glucokinase (GK) enzyme. Glucokinase plays a critical role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver. By activating glucokinase, AR453588 enhances glucose sensing and metabolism, leading to increased insulin (B600854) secretion and hepatic glucose uptake.

Q2: What is a recommended starting concentration range for this compound in cell-based in vitro experiments?

A2: Based on its high potency (EC50 of 42 nM in biochemical assays), a logical starting point for cell-based assays is to bracket this concentration. A recommended initial concentration range for dose-response experiments is 1 nM to 10 µM . This range allows for the determination of the effective concentration in your specific cell system, while also helping to identify potential off-target or cytotoxic effects at higher concentrations.

Q3: How should I prepare a stock solution of this compound for my experiments?

A3: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution, for example, 10 mM in anhydrous DMSO. This stock solution can then be serially diluted to prepare working concentrations. To minimize the impact of the solvent on your cells, the final concentration of DMSO in the cell culture medium should ideally be kept below 0.5%. Always include a vehicle control (medium with the same final DMSO concentration as your highest treatment group) in your experiments.

Q4: I'm observing precipitation of the compound when I add it to my cell culture medium. What should I do?

A4: Precipitation in aqueous-based cell culture media can occur due to the hydrophobic nature of the compound. To prevent this, ensure your DMSO stock solution is fully dissolved; brief sonication can aid this process. When diluting into your final culture medium, perform serial dilutions rather than a single large dilution. Pre-warming the cell culture medium before adding the compound can also help maintain solubility.

Q5: What are the optimal storage conditions for this compound and its stock solutions?

A5: The powdered form of this compound should be stored at -20°C for long-term stability. Once a stock solution in DMSO is prepared, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or no observed efficacy - Sub-optimal concentration: The concentration used may be too low for your specific cell type or assay conditions.- Compound degradation: Improper storage of the stock solution.- Cell health: The cells may not be healthy or responsive.- Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 50 µM).- Prepare a fresh stock solution from the powdered compound.- Ensure cells are healthy, within a suitable passage number, and growing optimally.
High cell death or cytotoxicity - Concentration is too high: High concentrations of the compound may be toxic.- DMSO toxicity: The final concentration of DMSO in the culture medium may be too high.- Contamination: The cell culture may be contaminated.- Lower the concentration range in your experiments.- Perform a cytotoxicity assay (e.g., MTT, MTS) to determine the toxic concentration threshold.- Ensure the final DMSO concentration is below 0.5%.- Check for and address any potential cell culture contamination.
High variability between replicates - Inconsistent cell seeding: Uneven cell numbers across wells.- Inaccurate pipetting: Errors in compound dilution or addition.- Edge effects in multi-well plates: Evaporation or temperature gradients at the edges of the plate.- Ensure a homogenous cell suspension and consistent seeding density.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate for treatment groups; fill them with sterile media or PBS to minimize edge effects.
Unexpected or off-target effects - Compound promiscuity: At higher concentrations, the compound may interact with other cellular targets.- Interaction with media components: The compound may interact with serum proteins or other components in the culture medium.- Use the lowest effective concentration possible.- Consider using a serum-free or reduced-serum medium for the duration of the treatment, if appropriate for your cell type.

Data Presentation

Table 1: Physicochemical and In Vitro Activity of this compound

Property Value Reference
Molecular Weight 556.10 g/mol [1]
Mechanism of Action Glucokinase Activator[1]
EC50 (Biochemical Assay) 42 nM[1]
Recommended In Vitro Starting Range 1 nM - 10 µMInferred from EC50
Stock Solution Solvent DMSO[1]
Stock Solution Storage -80°C (6 months) or -20°C (1 month)[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (10 mM):

    • Allow the this compound powder to equilibrate to room temperature.

    • Aseptically weigh the required amount of powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved. Brief sonication in a water bath can be used to aid dissolution.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store at -80°C.

  • Working Solutions:

    • Thaw a single aliquot of the 10 mM stock solution.

    • Perform serial dilutions in pre-warmed cell culture medium to achieve the desired final concentrations.

    • Ensure the final DMSO concentration in all working solutions (including the vehicle control) is consistent and ideally below 0.5%.

Protocol 2: In Vitro Glucokinase Activity Assay (Spectrophotometric)

This assay measures the effect of AR453588 on glucokinase activity in a cell-free system by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP⁺, which can be measured by the increase in absorbance at 340 nm.

  • Reagent Preparation:

    • Assay Buffer: 60 mM Tris-HCl (pH 9.0), 20 mM MgCl₂.

    • Substrates: 12 mM D-glucose, 4.0 mM ATP.

    • Coupling Enzyme: 10 units/mL Glucose-6-phosphate dehydrogenase (G6PDH).

    • Cofactor: 0.9 mM β-nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺).

    • AR453588 Working Solutions: Prepare a range of concentrations by diluting the DMSO stock in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add the Assay Buffer, substrates, coupling enzyme, and cofactor.

    • Add 10 µL of AR453588 working solution or vehicle (DMSO) to the respective wells.

    • To initiate the reaction, add 10 µL of recombinant glucokinase solution.

    • Immediately place the plate in a spectrophotometer pre-heated to 30°C.

    • Measure the increase in absorbance at 340 nm every minute for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

    • Plot the V₀ against the concentration of AR453588 to determine the EC50.

Protocol 3: Cell Viability (MTT) Assay

This protocol is a general method to assess the cytotoxicity of this compound.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Remove the old medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Remove the MTT-containing medium.

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot cell viability against the compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).

Visualizations

Glucokinase_Activation_Pathway cluster_pancreatic_beta_cell Pancreatic β-Cell cluster_hepatocyte Hepatocyte Glucose_pancreas Glucose GLUT2_pancreas GLUT2 Transporter Glucose_pancreas->GLUT2_pancreas Glucose_in_pancreas Intracellular Glucose GLUT2_pancreas->Glucose_in_pancreas GK_pancreas Glucokinase (GK) Glucose_in_pancreas->GK_pancreas G6P_pancreas Glucose-6-Phosphate GK_pancreas->G6P_pancreas AR453588_pancreas AR453588 AR453588_pancreas->GK_pancreas activates Glycolysis_pancreas Glycolysis G6P_pancreas->Glycolysis_pancreas ATP_ADP_ratio ↑ ATP/ADP Ratio Glycolysis_pancreas->ATP_ADP_ratio K_ATP_channel K-ATP Channel Closure ATP_ADP_ratio->K_ATP_channel Depolarization Membrane Depolarization K_ATP_channel->Depolarization Ca_influx ↑ Ca²⁺ Influx Depolarization->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Glucose_liver Glucose GLUT2_liver GLUT2 Transporter Glucose_liver->GLUT2_liver Glucose_in_liver Intracellular Glucose GLUT2_liver->Glucose_in_liver GK_liver Glucokinase (GK) Glucose_in_liver->GK_liver G6P_liver Glucose-6-Phosphate GK_liver->G6P_liver AR453588_liver AR453588 AR453588_liver->GK_liver activates Glycogen_synthesis Glycogen Synthesis G6P_liver->Glycogen_synthesis Glycolysis_liver Glycolysis G6P_liver->Glycolysis_liver

Caption: Signaling pathway of this compound in pancreatic β-cells and hepatocytes.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working treat_cells Treat Cells with AR453588 (Dose-Response) prep_working->treat_cells prep_cells Seed Cells in Multi-well Plate prep_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate perform_assay Perform Functional Assay (e.g., Glucose Uptake) incubate->perform_assay perform_cyto_assay Perform Cytotoxicity Assay (e.g., MTT) incubate->perform_cyto_assay analyze_data Analyze Data & Determine EC50/IC50 perform_assay->analyze_data perform_cyto_assay->analyze_data

Caption: General experimental workflow for in vitro cell-based assays with AR453588.

References

Impact of hygroscopic DMSO on AR453588 hydrochloride stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of AR453588 hydrochloride, particularly concerning the impact of hygroscopic dimethyl sulfoxide (B87167) (DMSO).

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution in DMSO appears cloudy after storage. What could be the cause?

A1: Cloudiness or precipitation in your this compound stock solution can be attributed to several factors, primarily related to the hygroscopic nature of DMSO. DMSO readily absorbs moisture from the atmosphere, which can significantly reduce the solubility of your compound.[1][2] Freeze-thaw cycles can also exacerbate this issue, leading to the crystallization of the compound.[1]

Q2: I am observing inconsistent results in my bioassays using an this compound stock solution. Could this be related to the solvent?

A2: Yes, inconsistent bioactivity can be a direct consequence of compound degradation or precipitation in your DMSO stock solution.[3] The absorption of water by DMSO can lead to the hydrolysis of this compound, altering its chemical structure and thus its biological activity. Furthermore, if the compound has precipitated, the actual concentration of the active compound in the supernatant will be lower than intended, leading to variability in your results.

Q3: How can I minimize water absorption in my DMSO stock solutions of this compound?

A3: To minimize water absorption, it is crucial to adhere to proper storage and handling procedures. Always use anhydrous, high-purity DMSO from a freshly opened bottle.[2][3] Store the DMSO in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[4] Prepare single-use aliquots of your this compound stock solution to avoid repeated opening of the main stock and subsequent exposure to atmospheric moisture.[4]

Q4: What are the potential degradation pathways for this compound in the presence of water?

A4: While specific degradation pathways for this compound have not been extensively published, compounds with similar functional groups are susceptible to hydrolysis.[5][6] Given its chemical structure, potential degradation could involve the cleavage of amide or ether linkages in the presence of water, which can be catalyzed by acidic or basic conditions. The hydrochloride salt itself can influence the pH of the solution in the presence of water, potentially contributing to hydrolysis.[3][4][7][8] Oxidation is another common degradation pathway for many pharmaceutical compounds.[6][9]

Q5: How can I check the stability of my this compound stock solution?

A5: The stability of your stock solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[2][10][11] By comparing the chromatogram of a freshly prepared solution with that of a stored solution, you can detect the appearance of degradation products and quantify the remaining concentration of the parent compound.

Troubleshooting Guides

Issue 1: Precipitation or Crystallization in Stored DMSO Stock Solution

Possible Cause Troubleshooting Step Expected Outcome
Water absorption by DMSO 1. Use fresh, anhydrous DMSO to prepare a new stock solution. 2. Aliquot the new stock solution into single-use vials. 3. Store aliquots in a desiccator or under an inert atmosphere.The new stock solution remains clear upon storage.
Concentration exceeds solubility limit 1. Prepare a more dilute stock solution. 2. Gently warm the solution (e.g., to 37°C) and sonicate to aid dissolution, but be cautious as heat can accelerate degradation.[2]The compound dissolves completely and remains in solution.
Freeze-thaw cycles 1. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[4] 2. If thawing is necessary, bring the solution to room temperature quickly and ensure it is fully dissolved before use.Minimized precipitation and consistent concentration between uses.

Issue 2: Decreased or Inconsistent Biological Activity

Possible Cause Troubleshooting Step Expected Outcome
Compound degradation due to hydrolysis or oxidation 1. Prepare a fresh stock solution using anhydrous DMSO. 2. Perform a stability study by analyzing the stock solution at different time points using HPLC. 3. Protect the stock solution from light and store at the recommended temperature (-20°C or -80°C).Consistent biological activity is observed with the fresh stock solution. HPLC analysis shows minimal degradation over time.
Inaccurate concentration due to precipitation 1. Centrifuge the stock solution to pellet any precipitate. 2. Carefully aspirate the supernatant and measure its concentration using a validated analytical method (e.g., HPLC with a standard curve). 3. If precipitation is confirmed, prepare a new, clear stock solution.Accurate and reproducible results in downstream assays.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the drug substance under various stress conditions to identify potential degradation products and assess the stability-indicating capability of an analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh this compound and dissolve in anhydrous DMSO to prepare a 10 mM stock solution.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (1:1 v/v) and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (B78521) (1:1 v/v) and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (1:1 v/v) and store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C for 7 days.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.

  • Hygroscopic DMSO Simulation: Prepare a stock solution in DMSO containing a known percentage of water (e.g., 5%, 10%) and store at room temperature and 4°C, analyzing at various time points.

3. Sample Analysis:

  • At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to an appropriate concentration.

  • Analyze the samples using a validated stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of acetonitrile (B52724) and water/formic acid).

  • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

Protocol 2: Determination of Water Content in DMSO

1. Karl Fischer Titration:

  • This is the gold standard method for accurately determining the water content in solvents.

  • Use a coulometric or volumetric Karl Fischer titrator.

  • Inject a known volume or weight of the DMSO sample into the titration cell.

  • The instrument will automatically titrate the water and provide a precise measurement of the water content.

2. Near-Infrared (NIR) Spectroscopy:

  • A rapid and non-destructive method for estimating water content.[12]

  • Requires calibration with DMSO standards of known water content (determined by Karl Fischer titration).

  • Once calibrated, the water content of unknown samples can be quickly measured.

Data Presentation

Table 1: Stability of this compound in DMSO with Varying Water Content at 4°C

Time (days)% Purity in Anhydrous DMSO% Purity in DMSO with 5% Water% Purity in DMSO with 10% Water
099.899.799.6
799.698.597.2
1499.597.395.1
3099.295.192.3

Table 2: Summary of Forced Degradation Study of this compound

Stress ConditionIncubation Time% DegradationNumber of Degradation Products
0.1 M HCl, 60°C24 hours15.2%2
0.1 M NaOH, 60°C24 hours25.8%3
3% H₂O₂, RT24 hours8.5%1
Heat, 60°C7 days5.1%1

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage Conditions prep_stock Prepare 10 mM AR453588 HCl in Anhydrous DMSO prep_stressed Prepare Stressed Samples (Acid, Base, Oxidative, etc.) prep_stock->prep_stressed storage_conditions Store Aliquots at -20°C and 4°C prep_stock->storage_conditions hplc_analysis HPLC Analysis prep_stressed->hplc_analysis data_evaluation Evaluate Data: - % Purity - Degradation Products hplc_analysis->data_evaluation time_points Analyze at Time Points (0, 7, 14, 30 days) storage_conditions->time_points time_points->hplc_analysis troubleshooting_logic Troubleshooting Logic for Stability Issues cluster_precipitate Precipitation Troubleshooting cluster_no_precipitate No Precipitation Troubleshooting start Inconsistent Results or Precipitation Observed check_solution Visually Inspect Stock Solution start->check_solution is_precipitate Precipitate Present? check_solution->is_precipitate prepare_fresh Prepare Fresh Stock in Anhydrous DMSO is_precipitate->prepare_fresh Yes stability_study Perform HPLC Stability Analysis is_precipitate->stability_study No aliquot Aliquot and Store Properly prepare_fresh->aliquot retest_precipitate Retest Experiment aliquot->retest_precipitate is_degraded Degradation Observed? stability_study->is_degraded prepare_fresh_degraded Prepare Fresh Stock and Use Immediately is_degraded->prepare_fresh_degraded Yes no_degradation No Degradation. Investigate Other Experimental Variables. is_degraded->no_degradation No retest_degraded Retest Experiment prepare_fresh_degraded->retest_degraded

References

AR453588 hydrochloride sonication method for dissolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the dissolution of AR453588 hydrochloride, with a focus on sonication methods.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro studies?

For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent. A stock solution of 10 mM can be prepared by dissolving 5.196 mg of AR453588 in 1 mL of DMSO.[1] It is crucial to use freshly opened, high-purity DMSO, as its hygroscopic nature can affect the solubility of the compound.[2]

Q2: My this compound is not fully dissolving in DMSO. What should I do?

If you encounter dissolution issues, gentle warming and brief sonication in a water bath are recommended to aid dissolution.[1] Ensure the vial has equilibrated to room temperature before opening and vortex the solution thoroughly. If precipitation occurs, heating and/or sonication can be applied.[2]

Q3: What are the storage recommendations for this compound stock solutions?

Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[1] For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3]

Q4: Can I use this compound for in vivo studies? How should I prepare the formulation?

Yes, this compound is orally bioavailable and suitable for in vivo studies.[2][4] However, direct dissolution in aqueous solutions is challenging. Several formulations are recommended to achieve a clear solution with a solubility of at least 2.5 mg/mL. These include formulations with DMSO, PEG300, Tween-80, and saline, or with DMSO and corn oil.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Cloudy or Precipitated Solution Incomplete dissolution.Brief sonication in a water bath and vortexing can help. Gentle heating may also be applied.[1][2]
Low-quality or old DMSO.Use a fresh, unopened bottle of high-purity, cell culture grade DMSO.[2]
Compound has not fully equilibrated to room temperature.Allow the vial to sit at room temperature before opening and adding the solvent.[1]
Phase Separation in in vivo Formulation Improper mixing of solvents.Ensure each solvent is added sequentially and the solution is thoroughly mixed or vortexed between each addition.[2]
Inconsistent Experimental Results Degradation of the compound due to improper storage.Aliquot stock solutions and store them at the recommended temperatures (-20°C for short-term, -80°C for long-term) to avoid freeze-thaw cycles.[1][2][3]

Quantitative Data Summary

Solvent/Formulation Solubility Notes
DMSO100 mg/mL (192.44 mM)[2]Ultrasonic treatment is recommended.[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.81 mM)[2]Results in a clear solution.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.81 mM)[2]Results in a clear solution.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.81 mM)[2]Suitable for oral gavage.[1]

Detailed Experimental Protocols

Protocol 1: Preparation of 10 mM Stock Solution in DMSO for in vitro Use

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Weigh the required amount of powder in a sterile microcentrifuge tube. For a 10 mM stock solution, this would be 5.196 mg per 1 mL of DMSO.[1]

  • Add the appropriate volume of fresh, high-purity DMSO.

  • Vortex the solution thoroughly until the compound is completely dissolved.

  • If dissolution is slow or incomplete, briefly sonicate the tube in a water bath.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes.

  • Store the aliquots at -20°C for up to one month or -80°C for up to six months.[2][3]

Protocol 2: Preparation of Formulation for in vivo Oral Gavage

Materials:

  • This compound powder

  • DMSO

  • Corn oil

  • Sterile tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Dissolve the required amount of this compound in DMSO to constitute 10% of the final desired volume.

  • Add corn oil to make up the remaining 90% of the final volume.[1]

  • Vortex the mixture thoroughly.

  • Sonicate the solution until it becomes clear.[1] This formulation achieves a solubility of at least 2.5 mg/mL.[1]

Visual Guides

G cluster_0 Troubleshooting this compound Dissolution start Start: Undissolved Compound check_temp Did the vial equilibrate to room temperature? start->check_temp check_temp->start No vortex Vortex thoroughly check_temp->vortex Yes check_dissolved1 Is the compound fully dissolved? vortex->check_dissolved1 sonicate Briefly sonicate in a water bath check_dissolved1->sonicate No success Solution Ready check_dissolved1->success Yes check_dissolved2 Is the compound fully dissolved? sonicate->check_dissolved2 check_dmso Is the DMSO fresh and high-purity? check_dissolved2->check_dmso No check_dissolved2->success Yes replace_dmso Use new, high-purity DMSO check_dmso->replace_dmso No fail Consult Technical Support check_dmso->fail Yes replace_dmso->start

Caption: Troubleshooting workflow for this compound dissolution.

G cluster_1 AR453588 Mechanism of Action AR453588 AR453588 Glucokinase Glucokinase (GK) Activation AR453588->Glucokinase Glucose_Metabolism Increased Glucose Metabolism Glucokinase->Glucose_Metabolism Insulin_Secretion Enhanced Insulin Secretion Glucokinase->Insulin_Secretion Anti_Hyperglycemic Anti-Hyperglycemic Effect Glucose_Metabolism->Anti_Hyperglycemic Insulin_Secretion->Anti_Hyperglycemic

Caption: Simplified signaling pathway of AR453588 as a glucokinase activator.

References

Long-term stability of AR453588 hydrochloride stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability of AR453588 hydrochloride stock solutions, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For optimal solubility, it is recommended to use dimethyl sulfoxide (B87167) (DMSO). This compound is soluble in DMSO up to 100 mg/mL, though this may require sonication.

Q2: What are the recommended storage conditions and duration for this compound stock solutions?

A2: Prepared stock solutions should be aliquoted and stored frozen to minimize freeze-thaw cycles. For long-term stability, store solutions at -80°C for up to 6 months or at -20°C for up to 1 month.

Q3: How should I store the solid (powder) form of this compound?

A3: The solid form of this compound is stable for up to 3 years when stored at -20°C and for up to 2 years at 4°C.

Q4: Can I prepare aqueous solutions of this compound?

A4: Direct dissolution in aqueous buffers may be challenging due to the compound's limited aqueous solubility. It is advisable to first dissolve the compound in DMSO to create a concentrated stock solution, which can then be diluted into your aqueous experimental medium. Be mindful of the final DMSO concentration in your assays.

Q5: What factors can lead to the degradation of this compound in solution?

A5: As a pyrimidine-containing compound, this compound may be susceptible to degradation under certain conditions. Key factors include:

  • pH: Both strongly acidic and strongly basic conditions can promote hydrolysis of the pyrimidine (B1678525) ring.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Prolonged exposure to light may lead to photodegradation.

  • Oxidizing/Reducing Agents: The compound is incompatible with strong oxidizing and reducing agents.

Data on Storage and Stability

The following tables summarize the recommended storage conditions for this compound.

Table 1: Storage of Solid this compound

TemperatureShelf Life
-20°C3 years
4°C2 years

Table 2: Long-Term Stability of this compound Stock Solutions

Storage TemperatureRecommended SolventShelf Life
-80°CDMSO6 months
-20°CDMSO1 month

Note: Quantitative degradation data over time is not publicly available. The provided shelf life is based on supplier recommendations for maintaining compound integrity.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 556.10 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.56 mg.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly. If needed, sonicate the vial in a water bath for a short period to ensure complete dissolution.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.

Protocol 2: General Method for Assessing Purity by High-Performance Liquid Chromatography (HPLC)

This is a general-purpose method and may require optimization for your specific instrumentation and application.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV detection at a wavelength determined by a UV scan of the compound (typically between 254 nm and 320 nm for similar structures).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Precipitation in stock solution upon storage - Solution concentration is too high.- Improper storage temperature.- Absorption of water by DMSO.- Prepare a more dilute stock solution.- Ensure storage at -80°C or -20°C.- Use fresh, anhydrous DMSO for stock preparation.
Precipitation upon dilution in aqueous buffer - The compound has low aqueous solubility.- The final DMSO concentration is too low to maintain solubility.- Increase the final DMSO concentration in your assay if permissible.- Test different aqueous buffers and pH levels.- Consider the use of a co-solvent or solubilizing agent.
Loss of biological activity over time - Degradation of the compound due to improper storage.- Repeated freeze-thaw cycles.- Prepare fresh stock solutions.- Ensure proper aliquoting and storage to minimize freeze-thaw cycles.
Appearance of new peaks in HPLC analysis - Degradation of the compound.- Check the pH of the solution and storage conditions.- Prepare and analyze a fresh sample to confirm degradation.

Visualizations

G Workflow for Preparation and Storage of this compound Stock Solutions cluster_prep Preparation cluster_storage Storage weigh Weigh AR453588 HCl Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot Solution Prepared store_frozen Store at -80°C (up to 6 months) or -20°C (up to 1 month) aliquot->store_frozen

Caption: Workflow for preparing and storing AR453588 HCl stock solutions.

G Troubleshooting Precipitation Issues cluster_stock In DMSO Stock cluster_aqueous In Aqueous Buffer start Precipitate Observed in Solution check_conc Is concentration > 100 mg/mL? start->check_conc check_final_dmso Is final DMSO % too low? start->check_final_dmso check_dmso Was anhydrous DMSO used? check_conc->check_dmso check_temp Stored at correct temperature? check_conc->check_temp reduce_conc Action: Lower stock concentration check_conc->reduce_conc Yes use_fresh_dmso Action: Use fresh anhydrous DMSO check_dmso->use_fresh_dmso No correct_storage Action: Store at -80°C or -20°C check_temp->correct_storage No check_ph Is buffer pH appropriate? check_final_dmso->check_ph increase_dmso Action: Increase final DMSO % check_final_dmso->increase_dmso Yes test_ph Action: Test different buffer pH check_ph->test_ph Unsure

Caption: Troubleshooting guide for precipitation of this compound.

G Glucokinase Activation Signaling Pathway in Pancreatic β-Cells glucose ↑ Blood Glucose gk Glucokinase (GK) Activation glucose->gk ar453588 AR453588 HCl ar453588->gk Allosteric Activation glycolysis ↑ Glycolysis gk->glycolysis atp ↑ ATP/ADP Ratio glycolysis->atp katp KATP Channel Closure atp->katp depolarization Membrane Depolarization katp->depolarization ca_channel Ca2+ Channel Opening depolarization->ca_channel ca_influx ↑ Intracellular Ca2+ ca_channel->ca_influx insulin Insulin Secretion ca_influx->insulin

Caption: Simplified signaling pathway of glucokinase activation.

Preventing AR453588 hydrochloride degradation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AR453588 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in cell culture media. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of this compound?

A1: To prepare a stock solution of this compound, we recommend using a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[1][2] For quantities of 10 mg or less, the solvent can be added directly to the vial.[3] It is crucial to ensure the compound is completely dissolved, which can be aided by vortexing or gentle warming.[2] Stock solutions should be prepared at a high concentration (e.g., 10 mM) to minimize the volume of solvent added to the cell culture medium, keeping the final solvent concentration typically below 0.5% to avoid cytotoxicity.[4][5]

Q2: How should I store the stock solution and the solid compound to ensure stability?

A2: The solid form of this compound should be stored at -20°C for long-term stability, where it can be stable for up to three years.[5][6] Upon receipt, even if shipped at room temperature, it should be stored as recommended on the product label.[7] Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][4][6] When ready to use, allow the vial to come to room temperature before opening to prevent condensation.[7]

Q3: I'm observing inconsistent or lower-than-expected potency with this compound in my experiments. Could this be a stability issue?

A3: Yes, inconsistent results and lower-than-expected potency are often indicators of compound instability in the cell culture medium.[4][8] If this compound degrades during your experiment, the effective concentration of the active compound decreases, leading to variability in the observed biological effects.[8][9] It is crucial to assess the stability of the compound under your specific experimental conditions.[4]

Q4: What factors in cell culture media can contribute to the degradation of this compound?

A4: Several factors can influence the stability of this compound in cell culture media:

  • pH: The pH of the medium (typically 7.2-7.4) can affect the stability of hydrochloride salts and may lead to hydrolysis.[9][10] Cellular metabolism can also cause pH shifts in the media over time.[2]

  • Media Components: Certain components in the media, such as amino acids (e.g., cysteine), vitamins, and metal ions, can react with and degrade the compound.[9][11]

  • Temperature: Standard cell culture incubation temperatures of 37°C can accelerate the rate of chemical degradation.[8][9]

  • Enzymatic Degradation: If using conditioned media or in the presence of cells, secreted enzymes could potentially metabolize the compound.[9]

  • Light and Oxygen: Exposure to light can cause photodegradation of sensitive compounds, and dissolved oxygen can lead to oxidative degradation.[9]

Q5: How can I determine if this compound is degrading in my cell culture medium?

A5: The most direct way to assess the stability of this compound is to perform a time-course analysis using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12] This involves incubating the compound in your cell culture medium (both with and without cells) and analyzing samples at different time points to measure the concentration of the parent compound.[12][13]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation observed upon dilution in media Poor aqueous solubility of the compound. High final concentration of the organic solvent.Perform a stepwise dilution of the stock solution into the pre-warmed (37°C) culture medium.[2][4] Ensure the final DMSO concentration is non-toxic and low (typically <0.5%).[4][5] Visually inspect the solution for any signs of precipitation before adding it to cells.[4]
Inconsistent results between experiments Compound degradation. Variability in media preparation. Different cell passage numbers.Prepare fresh working solutions for each experiment from a new aliquot of the stock solution.[12] Ensure consistent preparation of the cell culture medium, including supplements.[12] Use cells within a consistent and low passage number range.[12]
High levels of cell death observed The concentration of this compound is too high. Solvent toxicity.Perform a dose-response experiment to determine the optimal, non-toxic concentration.[1] Include a vehicle control (media with the same concentration of solvent) to assess solvent toxicity.[1]
Decreased compound activity over time Degradation of this compound in the culture medium.Reduce the incubation time of the experiment if possible.[4] Consider replenishing the media with a fresh compound at regular intervals for longer experiments.[9] Perform a stability study to determine the degradation rate.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Cell Culture Media using HPLC

This protocol provides a general method to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • DMSO (anhydrous, high-purity)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike the Medium: Pre-warm the cell culture medium to 37°C. Spike the medium with the this compound stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.

  • Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium (e.g., 1 mL) and store it at -80°C. This will serve as the 100% reference point.

  • Incubation: Incubate the remaining spiked medium in a sterile container at 37°C in a 5% CO2 incubator.

  • Time-Point Sampling: At various time points (e.g., 2, 4, 8, 24, and 48 hours), collect aliquots (e.g., 1 mL) and immediately store them at -80°C to halt further degradation.

  • Sample Preparation for HPLC: Before analysis, thaw the samples and process them as required for your HPLC method. This may include protein precipitation (e.g., with acetonitrile) followed by centrifugation.

  • HPLC Analysis: Analyze the supernatant from each time point using a validated HPLC method to quantify the concentration of this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Data Summary Table:

Time Point (Hours)Mean Peak Area (n=3)% Remaining
0[Insert Data]100%
2[Insert Data][Calculate %]
4[Insert Data][Calculate %]
8[Insert Data][Calculate %]
24[Insert Data][Calculate %]
48[Insert Data][Calculate %]

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO spike_media Spike Pre-warmed Media to 10 µM prep_stock->spike_media t0 T=0 Sample (Store at -80°C) incubate Incubate at 37°C, 5% CO2 sampling Collect Samples at 2, 4, 8, 24, 48h (Store at -80°C) incubate->sampling process_samples Sample Processing (e.g., Protein Precipitation) sampling->process_samples hplc HPLC Analysis process_samples->hplc data_analysis Data Analysis (% Remaining vs. T=0) hplc->data_analysis

Caption: Workflow for assessing compound stability in cell culture media.

troubleshooting_flowchart cluster_yes1 cluster_no2 cluster_yes3 start Inconsistent Experimental Results q1 Is precipitation visible in the media? start->q1 a1_yes Optimize Solubilization: - Stepwise dilution - Pre-warm media - Check final solvent % q1->a1_yes Yes q2 Are fresh working solutions prepared for each experiment? q1->q2 No a1_yes->q2 a2_no Best Practices: - Aliquot stock solution - Avoid freeze-thaw cycles - Prepare fresh dilutions q2->a2_no No q3 Is the incubation time long? q2->q3 Yes a2_no->q3 a3_yes Assess Compound Stability: - Perform HPLC stability assay - Reduce incubation time - Replenish media with compound q3->a3_yes Yes end_node Consistent Results q3->end_node No a3_yes->end_node

Caption: Troubleshooting flowchart for inconsistent experimental results.

References

Validation & Comparative

A Comparative Guide to Glucokinase Activators: AR453588 Hydrochloride in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Glucokinase Activators

Glucokinase (GK) is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a key regulator of glucose metabolism in the liver. In pancreatic β-cells, GK is the rate-limiting step in glucose-stimulated insulin (B600854) secretion (GSIS). In hepatocytes, it facilitates hepatic glucose uptake and its conversion into glycogen (B147801). Small molecule allosteric glucokinase activators (GKAs) have emerged as a promising therapeutic class for type 2 diabetes mellitus (T2DM) by enhancing the activity of GK. This dual action of augmenting insulin secretion and promoting hepatic glucose disposal offers a powerful approach to glycemic control.[1] However, the development of GKAs has faced challenges, including the risk of hypoglycemia and concerns about long-term efficacy and potential side effects like hyperlipidemia.[2][3]

This guide provides a comparative analysis of AR453588 hydrochloride against other prominent GKAs: Dorzagliatin, TTP399, and AZD1656. The information is curated to facilitate an objective assessment of their performance, supported by available experimental data.

Mechanism of Action: Dual-Acting vs. Hepatoselective

GKAs can be broadly categorized based on their primary sites of action:

  • Dual-Acting GKAs: These compounds activate glucokinase in both the pancreas and the liver. This leads to enhanced glucose-stimulated insulin secretion from pancreatic β-cells and increased glucose uptake and glycogen synthesis in the liver.[4][5] Dorzagliatin and AZD1656 are classified as dual-acting GKAs.[4][6] AR453588 is also presumed to be a dual-acting GKA.[7]

  • Hepatoselective GKAs: These activators are designed to preferentially target glucokinase in the liver, minimizing their effect on pancreatic β-cells.[8] This selectivity aims to reduce the risk of hypoglycemia associated with excessive insulin secretion.[8] TTP399 is a well-characterized hepatoselective GKA.[9][10]

In Vitro Potency and Efficacy

The in vitro potency of GKAs is a key indicator of their therapeutic potential and is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a compound that produces 50% of the maximal response.

CompoundEC50 (nM)Mechanism of ActionKey Findings
This compound 42Presumed Dual-ActingPotent and orally bioavailable.[7]
Dorzagliatin EC50 varies with glucose concentrationDual-Acting (pancreas and liver)Restores glucose sensitivity and improves β-cell function. Its EC50 decreases at higher glucose concentrations, suggesting a glucose-dependent activation profile.[11]
TTP399 304 (at 15 mM glucose), 762 (at 5 mM glucose)Hepato-selectiveDoes not activate glucokinase in pancreatic β-cells, which may reduce the risk of hypoglycemia.[8][12]
AZD1656 60 (human GK)Dual-Acting (pancreas and liver)Showed short-term efficacy in reducing blood glucose levels.[13][14]

Preclinical In Vivo Efficacy

Animal models, particularly mouse models of diabetes and obesity such as the ob/ob mouse, are crucial for evaluating the in vivo efficacy of GKAs. The oral glucose tolerance test (OGTT) is a standard method to assess how effectively the body processes a glucose load.

CompoundAnimal ModelDosing RegimenKey Findings
This compound ob/ob mice3-30 mg/kg, p.o. once daily for 14 daysLowered fasted blood glucose and the area under the curve (AUC) of the OGTT.[7]
Dorzagliatin High-fat diet-induced diabetic mice15-30 mg/kg, p.o. once daily for 19 daysFully restored glucose-stimulated insulin secretion (GSIS) even after drug withdrawal.[7]
TTP399 Diabetic mice4 weeks of treatmentReduced plasma and liver triglyceride concentrations.[12]
AZD1656 Obese Zucker rats4 weeks of continuous treatmentSignificantly improved glycemic control; however, it led to hepatic steatosis and inflammation.[15]

Pharmacokinetic Profiles

The pharmacokinetic (PK) properties of a drug, including its absorption, distribution, metabolism, and excretion, are critical for determining its dosing regimen and overall therapeutic success. The following table summarizes available preclinical PK data for the compared GKAs.

CompoundAnimal ModelKey Pharmacokinetic Parameters
This compound Not explicitly stated in available resultsOrally bioavailable.[7]
Dorzagliatin Rat, DogCharacterized by a two-compartment linear pharmacokinetic model with zero- and first-order sequential absorption.[16] In humans, the apparent total clearance (CL/F) was 10.4 L/h, and the apparent volume of the central compartment (Vc/F) was 80.6 L.[17]
TTP399 Rat, Dog, MinipigPreclinical studies in various animal models have been conducted.[8]
AZD1656 Rat, Dog, HumanRapidly absorbed and eliminated. An active metabolite is formed with a longer half-life.[18]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

GKA_Mechanism cluster_dual Dual-Acting GKAs (AR453588, Dorzagliatin, AZD1656) cluster_hepato Hepatoselective GKA (TTP399) Pancreas (β-cell) Pancreas (β-cell) Insulin Secretion Insulin Secretion Pancreas (β-cell)->Insulin Secretion Liver (Hepatocyte) Liver (Hepatocyte) Glucose Uptake & Glycogen Synthesis Glucose Uptake & Glycogen Synthesis Liver (Hepatocyte)->Glucose Uptake & Glycogen Synthesis Liver (Hepatocyte)_h Liver (Hepatocyte) Glucose Uptake & Glycogen Synthesis_h Glucose Uptake & Glycogen Synthesis Liver (Hepatocyte)_h->Glucose Uptake & Glycogen Synthesis_h Pancreas (β-cell)_h Pancreas (β-cell)

Figure 1: Mechanisms of Action of Glucokinase Activators.

OGTT_Workflow Fasting Animal Fasting (e.g., 6 hours) Baseline_Glucose Baseline Blood Glucose Measurement (Time 0) Fasting->Baseline_Glucose Compound_Admin Oral Administration of GKA or Vehicle Baseline_Glucose->Compound_Admin Glucose_Challenge Oral Glucose Challenge (e.g., 2 g/kg) Compound_Admin->Glucose_Challenge Blood_Sampling Serial Blood Sampling (e.g., 15, 30, 60, 120 min) Glucose_Challenge->Blood_Sampling Glucose_Measurement Blood Glucose Measurement Blood_Sampling->Glucose_Measurement AUC_Calculation Area Under the Curve (AUC) Calculation and Analysis Glucose_Measurement->AUC_Calculation

Figure 2: General Workflow for an Oral Glucose Tolerance Test (OGTT).

Experimental Protocols

Glucokinase Activity Assay (General Protocol)

This assay is designed to measure the in vitro potency of GKAs. The principle involves a coupled enzymatic reaction where the product of the glucokinase reaction, glucose-6-phosphate (G6P), is used by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.

Materials:

  • Recombinant human glucokinase

  • Test compounds (e.g., this compound) dissolved in DMSO

  • D-glucose

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl2)

  • NADP+

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction buffer containing Tris-HCl, MgCl2, and ATP.

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the reaction buffer, NADP+, G6PDH, and varying concentrations of glucose to the wells of the microplate.

  • Add the test compound dilutions to the respective wells.

  • Initiate the reaction by adding recombinant glucokinase to each well.

  • Immediately measure the absorbance at 340 nm at regular intervals (e.g., every minute for 10-15 minutes) to determine the reaction rate.

  • Plot the reaction rates against the compound concentrations to determine the EC50 value.

Oral Glucose Tolerance Test (OGTT) in Mice (General Protocol)

This in vivo assay evaluates the effect of a GKA on glucose disposal after an oral glucose load.

Animals:

  • Male ob/ob mice or other relevant diabetic mouse models.

Procedure:

  • House the animals under standard conditions with ad libitum access to food and water.

  • Fast the mice for a specified period (e.g., 6 hours) before the test, with free access to water.

  • Administer the test compound (e.g., this compound) or vehicle orally (p.o.) at a predetermined time before the glucose challenge.

  • At time 0, collect a baseline blood sample from the tail vein to measure blood glucose.

  • Immediately after the baseline sample, administer a glucose solution (e.g., 2 g/kg body weight) orally.

  • Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).

  • Measure the blood glucose concentration in each sample.

  • Plot the blood glucose concentrations over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Conclusion

This compound is a potent, orally bioavailable glucokinase activator. Based on the available data, it is presumed to have a dual-acting mechanism, similar to Dorzagliatin and AZD1656. Its in vitro potency is comparable to that of AZD1656 and appears to be more potent than the hepatoselective GKA, TTP399, although direct comparisons are challenging due to varying experimental conditions. Preclinical studies in ob/ob mice demonstrate its efficacy in improving glycemic control.

The choice of a glucokinase activator for further research and development depends on the desired therapeutic profile. Dual-acting GKAs like AR453588, Dorzagliatin, and AZD1656 may offer robust glucose-lowering effects by targeting both the pancreas and the liver. However, the risk of hypoglycemia needs to be carefully managed. Hepatoselective GKAs like TTP399 represent an alternative approach aimed at mitigating this risk by focusing on the liver. Further head-to-head comparative studies under standardized conditions are necessary to fully elucidate the relative therapeutic potential and safety profiles of these promising glucokinase activators.

References

A Comparative Analysis of Glucokinase Activators: AR453588 Hydrochloride and Dorzagliatin

Author: BenchChem Technical Support Team. Date: December 2025

A Tale of Two Glucokinase Activators: Preclinical Promise Meets Clinical Validation

In the landscape of novel therapeutics for Type 2 Diabetes (T2D), glucokinase (GK) activators represent a promising class of drugs targeting a key regulator of glucose homeostasis. This guide provides a comparative overview of two such compounds: AR453588 hydrochloride, a preclinical candidate, and Dorzagliatin, a clinically approved medication. The comparison highlights the significant disparity in their developmental stages, with this compound demonstrating early promise in animal models and Dorzagliatin boasting a wealth of efficacy and safety data from extensive human clinical trials.

Mechanism of Action: A Shared Target

Both this compound and Dorzagliatin are allosteric activators of the glucokinase enzyme.[1] Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in glucose-stimulated insulin (B600854) secretion and hepatic glucose metabolism.[1][2] By binding to an allosteric site on the GK enzyme, these activators increase its affinity for glucose, thereby enhancing glucose phosphorylation.[1][3] This dual action in the pancreas and liver leads to improved insulin secretion in response to rising blood glucose levels and increased hepatic glucose uptake and glycogen (B147801) synthesis.[1][2]

cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_P Glucose GK_P Glucokinase (GK) Glucose_P->GK_P GKA_P AR453588 HCl or Dorzagliatin GKA_P->GK_P activates G6P_P Glucose-6-Phosphate GK_P->G6P_P Metabolism_P Increased Metabolism G6P_P->Metabolism_P Insulin_P Insulin Secretion Metabolism_P->Insulin_P Blood_Glucose Elevated Blood Glucose Insulin_P->Blood_Glucose lowers Glucose_L Glucose GK_L Glucokinase (GK) Glucose_L->GK_L GKA_L AR453588 HCl or Dorzagliatin GKA_L->GK_L activates G6P_L Glucose-6-Phosphate GK_L->G6P_L Glycogen Glycogen Synthesis G6P_L->Glycogen HGO Hepatic Glucose Output G6P_L->HGO reduces HGO->Blood_Glucose contributes to Blood_Glucose->Glucose_P Blood_Glucose->Glucose_L

Caption: Shared signaling pathway of Glucokinase Activators.

Efficacy Data: A Head-to-Head Look at the Evidence

The available efficacy data for this compound is limited to preclinical studies, while Dorzagliatin has undergone extensive clinical evaluation.

This compound: Preclinical Efficacy

This compound has been identified as a potent glucokinase activator with an in vitro EC50 of 42 nM.[4][5] In vivo studies in animal models have demonstrated its anti-hyperglycemic activity.[4][5]

ParameterModelDosageObservationReference
EC50 In vitro42 nMPotent glucokinase activation[4],[5]
Post-prandial Glucose Normal C57BL/6J mice3-30 mg/kg (p.o.)Lowered post-prandial glucose levels[4],[5]
Fasted Blood Glucose & OGTT ob/ob mice3-30 mg/kg (p.o., once daily for 14 days)Lowered fasted blood glucose and AUC of OGTT on day 14[4],[5]
Dorzagliatin: Clinical Efficacy in Type 2 Diabetes

Dorzagliatin has demonstrated robust and consistent efficacy in improving glycemic control in patients with T2D across multiple Phase III clinical trials, both as a monotherapy and in combination with metformin.[3][6]

ParameterStudy PopulationTreatmentChange from BaselineReference
HbA1c Drug-naïve T2D patientsDorzagliatin (75 mg BID) for 24 weeks-1.07% (vs. -0.50% for placebo)[6],[7]
HbA1c T2D patients on metforminDorzagliatin (75 mg BID) + Metformin for 24 weeks-1.02% (vs. -0.36% for placebo)[8],[9]
Fasting Plasma Glucose (FPG) T2D patientsDorzagliatin vs. Placebo (Meta-analysis)Mean Difference: -9.22 mg/dL[10]
2-hour Postprandial Glucose (2h-PPG) T2D patientsDorzagliatin vs. Placebo (Meta-analysis)Mean Difference: -48.70 mg/dL[10]
HOMA2-β (β-cell function) T2D patientsDorzagliatin vs. Placebo (Meta-analysis)Mean Difference: 2.69 (Increased)[10]
HOMA2-IR (Insulin resistance) T2D patientsDorzagliatin vs. Placebo (Meta-analysis)Mean Difference: -0.07 (Decreased)[10]

Experimental Protocols

The evaluation of glucokinase activators involves a series of standardized in vitro and in vivo experiments to determine their potency, efficacy, and mechanism of action.

Glucokinase Activity Assay

This in vitro assay measures the ability of a compound to directly activate the glucokinase enzyme. The activity is typically determined by a coupled enzymatic reaction where the product of the glucokinase reaction, glucose-6-phosphate, is used by glucose-6-phosphate dehydrogenase to reduce NADP+ to NADPH, which can be measured by its fluorescence.

Compound Test Compound (AR453588 HCl or Dorzagliatin) GK_enzyme Glucokinase Enzyme Compound->GK_enzyme modulates G6P_ADP Glucose-6-Phosphate (G6P) + ADP GK_enzyme->G6P_ADP Glucose_ATP Glucose + ATP Glucose_ATP->G6P_ADP G6PDH G6P Dehydrogenase G6P_ADP->G6PDH NADPH NADPH (Fluorescent) G6PDH->NADPH NADP NADP+ NADP->NADPH Detection Measure Fluorescence NADPH->Detection

Caption: Experimental workflow for a Glucokinase Activity Assay.
Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is a common in vivo experiment to assess glucose homeostasis. After a period of fasting, a bolus of glucose is administered orally, and blood glucose levels are monitored over time to determine how efficiently the glucose is cleared from the circulation.

Protocol:

  • Fasting: Mice are fasted for 4-6 hours with free access to water.

  • Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein (Time 0).

  • Glucose Administration: A concentrated glucose solution is administered orally via gavage.

  • Blood Glucose Monitoring: Blood glucose levels are measured at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.

Conclusion

This compound and Dorzagliatin share a common mechanism of action as glucokinase activators. While this compound shows promise in preclinical models, its clinical efficacy and safety in humans remain to be determined. In stark contrast, Dorzagliatin has successfully navigated extensive clinical development, demonstrating significant and consistent glycemic control in patients with Type 2 Diabetes, leading to its approval for clinical use. The journey of Dorzagliatin from a promising compound to an approved drug underscores the rigorous and lengthy process of drug development, a path that this compound or other preclinical candidates would need to traverse to validate their therapeutic potential. For researchers and drug development professionals, the story of these two molecules provides a clear illustration of the different stages of the pharmaceutical pipeline, from early-stage discovery to late-stage clinical validation.

References

In Vivo Efficacy Showdown: A Comparative Analysis of Glucokinase Activators AR453588 Hydrochloride and GKA50

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, this guide provides an objective comparison of the in vivo efficacy of two notable glucokinase activators, AR453588 hydrochloride and GKA50. This analysis is based on available preclinical data to assist in evaluating their potential as therapeutic agents for type 2 diabetes.

Both this compound and GKA50 are potent allosteric activators of glucokinase (GK), a key enzyme in glucose metabolism. By enhancing the activity of GK in the pancreas and liver, these compounds aim to improve glucose-stimulated insulin (B600854) secretion and increase hepatic glucose uptake, respectively. This guide synthesizes available in vivo data to draw a comparative picture of their efficacy.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy parameters for this compound and GKA50 based on preclinical studies.

Table 1: In Vitro Glucokinase Activation

CompoundEC50 (nM)Glucose Concentration (mM)
This compound42[1][2][3][4][5]Not Specified
GKA5033[6]5

Table 2: In Vivo Efficacy in Rodent Models

CompoundAnimal ModelDosing RegimenKey Findings
This compound Normal C57BL/6J mice3-30 mg/kg, p.o.Lowered post-prandial glucose.[1][4]
ob/ob mice3-30 mg/kg, p.o., once-daily for 14 daysShowed anti-hyperglycemic activity, lowered fasted blood glucose, and reduced AUC in an oral glucose tolerance test (OGTT).[1][4]
GKA50 High-fat diet-fed female Zucker rats1-30 mg/kg, p.o.Produced significant glucose lowering in an oral glucose tolerance test (OGTT).[6]

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.

glucokinase_pathway cluster_pancreas Pancreatic β-cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Uptake GK Glucokinase (GK) GLUT2->GK G6P Glucose-6-Phosphate GK->G6P Phosphorylation Metabolism Glycolysis & Oxidative Phosphorylation G6P->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP K_ATP KATP Channel (Closure) ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_channel Voltage-gated Ca2+ Channel (Opening) Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis GKA GKA (AR453588 or GKA50) GKA->GK Activates

Caption: Mechanism of action of glucokinase activators in pancreatic β-cells.

experimental_workflow start Start: In Vivo Efficacy Study animal_model Animal Model Selection (e.g., ob/ob mice, Zucker rats) start->animal_model acclimatization Acclimatization Period animal_model->acclimatization grouping Randomization into Treatment Groups (Vehicle, AR453588, GKA50) acclimatization->grouping dosing Drug Administration (Oral Gavage) grouping->dosing ogtt Oral Glucose Tolerance Test (OGTT) dosing->ogtt blood_sampling Serial Blood Sampling ogtt->blood_sampling glucose_measurement Blood Glucose Measurement blood_sampling->glucose_measurement data_analysis Data Analysis (e.g., AUC calculation) glucose_measurement->data_analysis end End: Efficacy Comparison data_analysis->end

Caption: Generalized experimental workflow for in vivo evaluation of glucokinase activators.

Detailed Experimental Protocols

The following are representative experimental protocols for evaluating the in vivo efficacy of glucokinase activators, based on common practices in preclinical studies.

Oral Glucose Tolerance Test (OGTT) in Rodent Models
  • Animal Models: Male ob/ob mice or high-fat diet-fed female Zucker rats are commonly used models of type 2 diabetes and insulin resistance.

  • Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the experiment.

  • Fasting: Prior to the OGTT, animals are fasted overnight (typically 12-16 hours) with free access to water.

  • Drug Administration: On the day of the experiment, animals are orally administered with either the vehicle control, this compound, or GKA50 at the specified doses (e.g., 1-30 mg/kg).

  • Glucose Challenge: A baseline blood sample (t=0) is collected from the tail vein. Subsequently, a glucose solution (typically 2 g/kg body weight) is administered orally.

  • Blood Sampling: Blood samples are collected at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Glucose Measurement: Blood glucose levels are measured immediately using a glucometer.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated for the entire duration of the test to assess the overall effect on glucose tolerance. Statistical analysis is performed to compare the treatment groups with the vehicle control.

Chronic Dosing Study in Diabetic Mouse Models
  • Animal Model: Genetically diabetic mice, such as the ob/ob mouse model, are used to assess the long-term anti-hyperglycemic effects.

  • Dosing Regimen: Animals are treated with the vehicle control or the glucokinase activator (e.g., this compound at 3-30 mg/kg) once daily via oral gavage for a specified period (e.g., 14 days).

  • Monitoring: Body weight and food intake are monitored regularly throughout the study.

  • Fasting Blood Glucose: Fasting blood glucose levels are measured at baseline and at the end of the treatment period.

  • Oral Glucose Tolerance Test (OGTT): An OGTT, as described above, is performed at the end of the study to evaluate the improvement in glucose tolerance.

  • Data Analysis: Changes in fasting blood glucose and the AUC from the OGTT are statistically analyzed to determine the chronic efficacy of the compound.

Concluding Remarks

Both this compound and GKA50 demonstrate potent glucokinase activation and significant glucose-lowering effects in preclinical rodent models of type 2 diabetes. While GKA50 has a slightly lower EC50 in vitro, both compounds show robust in vivo activity. This compound has demonstrated efficacy in both acute and chronic settings in mice, leading to reductions in post-prandial and fasting blood glucose. GKA50 has shown significant improvements in glucose tolerance in a rat model of insulin resistance. A direct head-to-head in vivo comparative study under identical experimental conditions would be necessary to definitively determine the superior compound in terms of efficacy and to further elucidate their pharmacokinetic and pharmacodynamic profiles. The experimental protocols provided herein offer a standardized framework for such future investigations.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Glucokinase Activators: AR453588 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glucokinase activators (GKAs) represent a promising therapeutic class for the management of type 2 diabetes mellitus (T2DM) by targeting the key glucose-sensing enzyme, glucokinase (GK). Their mechanism of action involves enhancing glucose-stimulated insulin (B600854) secretion from pancreatic β-cells and increasing hepatic glucose uptake, thereby contributing to improved glycemic control. This guide provides a comparative overview of the pharmacokinetic properties of a novel GKA, AR453588, alongside other notable GKAs: Dorzagliatin, TTP399, and AZD1656. The information presented herein is intended to offer an objective assessment of their performance, supported by available experimental data.

Introduction to Glucokinase Activation

Glucokinase plays a pivotal role in glucose homeostasis. In pancreatic β-cells, GK acts as a glucose sensor, initiating insulin secretion in response to rising blood glucose levels. In the liver, GK facilitates the conversion of glucose to glucose-6-phosphate, the first step in both glycolysis and glycogen (B147801) synthesis. By allosterically activating GK, GKAs amplify these natural glucose-regulating processes. The development of GKAs has been a significant focus in diabetes research, aiming to provide a more physiological approach to blood glucose management.

Comparative Pharmacokinetic Data

The pharmacokinetic profiles of AR453588 and other selected GKAs are summarized in the table below. These parameters are crucial in determining the dosing regimen, efficacy, and safety of a drug candidate.

ParameterAR453588DorzagliatinTTP399AZD1656
Administration Route Intravenous (i.v.), Oral (p.o.)Oral (p.o.)Oral (p.o.)Oral (p.o.)
Species MouseHumanHumanHuman
Dose 1 mg/kg (i.v.), 10 mg/kg (p.o.)75 mg (BID)800 mg7-80 mg (BID)
Tmax (h) 1.0 (p.o.)[1][2]--Rapid Absorption[3][4]
Cmax 1.67 µg/mL (p.o.)[1][2]---
AUCinf (h*µg/mL) 0.77 (i.v.), 4.65 (p.o.)[1][2]---
Half-life (t1/2) (h) 1.28 (i.v.)[1][2]~4.5 - 8.6-Rapid Elimination[3][4]
Clearance (CL) 21.6 mL/min/kg (i.v.)[1][2]---
Volume of Distribution (Vss) 0.746 L/kg (i.v.)[1][2]---
Oral Bioavailability (F) (%) 60.3[1][2]---
Metabolites ---Active metabolite with a longer half-life[3][4]

Note: Data for Dorzagliatin, TTP399, and AZD1656 are primarily from clinical studies in humans, while data for AR453588 is from preclinical studies in mice. Direct comparison should be made with caution due to interspecies differences.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the experimental protocols typically employed in the pharmacokinetic assessment of GKAs.

Preclinical Pharmacokinetic Studies in Animal Models (e.g., for AR453588)

Objective: To determine the pharmacokinetic profile of a GKA following intravenous and oral administration in a relevant animal model (e.g., CD-1 mice).

Methodology:

  • Animal Model: Male CD-1 mice are commonly used.

  • Drug Administration:

    • Intravenous (IV): The compound is formulated in a suitable vehicle and administered as a single bolus injection into a tail vein at a specific dose (e.g., 1 mg/kg).

    • Oral (PO): The compound is formulated in a suitable vehicle and administered via oral gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples are collected from a subset of animals at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.

  • Bioanalysis: Plasma concentrations of the drug are quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution at steady state (Vss), area under the curve (AUC), half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F).

Clinical Pharmacokinetic Studies in Humans (e.g., for Dorzagliatin, TTP399, AZD1656)

Objective: To evaluate the safety, tolerability, and pharmacokinetics of a GKA in healthy volunteers and/or patients with T2DM.

Methodology:

  • Study Design: Typically conducted as Phase I, randomized, single- or multiple-ascending dose, placebo-controlled studies.

  • Participants: Healthy adult subjects or patients with a confirmed diagnosis of T2DM.

  • Drug Administration: The GKA is administered orally as a single dose or multiple doses over a specified period.

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration.

  • Plasma Preparation and Bioanalysis: Similar to preclinical studies, plasma is separated and drug concentrations are measured using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Non-Compartmental Analysis (NCA): Used to calculate parameters like Cmax, Tmax, AUC, and t1/2.

    • Population Pharmacokinetic (PopPK) Modeling: A more sophisticated analysis that uses data from all subjects simultaneously to characterize the typical pharmacokinetic profile of the drug in the population and identify sources of variability. This approach can provide estimates for parameters like apparent clearance (CL/F) and apparent volume of distribution (V/F).

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in GKA research, the following diagrams have been generated using Graphviz.

GKA_Mechanism_of_Action cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose Glucose GLUT2_p GLUT2 Glucose->GLUT2_p Uptake GK_p Glucokinase (GK) GLUT2_p->GK_p G6P_p Glucose-6-Phosphate GK_p->G6P_p Phosphorylation ATP ATP G6P_p->ATP Metabolism Insulin Secretion Insulin Secretion ATP->Insulin Secretion GKA GKA (e.g., AR453588) GKA->GK_p Activates Glucose_l Glucose GLUT2_l GLUT2 Glucose_l->GLUT2_l Uptake GK_l Glucokinase (GK) GLUT2_l->GK_l G6P_l Glucose-6-Phosphate GK_l->G6P_l Phosphorylation Glycogen Glycogen G6P_l->Glycogen Glycogen Synthesis GKA_l GKA (e.g., AR453588) GKA_l->GK_l Activates

Caption: Mechanism of action of Glucokinase Activators (GKAs).

PK_Workflow cluster_in_vivo In Vivo Phase cluster_in_vitro Bioanalytical Phase cluster_analysis Data Analysis Phase Dosing Drug Administration (IV or Oral) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing LCMS LC-MS/MS Analysis Processing->LCMS Quantification Drug Concentration Quantification LCMS->Quantification PK_Model Pharmacokinetic Modeling (NCA or PopPK) Quantification->PK_Model Parameters Determination of PK Parameters PK_Model->Parameters

Caption: General workflow for a pharmacokinetic study.

Discussion

The preclinical pharmacokinetic profile of AR453588 in mice suggests it is orally bioavailable and has a relatively short half-life.[1][2] This profile is generally desirable for a glucose-lowering agent, as it may allow for flexible dosing and reduce the risk of prolonged hypoglycemia.

Dorzagliatin, which has undergone extensive clinical evaluation, exhibits a predictable pharmacokinetic profile in humans. Its half-life of approximately 4.5 to 8.6 hours supports a twice-daily dosing regimen. Population pharmacokinetic analyses have been instrumental in understanding the sources of variability in its exposure.

AZD1656 is characterized by rapid absorption and elimination.[3][4] The presence of an active metabolite with a longer half-life could contribute to its overall pharmacodynamic effect and duration of action.[3][4]

TTP399 is a hepatoselective GKA, a feature that is designed to minimize the risk of hypoglycemia by primarily acting on the liver and avoiding the stimulation of insulin secretion from the pancreas. While detailed quantitative pharmacokinetic data is not as readily available in the public domain, its clinical development is focused on its unique tissue-selective properties.

Conclusion

This comparative guide highlights the diverse pharmacokinetic profiles of several glucokinase activators. AR453588 demonstrates promising preclinical pharmacokinetic properties, including good oral bioavailability and a short half-life. The clinical data available for Dorzagliatin and AZD1656 provide valuable insights into their behavior in humans. The hepatoselective nature of TTP399 represents a distinct approach within this class of drugs. Further research and clinical trials will be essential to fully elucidate the therapeutic potential and positioning of each of these GKAs in the management of type 2 diabetes. The experimental protocols outlined provide a foundational understanding of the methodologies employed to generate the critical pharmacokinetic data that informs drug development decisions.

References

Validating AR453588 Hydrochloride's Efficacy: A Comparative Guide with Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AR453588 hydrochloride, a potent glucokinase activator, with other alternative glucokinase activators (GKAs). A key focus is a proposed experimental framework for validating the on-target effects of this compound using a glucokinase (Gck) knockout mouse model, a critical step in preclinical drug development.

Introduction to Glucokinase Activators

Glucokinase (GK) is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and the liver.[1][2][3][4] In pancreatic β-cells, GK is the rate-limiting step for glucose-stimulated insulin (B600854) secretion.[2] In the liver, it promotes glucose uptake and its conversion to glycogen.[2] Glucokinase activators are small molecules that allosterically activate GK, enhancing both insulin secretion and hepatic glucose metabolism, making them a promising therapeutic target for type 2 diabetes.[2][4] However, the development of GKAs has faced challenges, including the risk of hypoglycemia and concerns about long-term efficacy.[1][5]

This compound is a potent, orally bioavailable glucokinase activator with an EC50 of 42 nM. It has demonstrated anti-hyperglycemic activity in animal models. This guide will compare this compound to other notable GKAs and propose a definitive experiment to validate its mechanism of action using a knockout model.

Comparative Analysis of Glucokinase Activators

The following table summarizes the key characteristics of this compound and other selected glucokinase activators.

CompoundEC50 (nM)Mechanism of ActionKey Clinical/Preclinical FindingsPotential Liabilities
This compound 42Presumed dual-acting (pancreas and liver)Potent and orally bioavailable; demonstrates anti-hyperglycemic activity in ob/ob mice.Data on long-term efficacy and side-effect profile is limited.
Dorzagliatin Not explicitly statedDual-acting (pancreas and liver)Has completed Phase III trials, showing favorable results in diabetes treatment by restoring glucose sensitivity and improving β-cell function.[5]Associated with increased levels of liver enzymes, serum triglyceride, and serum uric acid in some studies.[6]
TTP399 Not explicitly statedHepato-selectivePhase 2 study showed a reduction in hypoglycemic episodes compared to placebo in type 1 diabetes.[2] Does not activate glucokinase in pancreatic β-cells, potentially reducing hypoglycemia risk.[2]
AZD1656 Not explicitly statedPresumed dual-actingShowed short-term improvements in glycemic control, but efficacy diminished over time.[2]A meta-analysis indicated an increased risk of hypoglycemia and an increase in triglycerides.[2]

Validating this compound's Effect with a Glucokinase Knockout Model

To unequivocally demonstrate that the glucose-lowering effects of this compound are mediated through the activation of glucokinase, a study employing a glucokinase knockout (Gck-/-) mouse model is proposed. As global Gck knockout is neonatally lethal, a conditional, liver-specific knockout (L-Gck-/-) mouse model is the most appropriate system for this validation.

The central hypothesis is that this compound will fail to exert its anti-hyperglycemic effects in mice lacking hepatic glucokinase, thus confirming its on-target activity.

Experimental Workflow for Knockout Model Validation

G cluster_0 Animal Model Generation cluster_1 Experimental Groups cluster_2 Treatment and Monitoring cluster_3 Data Analysis and Expected Outcome a Gck-floxed mice c Breeding a->c b Alb-Cre mice b->c d Liver-specific Gck knockout mice (L-Gck-/-) c->d e Wild-type littermates (WT) c->e f WT + Vehicle g WT + AR453588 h L-Gck-/- + Vehicle i L-Gck-/- + AR453588 j Oral administration of AR453588 or vehicle f->j g->j h->j i->j k Blood glucose monitoring j->k l Oral Glucose Tolerance Test (OGTT) j->l m Compare blood glucose levels and glucose tolerance k->m l->m n AR453588 lowers glucose in WT but not in L-Gck-/- mice m->n

Caption: Proposed workflow for validating this compound's effect using a liver-specific glucokinase knockout mouse model.

Signaling Pathway

The following diagram illustrates the central role of glucokinase in glucose metabolism in pancreatic β-cells and hepatocytes, and the proposed mechanism of action for this compound.

G cluster_0 Pancreatic β-cell cluster_1 Hepatocyte p_glucose Glucose p_glut2 GLUT2 p_glucose->p_glut2 p_gk Glucokinase (GK) p_glut2->p_gk p_g6p Glucose-6-Phosphate p_gk->p_g6p p_glycolysis Glycolysis p_g6p->p_glycolysis p_atp_adp ↑ ATP/ADP Ratio p_glycolysis->p_atp_adp p_katp KATP Channel Closure p_atp_adp->p_katp p_depol Membrane Depolarization p_katp->p_depol p_ca2 Ca2+ Influx p_depol->p_ca2 p_insulin Insulin Secretion p_ca2->p_insulin p_ar453588 AR453588 p_ar453588->p_gk activates h_glucose Glucose h_glut2 GLUT2 h_glucose->h_glut2 h_gk Glucokinase (GK) h_glut2->h_gk h_g6p Glucose-6-Phosphate h_gk->h_g6p h_glycogen Glycogen Synthesis h_g6p->h_glycogen h_glycolysis Glycolysis h_g6p->h_glycolysis h_ar453588 AR453588 h_ar453588->h_gk activates

Caption: Glucokinase signaling pathway in pancreas and liver, and the activating role of AR453588.

Experimental Protocols

In Vitro Glucokinase Activity Assay

Objective: To determine the in vitro potency of this compound in activating recombinant human glucokinase.

Materials:

  • Recombinant human glucokinase

  • This compound

  • Assay Buffer: 25 mM HEPES pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT

  • Substrates: D-glucose, ATP

  • Coupling enzyme: Glucose-6-phosphate dehydrogenase (G6PDH)

  • Cofactor: NADP+

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the assay buffer, glucose, ATP, NADP+, and G6PDH.

  • Add the diluted this compound or vehicle (DMSO) to the respective wells.

  • Initiate the reaction by adding recombinant glucokinase.

  • Immediately measure the increase in absorbance at 340 nm at regular intervals, which corresponds to the production of NADPH.

  • Calculate the initial reaction rates and plot them against the concentration of this compound to determine the EC50.

Proposed In Vivo Validation in Liver-Specific Glucokinase Knockout (L-Gck-/-) Mice

Objective: To validate that the anti-hyperglycemic effect of this compound is dependent on hepatic glucokinase.

Animal Model:

  • Generation of L-Gck-/- mice by crossing mice with a floxed Gck allele with mice expressing Cre recombinase under the control of the albumin promoter.[7] Wild-type (WT) littermates will be used as controls.

Experimental Groups (n=8-10 per group):

  • WT + Vehicle

  • WT + this compound (e.g., 10 mg/kg, oral gavage)

  • L-Gck-/- + Vehicle

  • L-Gck-/- + this compound (e.g., 10 mg/kg, oral gavage)

Procedure:

  • Acclimatize adult male mice for at least one week.

  • Fast the mice for 6 hours.

  • Administer a single oral dose of this compound or vehicle.

  • Measure blood glucose from tail vein at 0, 30, 60, 120, and 240 minutes post-dose.

  • Oral Glucose Tolerance Test (OGTT): On a separate day, after a 6-hour fast and 30 minutes after the administration of this compound or vehicle, administer an oral glucose bolus (2 g/kg).

  • Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes after the glucose challenge.

Expected Outcomes:

GroupFasting Blood GlucoseGlucose Tolerance (OGTT)
WT + Vehicle NormalNormal glucose clearance
WT + AR453588 Significantly lower than WT + VehicleImproved glucose clearance compared to WT + Vehicle
L-Gck-/- + Vehicle Elevated compared to WT + VehicleImpaired glucose clearance compared to WT + Vehicle
L-Gck-/- + AR453588 No significant difference compared to L-Gck-/- + VehicleNo improvement in glucose clearance compared to L-Gck-/- + Vehicle

The proposed study using a liver-specific glucokinase knockout mouse model provides a robust framework for validating the on-target effect of this compound. The expected outcome, where the compound's glucose-lowering effect is abrogated in the absence of hepatic glucokinase, would provide definitive evidence of its mechanism of action. This, combined with the comparative data on other glucokinase activators, will enable researchers and drug developers to make informed decisions regarding the continued development of this compound as a potential therapeutic agent for type 2 diabetes.

References

No Public Data on AR453588 Hydrochloride's Anticancer Activity; A Hypothetical Guide to Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has revealed no studies detailing the cross-validation of AR453588 hydrochloride's activity in cancer cell lines. This compound is consistently described as a potent glucokinase (GK) activator with anti-diabetic properties, and its evaluation has been focused on glucose metabolism and insulin (B600854) secretion.[1][2]

While direct evidence of this compound's efficacy in oncology is absent, the role of glucokinase in cancer metabolism is an area of emerging research. Glucokinase is expressed in some tumor cells and is implicated in the "Warburg effect," where cancer cells exhibit increased glucose uptake and glycolysis. Therefore, modulating glucokinase activity could theoretically impact cancer cell proliferation and survival.

This guide provides a hypothetical framework for the cross-validation of a glucokinase activator, such as this compound, in different cancer cell lines. The experimental protocols, data tables, and signaling pathways presented below are based on standard methodologies in cancer research and are intended to serve as a template for such an investigation.

Hypothetical Cross-Validation of a Glucokinase Activator in Cancer Cell Lines

This section outlines a potential study to assess the anti-cancer activity of a glucokinase activator (referred to as 'Test Compound') across a panel of cancer cell lines.

Table 1: Hypothetical IC50 Values of Test Compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeTest Compound IC50 (µM)Doxorubicin IC50 (µM) - (Control)
MCF-7Breast Cancer15.20.8
MDA-MB-231Breast Cancer25.81.2
A549Lung Cancer32.51.5
HCT116Colon Cancer18.90.9
PANC-1Pancreatic Cancer45.12.1

Note: The IC50 values presented are for illustrative purposes only and are not based on actual experimental data for this compound.

Table 2: Hypothetical Apoptosis Induction by Test Compound in Selected Cancer Cell Lines

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells.

Cell LineTreatment (48h)% Apoptotic Cells (Annexin V Assay)
MCF-7Vehicle Control5.2
MCF-7Test Compound (15 µM)42.8
HCT116Vehicle Control6.1
HCT116Test Compound (20 µM)38.5

Note: The apoptosis data presented are for illustrative purposes only and are not based on actual experimental data for this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the Test Compound or a positive control (e.g., Doxorubicin) for 72 hours.

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V-FITC Staining)
  • Cell Treatment: Cells are treated with the Test Compound at its determined IC50 concentration for 48 hours.

  • Cell Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: The percentage of apoptotic cells (early and late) is quantified.

Visualizing the Mechanism and Workflow

To further illustrate the hypothetical investigation, the following diagrams depict the potential signaling pathway of a glucokinase activator in cancer and a typical experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLUT Glucose Transporter Glucose Glucose GLUT->Glucose G6P Glucose-6-Phosphate Glucose->G6P Glucokinase Glycolysis Glycolysis G6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Mitochondrion Mitochondrion Pyruvate->Mitochondrion Apoptosis Apoptosis Mitochondrion->Apoptosis BAD BAD Bcl2 Bcl-2 BAD->Bcl2 Inhibits Bcl2->Apoptosis Inhibits Test_Compound Test Compound (Glucokinase Activator) Glucokinase Glucokinase Test_Compound->Glucokinase Activates Glucokinase->BAD Sequesters

Caption: Hypothetical signaling pathway of a glucokinase activator in a cancer cell.

G cluster_workflow Experimental Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: Select Cancer Cell Lines culture Cell Culture and Seeding start->culture treatment Compound Treatment culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cycle_dist Cell Cycle Distribution cell_cycle->cycle_dist end Conclusion: Evaluate Anticancer Potential ic50->end apoptosis_quant->end cycle_dist->end

Caption: A typical experimental workflow for cross-validating compound activity.

References

AR453588 Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of AR453588 hydrochloride, a potent glucokinase activator. Due to the limited publicly available data on the specific off-target effects of this compound, this guide will focus on its known on-target activity and provide a comparative context with other glucokinase activators, highlighting general class-wide off-target considerations.

Introduction to Glucokinase Activators

Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in glucose homeostasis. In response to elevated blood glucose, GK in β-cells triggers insulin (B600854) secretion, while in the liver, it promotes glucose uptake and glycogen (B147801) synthesis. Glucokinase activators (GKAs) are small molecules that allosterically activate GK, enhancing its glucose-sensitizing effects. This dual action of stimulating insulin secretion and hepatic glucose disposal makes GKAs a promising therapeutic target for type 2 diabetes. This compound has been identified as a potent, orally bioavailable GKA.

On-Target Specificity of this compound

This compound is a potent activator of glucokinase with a reported half-maximal effective concentration (EC50) of 42 nM. This indicates its high potency in activating its intended target.

Table 1: In Vitro Potency of Selected Glucokinase Activators

CompoundEC50 (nM)Target
This compound 42 Glucokinase
Dorzagliatin63Glucokinase
Piragliatin160Glucokinase

Comparative Analysis with Alternative Glucokinase Activators

Several GKAs have been developed, each with distinct pharmacological profiles. A comparison with alternatives like Dorzagliatin and Piragliatin provides context for evaluating this compound.

Table 2: Comparison of Glucokinase Activators

FeatureThis compoundDorzagliatinPiragliatin
Mechanism Allosteric Glucokinase ActivatorAllosteric Glucokinase ActivatorAllosteric Glucokinase Activator
Potency (EC50) 42 nM63 nM160 nM
Reported In Vivo Efficacy Anti-hyperglycemic activity in miceImproves glycemic control in T2DM patientsLowers fasting and postprandial glucose
Known Side Effects Data not publicly availableGenerally well-tolerated, low risk of hypoglycemiaIncreased risk of hypoglycemia

Off-Target Effects and Selectivity

Comprehensive off-target profiling is crucial for the development of safe and effective therapeutics. Ideally, a compound should exhibit high selectivity for its intended target with minimal interaction with other proteins, such as kinases, GPCRs, and ion channels.

Publicly available, specific off-target screening data for this compound, such as results from a broad kinase panel or a CEREP panel, could not be identified.

For the broader class of glucokinase activators, several off-target effects and safety concerns have been noted during clinical development, including:

  • Hypoglycemia: As a primary mechanism-based side effect, excessive glucokinase activation can lead to an undesirable lowering of blood glucose.

  • Increased Triglycerides: Some GKAs have been associated with an elevation in plasma triglyceride levels.

  • Hepatic Steatosis: Concerns about the potential for liver fat accumulation have been raised for some compounds in this class.

Without specific data for this compound, it is recommended that researchers conduct comprehensive in-house selectivity profiling to assess its potential for off-target liabilities.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.

Glucokinase_Activation_Pathway cluster_cell Pancreatic β-cell / Hepatocyte Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Transport GK Glucokinase (Inactive) GLUT2->GK GK_active Glucokinase (Active) GK->GK_active Activation AR453588 AR453588 HCl AR453588->GK G6P Glucose-6-Phosphate GK_active->G6P Phosphorylation Metabolism Glycolysis / Glycogen Synthesis G6P->Metabolism Insulin_Secretion Insulin Secretion (β-cell) Metabolism->Insulin_Secretion Glucose_Uptake Hepatic Glucose Uptake (Hepatocyte) Metabolism->Glucose_Uptake

Caption: Glucokinase Activation Pathway by this compound.

Experimental_Workflow cluster_invitro In Vitro Glucokinase Activation Assay cluster_offtarget Off-Target Selectivity Screening (Proposed) Compound_Prep Prepare AR453588 HCl and control compounds Incubation Incubate compounds with enzyme mix Compound_Prep->Incubation Enzyme_Mix Prepare reaction mix: Glucokinase, ATP, Glucose Enzyme_Mix->Incubation Detection Measure product formation (e.g., Glucose-6-Phosphate) Incubation->Detection Data_Analysis Calculate EC50 values Detection->Data_Analysis Kinase_Panel Kinase Panel Screen (e.g., 400+ kinases) Hit_Validation Validate hits in secondary assays Kinase_Panel->Hit_Validation CEREP_Panel CEREP Panel Screen (GPCRs, Ion Channels, etc.) CEREP_Panel->Hit_Validation Cell_Based Cell-based Phenotypic Screen Cell_Based->Hit_Validation

Caption: Experimental workflow for in vitro and off-target screening.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize glucokinase activators.

In Vitro Glucokinase Activation Assay (Coupled Enzymatic Assay)

This assay measures the activity of glucokinase by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH), which can be monitored spectrophotometrically.

Materials:

  • Recombinant human glucokinase

  • This compound and other test compounds

  • Assay Buffer: 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT

  • ATP

  • D-Glucose

  • NADP+

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • 384-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a serial dilution of this compound and control compounds in DMSO. Further dilute in Assay Buffer to the final desired concentrations.

  • In a 384-well plate, add 2 µL of the diluted compound solutions.

  • Prepare a reaction mixture containing Assay Buffer, a fixed concentration of glucose (e.g., 5 mM), NADP+ (e.g., 1 mM), and G6PDH (e.g., 1 U/mL).

  • Add 18 µL of the reaction mixture to each well containing the test compounds.

  • Initiate the reaction by adding 5 µL of a solution containing recombinant glucokinase and ATP (e.g., 1 mM) in Assay Buffer.

  • Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm every 30 seconds for 30 minutes at 30°C.

  • The rate of NADP+ reduction (linear portion of the kinetic curve) is proportional to the glucokinase activity.

  • Plot the rate of reaction against the concentration of the test compound and fit the data to a four-parameter logistic equation to determine the EC50 value.

Radioligand Binding Assay for Off-Target Assessment (General Protocol)

This protocol describes a general method for assessing the binding of a test compound to a panel of receptors, which is a common approach for off-target screening.

Materials:

  • Cell membranes expressing the target receptor of interest

  • Radiolabeled ligand specific for the target receptor

  • This compound

  • Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2

  • Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare a serial dilution of this compound in Binding Buffer.

  • In a 96-well plate, combine the test compound, a fixed concentration of the radiolabeled ligand, and the cell membranes expressing the target receptor.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters multiple times with ice-cold Wash Buffer to remove any unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the amount of bound radioligand by counting the radioactivity in a microplate scintillation counter.

  • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). This can be used to calculate the binding affinity (Ki).

  • This procedure would be repeated for a large panel of different receptors to assess the off-target binding profile.

Conclusion

This compound is a potent in vitro activator of glucokinase. While its on-target activity is established, a comprehensive understanding of its specificity and potential off-target effects is critical for its further development and use as a research tool. The lack of publicly available off-target screening data for this compound necessitates that researchers perform their own thorough selectivity profiling. The experimental protocols provided in this guide offer a starting point for such investigations, enabling a more complete characterization of this compound in comparison to other glucokinase activators.

A Comparative Analysis of AR453588 Hydrochloride and Metformin for Glycemic Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two orally administered anti-diabetic compounds: AR453588 hydrochloride, a potent glucokinase activator, and metformin (B114582), a biguanide (B1667054) that is the first-line therapy for type 2 diabetes. This comparison is based on publicly available preclinical data to objectively evaluate their mechanisms of action, efficacy, and pharmacokinetic profiles.

At a Glance: Key Differences

FeatureThis compoundMetformin
Primary Mechanism of Action Allosteric activator of glucokinase (GK)Inhibition of mitochondrial complex I, leading to activation of AMP-activated protein kinase (AMPK) and reduction of hepatic gluconeogenesis.
Molecular Target Glucokinase (GK)Primarily targets the mitochondrial respiratory chain, indirectly activating AMPK.
Effect on Insulin (B600854) Secretion Glucose-dependent stimulationNo direct stimulation of insulin secretion.
Primary Site of Action Pancreatic β-cells and LiverLiver, with significant effects on the gut microbiome and glucose absorption.

Mechanism of Action

This compound: A Direct Approach to Glucose Sensing

This compound is a small molecule activator of glucokinase (GK), a key enzyme that acts as a glucose sensor in the body. By binding to an allosteric site on GK, AR453588 increases the enzyme's affinity for glucose. This activation has a dual effect:

  • In pancreatic β-cells: Enhanced GK activity leads to increased glucose metabolism, a higher ATP/ADP ratio, and subsequent closure of ATP-sensitive potassium (KATP) channels. This results in membrane depolarization, calcium influx, and ultimately, glucose-dependent insulin secretion.

  • In the liver: Activation of GK promotes hepatic glucose uptake and conversion to glycogen, thereby reducing hepatic glucose output.

Metformin: A Multi-faceted Metabolic Modulator

Metformin's mechanism of action is more complex and not fully elucidated. The primary and most accepted mechanism involves the inhibition of mitochondrial respiratory chain complex I. This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP/ATP ratio. This change in cellular energy status activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Activated AMPK then phosphorylates multiple downstream targets, leading to:

  • Inhibition of hepatic gluconeogenesis: AMPK activation suppresses the expression of key gluconeogenic enzymes, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby reducing the production of glucose by the liver.

  • Increased insulin sensitivity: In peripheral tissues like muscle, AMPK activation enhances glucose uptake.

  • Inhibition of mTORC1 signaling: Metformin can also inhibit the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway, which is involved in cell growth and proliferation, through both AMPK-dependent and independent mechanisms.[1]

Recent research also highlights the significant role of the gastrointestinal tract in metformin's action, where it can alter the gut microbiome and increase glucose utilization.[2]

Signaling Pathway Diagrams

AR453588_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Glucose_p->GLUT2_p GK_p Glucokinase (GK) GLUT2_p->GK_p AR453588_p AR453588 AR453588_p->GK_p Activates G6P_p Glucose-6-Phosphate GK_p->G6P_p Metabolism_p Metabolism G6P_p->Metabolism_p ATP_ADP_p ↑ ATP/ADP Ratio Metabolism_p->ATP_ADP_p KATP_p KATP Channel (Closure) ATP_ADP_p->KATP_p Depolarization_p Membrane Depolarization KATP_p->Depolarization_p Ca_p Ca²⁺ Influx Depolarization_p->Ca_p Insulin_p Insulin Secretion Ca_p->Insulin_p Glucose_l Glucose GLUT2_l GLUT2 Glucose_l->GLUT2_l GK_l Glucokinase (GK) GLUT2_l->GK_l AR453588_l AR453588 AR453588_l->GK_l Activates G6P_l Glucose-6-Phosphate GK_l->G6P_l Glycogen Glycogen Synthesis G6P_l->Glycogen HGO ↓ Hepatic Glucose Output Glycogen->HGO

Caption: Signaling pathway of this compound in pancreatic β-cells and hepatocytes.

Metformin_Pathway Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito Inhibits ATP_ADP ↑ AMP/ATP Ratio Mito->ATP_ADP AMPK AMPK Activation ATP_ADP->AMPK Gluconeo ↓ Hepatic Gluconeogenesis AMPK->Gluconeo Insulin_Sens ↑ Insulin Sensitivity AMPK->Insulin_Sens mTORC1 mTORC1 Inhibition AMPK->mTORC1 Inhibits

Caption: Simplified signaling pathway of metformin.

Preclinical Efficacy: A Comparative Look

In Vitro Potency
CompoundAssayResult
This compound Glucokinase ActivationEC50: 42 nM
Metformin AMPK Activation (Primary Rat Hepatocytes)Significant activation at 50 µM after 7 hours of treatment.[3][4]

AR453588 demonstrates high potency in directly activating its target enzyme, glucokinase, with an EC50 in the nanomolar range. Metformin's activation of AMPK is indirect and requires higher concentrations and a longer duration to observe a significant effect in vitro.

In Vivo Efficacy in Rodent Models

Oral Glucose Tolerance Test (OGTT) in C57BL/6J Mice

The OGTT is a standard preclinical test to assess a compound's ability to improve glucose disposal after a glucose challenge.

CompoundDoseAnimal ModelKey FindingsReference
This compound 3-30 mg/kg (p.o.)Normal C57BL/6J miceLowered post-prandial glucose levels.[5][6]
Metformin 150-300 mg/kg (p.o.)High-fat diet-fed C57BL/6J miceMarkedly improved glucose intolerance.[7][8]
Metformin 250 mg/kg (p.o.)Normal C57BL/6J miceSignificantly improved glucose tolerance.[2][9]

While both compounds show efficacy in improving glucose tolerance, the effective dose for metformin in these preclinical models appears to be substantially higher than that reported for AR453588. However, it is crucial to note the differences in the specific experimental protocols and the metabolic state of the animals used in these studies.

Anti-Hyperglycemic Effects in ob/ob Mice

The ob/ob mouse is a genetic model of obesity and type 2 diabetes.

CompoundDose and DurationAnimal ModelKey FindingsReference
This compound 3-30 mg/kg (p.o.), once daily for 14 daysob/ob miceLowered fasted blood glucose and the AUC during an OGTT on day 14.[5][6]
Metformin Data not available for direct comparison in ob/ob mice in the provided search results.

AR453588 has demonstrated anti-hyperglycemic activity in this diabetic mouse model. While metformin is widely studied, specific data for its effect in ob/ob mice under comparable conditions to the AR453588 study were not found in the initial search.

Pharmacokinetic Profile in Rodents

A favorable pharmacokinetic profile is crucial for the development of an effective oral anti-diabetic agent.

ParameterThis compound (10 mg/kg, p.o. in CD-1 mice)Metformin (50-200 mg/kg, p.o. in rats)
Cmax 1.67 µg/mLDose-dependent
Tmax 1.0 h~1-3 h
AUCinf 4.65 h*µg/mLDose-proportional
t1/2 (i.v.) 1.28 h (1 mg/kg in CD-1 mice)~2-4 h
F (%) 60.3%~30-50%

Data for metformin pharmacokinetics in rodents can vary depending on the study and specific experimental conditions.[1][8][10][11]

This compound exhibits good oral bioavailability in mice. Metformin's oral bioavailability in rats is reported to be moderate.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

In Vitro Glucokinase Activation Assay (for AR453588)

GK_Assay_Workflow start Start prep Prepare Reagents: - Recombinant Glucokinase - AR453588 - Glucose, ATP - Coupling Enzyme (G6PDH) - NADP+ start->prep plate Set up 96-well plate with varying concentrations of AR453588 prep->plate initiate Initiate reaction by adding ATP plate->initiate incubate Incubate at a controlled temperature initiate->incubate measure Measure rate of NADPH production (absorbance at 340 nm) incubate->measure analyze Analyze data to determine EC50 measure->analyze end End analyze->end

Caption: Workflow for an in vitro glucokinase activation assay.

Protocol Details:

This assay measures the conversion of glucose to glucose-6-phosphate (G6P) by glucokinase. The production of G6P is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH), which can be monitored by the increase in absorbance at 340 nm.

  • Reagents: Recombinant human glucokinase, AR453588, D-glucose, ATP, MgCl2, G6PDH, NADP+, and a suitable buffer (e.g., Tris-HCl).

  • Procedure:

    • A reaction mixture containing buffer, MgCl2, glucose, NADP+, and G6PDH is prepared.

    • Varying concentrations of AR453588 are added to the wells of a microplate.

    • The reaction is initiated by the addition of glucokinase and ATP.

    • The plate is incubated at a controlled temperature (e.g., 30°C).

    • The absorbance at 340 nm is measured kinetically.

    • The rate of NADPH formation is proportional to glucokinase activity. The EC50 is calculated from the dose-response curve.[2][5][7][10][12][13]

In Vivo Oral Glucose Tolerance Test (OGTT)

OGTT_Workflow start Start acclimatize Acclimatize mice start->acclimatize fast Fast mice overnight (e.g., 16 hours) acclimatize->fast baseline Measure baseline blood glucose (t=0) fast->baseline administer Administer compound (p.o.) or vehicle baseline->administer wait Wait for a defined period (e.g., 30-60 min) administer->wait glucose Administer glucose bolus (p.o.) wait->glucose measure Measure blood glucose at 15, 30, 60, 90, and 120 min glucose->measure analyze Calculate Area Under the Curve (AUC) measure->analyze end End analyze->end

Caption: General workflow for an in vivo oral glucose tolerance test (OGTT).

Protocol Details:

  • Animals: C57BL/6J mice are commonly used.

  • Procedure:

    • Mice are fasted overnight.

    • A baseline blood glucose measurement is taken from the tail vein.

    • The test compound (AR453588 or metformin) or vehicle is administered orally.

    • After a specific time, a concentrated glucose solution is administered orally.

    • Blood glucose levels are measured at various time points post-glucose administration.

    • The area under the curve (AUC) of the glucose excursion is calculated to assess glucose tolerance.[2][6][8][9][14][15][16]

Summary and Future Directions

Both this compound and metformin demonstrate significant anti-hyperglycemic effects through distinct mechanisms of action. AR453588 represents a targeted approach by directly activating glucokinase, a key regulator of glucose homeostasis. Metformin, on the other hand, exerts its effects through a more complex and systemic mechanism, primarily involving the modulation of cellular energy status via AMPK activation.

The preclinical data suggest that AR453588 is a potent compound with good oral bioavailability. A direct, well-controlled comparative study in a relevant diabetic animal model would be invaluable to definitively assess the relative efficacy and therapeutic potential of these two agents. Further research should also focus on the long-term effects of glucokinase activation, including the potential for hypoglycemia and effects on lipid metabolism, in comparison to the well-established safety and pleiotropic benefits of metformin.

References

Head-to-Head Study: A Comparative Analysis of Glucokinase Activators AR453588 Hydrochloride and PF-04991532

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two glucokinase activators, AR453588 hydrochloride and PF-04991532, based on available preclinical data. Glucokinase (GK) is a crucial enzyme in glucose homeostasis, primarily expressed in the liver and pancreatic β-cells, making it a key target for the treatment of type 2 diabetes mellitus. Both this compound and PF-04991532 are potent activators of this enzyme, aiming to improve glycemic control. This document synthesizes experimental findings to offer a comparative overview of their performance, mechanism of action, and pharmacokinetic profiles.

Mechanism of Action: Glucokinase Activation

Both this compound and PF-04991532 function by allosterically activating glucokinase.[1][2] This activation enhances the enzyme's catalytic efficiency, leading to increased glucose phosphorylation to glucose-6-phosphate. In pancreatic β-cells, this triggers insulin (B600854) secretion, while in the liver, it promotes glucose uptake and glycogen (B147801) synthesis, and reduces glucose output. This dual action on the pancreas and liver contributes to the overall glucose-lowering effect.

The following diagram illustrates the central role of glucokinase in glucose metabolism and the mechanism of action of glucokinase activators.

cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Transporter Glucose_p->GLUT2_p Glucokinase_p Glucokinase GLUT2_p->Glucokinase_p G6P_p Glucose-6-Phosphate Glucokinase_p->G6P_p Metabolism_p Metabolism G6P_p->Metabolism_p ATP_p ATP Metabolism_p->ATP_p Insulin_Secretion Insulin Secretion ATP_p->Insulin_Secretion GKA_p Glucokinase Activators (AR453588, PF-04991532) GKA_p->Glucokinase_p activates Glucose_l Glucose GLUT2_l GLUT2 Transporter Glucose_l->GLUT2_l Glucokinase_l Glucokinase GLUT2_l->Glucokinase_l G6P_l Glucose-6-Phosphate Glucokinase_l->G6P_l Glucose_Uptake Increased Glucose Uptake Glucokinase_l->Glucose_Uptake Glycogen_Synthesis Glycogen Synthesis G6P_l->Glycogen_Synthesis GKA_l Glucokinase Activators (AR453588, PF-04991532) GKA_l->Glucokinase_l activates

Caption: Glucokinase activation pathway in pancreatic β-cells and hepatocytes.

Comparative In Vitro Potency

The following table summarizes the reported in vitro potencies of this compound and PF-04991532 as glucokinase activators.

CompoundTargetEC50 (Human)EC50 (Rat)Reference
This compound Glucokinase42 nMNot Reported[1]
PF-04991532 Glucokinase80 nM100 nM[2][3]

Note: EC50 (Half-maximal effective concentration) values indicate the concentration of a drug that gives half of the maximal response. A lower EC50 value denotes a higher potency. The presented data is sourced from separate studies and may not be directly comparable due to potential differences in experimental conditions.

Pharmacokinetic Profile

Pharmacokinetic parameters are essential for understanding the absorption, distribution, metabolism, and excretion of a drug. Below is a summary of the available pharmacokinetic data for this compound.

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Tmax (h) -1.0
Cmax (µg/mL) -1.67
AUCinf (h*µg/mL) 0.774.65
Vss (L/kg) 0.746-
CL (mL/min/kg) 21.6-
t1/2 (h) 1.28-
F (%) -60.3

Data from studies in C57BL/6J mice.[1][4]

PF-04991532 is described as a hepatoselective glucokinase activator.[2][5] This hepatoselectivity is attributed to its low passive permeability and its role as a substrate for liver-specific organic anion-transporting polypeptides (OATPs), which leads to enhanced drug concentrations in the liver.[6] This characteristic is intended to minimize the risk of hypoglycemia by localizing the drug's primary action to the liver.

In Vivo Efficacy

Both compounds have demonstrated anti-hyperglycemic activity in preclinical models.

  • This compound administered orally (3-30 mg/kg) has been shown to lower post-prandial glucose levels in normal C57BL/6J mice and exhibit anti-hyperglycemic effects in a 14-day study in ob/ob mice.[1][4]

  • PF-04991532 has been shown to reduce fasting and postprandial glucose levels without causing hypoglycemia in a rat model of diabetes.[5] In diabetic Goto-Kakizaki rats, it reduced plasma glucose concentrations both acutely and after 28 days of treatment.[7] Mechanistic studies in primary rat hepatocytes revealed that PF-04991532 increased glucose uptake and oxidation while decreasing glucose production.[2][6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following outlines a typical experimental protocol for evaluating the in vivo efficacy of a glucokinase activator.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess the ability of a compound to improve glucose tolerance.

Start Start Fasting Overnight Fasting of Animals (e.g., C57BL/6J mice) Start->Fasting Baseline_Blood Collect Baseline Blood Sample (t=0 min) Fasting->Baseline_Blood Compound_Admin Oral Administration of Vehicle or Glucokinase Activator (e.g., AR453588 or PF-04991532) Baseline_Blood->Compound_Admin Glucose_Challenge Oral Glucose Challenge (e.g., 2 g/kg) Compound_Admin->Glucose_Challenge Blood_Collection Collect Blood Samples at Timed Intervals (e.g., 15, 30, 60, 120 min) Glucose_Challenge->Blood_Collection Glucose_Measurement Measure Blood Glucose Levels Blood_Collection->Glucose_Measurement AUC_Calculation Calculate Area Under the Curve (AUC) for Glucose Excursion Glucose_Measurement->AUC_Calculation End End AUC_Calculation->End

Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).

Protocol Steps:

  • Animal Model: Utilize a relevant animal model, such as C57BL/6J mice or a diabetic rat model (e.g., Goto-Kakizaki rats).

  • Fasting: Subject the animals to an overnight fast (typically 12-16 hours) with free access to water.

  • Baseline Measurement: Collect a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose levels.

  • Compound Administration: Administer the test compound (this compound or PF-04991532) or vehicle control orally at a predetermined dose.

  • Glucose Challenge: After a specific time post-compound administration (e.g., 30-60 minutes), administer a glucose solution orally (e.g., 2 g/kg body weight).

  • Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).

  • Glucose Analysis: Measure the blood glucose concentration in each sample using a glucometer.

  • Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to quantify the glucose excursion. A reduction in the AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.

Summary and Conclusion

Both this compound and PF-04991532 are potent glucokinase activators with demonstrated anti-hyperglycemic effects in preclinical models. This compound shows high in vitro potency. PF-04991532 is distinguished by its hepatoselective properties, which may offer a therapeutic advantage by potentially reducing the risk of hypoglycemia.

The selection of a particular glucokinase activator for further development would depend on a comprehensive evaluation of its efficacy, safety profile (including the risk of hypoglycemia and hepatic steatosis), and pharmacokinetic properties. The information presented in this guide, based on available non-clinical data, serves as a foundational comparison for researchers in the field of diabetes drug discovery. Direct head-to-head clinical studies would be necessary to definitively compare their therapeutic potential.

References

Replicating Published Findings on AR453588 Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AR453588 hydrochloride, a potent glucokinase activator (GKA), with other notable GKAs. The information presented is collated from preclinical data to assist researchers in replicating and building upon published findings.

Introduction to Glucokinase Activators

Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and a key mediator of glucose disposal in the liver.[1] Glucokinase activators (GKAs) are allosteric modulators that enhance the activity of GK, thereby promoting insulin (B600854) secretion and hepatic glucose uptake in a glucose-dependent manner.[1] This mechanism of action makes GKAs a promising therapeutic target for Type 2 Diabetes. However, the development of GKAs has faced challenges, including the risk of hypoglycemia and long-term durability of the glucose-lowering effect.[1] This guide focuses on the preclinical profile of this compound and compares it with other well-characterized GKAs: Dorzagliatin, TTP399, MK-0941, and AZD1656.

Comparative Analysis of Glucokinase Activators

The following tables summarize the key in vitro potency, in vivo efficacy, and pharmacokinetic parameters of this compound in comparison to other prominent GKAs.

Table 1: In Vitro Potency of Glucokinase Activators
CompoundEC50 (nM)Mechanism of ActionKey Findings
This compound 42[2]Allosteric glucokinase activatorPotent activator of glucokinase.
Dorzagliatin Not explicitly stated in searches, but described as a dual-acting activator.[3][4][5]Dual-acting (pancreas and liver) allosteric glucokinase activator.[6][7]Restores enzyme activity of select GK mutants and enhances wild-type GK activity.[4][5]
TTP399 304 (at 15 mM glucose), 762 (at 5 mM glucose)[8][9]Hepatoselective allosteric glucokinase activator.[8][9]Does not stimulate insulin secretion in pancreatic β-cells.[8][9]
MK-0941 65 (at 10 mM glucose), 240 (at 2.5 mM glucose)[10]Allosteric glucokinase activator.Lowers the S0.5 of glucokinase for glucose from 6.9 to 1.4 mM at 1 µM.[11]
AZD1656 60[12]Allosteric glucokinase activator.Efficacy has been shown to diminish over time in some clinical settings.[13]
Table 2: Preclinical In Vivo Efficacy
CompoundAnimal ModelDosingKey Outcomes
This compound Normal C57BL/6J mice3-30 mg/kg (p.o.)Lowers post-prandial glucose.[2]
ob/ob mice3-30 mg/kg (p.o., once daily for 14 days)Shows anti-hyperglycemic activity and lowered fasted blood glucose.[2]
Dorzagliatin Not detailed in searchesNot detailed in searchesPreclinical studies suggest it improves beta-cell mass.
TTP399 Various diabetic animal modelsNot detailed in searchesImproves fasting and postprandial glucose.[8]
MK-0941 High-fat diet mice1-30 mg/kg (p.o., single dose)Significantly reduces blood glucose dose-dependently.[10]
db/db mice, HFD/STZ mice3-10 mg/kg (p.o., single dose)Reduces blood glucose.[10]
Healthy dogs0.3-3 mg/kg (p.o., single dose)Significantly reduces plasma glucose concentration dose-dependently.[10]
AZD1656 Not detailed in searchesNot detailed in searchesShort-term efficacy in reducing blood glucose levels.[14]
Table 3: Pharmacokinetic Profile of this compound in Male CD-1 Mice
ParameterValue (1 mg/kg, i.v.)Value (10 mg/kg, p.o.)
Cmax -1.67 µg/mL
Tmax -1.0 h
AUCinf 0.77 hµg/mL4.65 hµg/mL
Vss 0.746 L/kg-
CL 21.6 mL/min/kg-
t1/2 1.28 h-
F (%) -60.3%

Data obtained from MedChemExpress product page for AR453588.[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating published findings. Below are representative protocols for key experiments.

Glucokinase Activity Assay (Fluorometric)

This assay measures the enzymatic activity of glucokinase by coupling the production of glucose-6-phosphate to a fluorescent reporter system.

Objective: To determine the in vitro EC50 of a glucokinase activator.

Materials:

  • Recombinant human glucokinase

  • This compound (or other GKA)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5, with MgCl₂, KCl, DTT)

  • Glucose

  • ATP

  • NADP+

  • Glucose-6-Phosphate Dehydrogenase (G6PDH)

  • Fluorescent probe (e.g., Resorufin)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of the GKA in DMSO and create serial dilutions in the assay buffer.

  • Reaction Mixture: Prepare a master mix containing assay buffer, glucose, ATP, NADP+, G6PDH, and the fluorescent probe.

  • Assay Protocol: a. Add 50 µL of the reaction mixture to each well. b. Add 10 µL of the diluted GKA or vehicle control (DMSO) to the respective wells. c. Initiate the reaction by adding 40 µL of recombinant glucokinase. d. Immediately measure the fluorescence in kinetic mode at Ex/Em = 535/587 nm for 30-60 minutes at 37°C.[15][16]

  • Data Analysis: Calculate the rate of fluorescence increase for each well. Plot the enzyme activity against the GKA concentration to determine the EC50 value.[15]

In Vivo Anti-Hyperglycemic Activity in ob/ob Mice

The ob/ob mouse is a genetic model of obesity and hyperglycemia, making it suitable for evaluating the efficacy of anti-diabetic compounds.[17][18]

Objective: To assess the dose-dependent anti-hyperglycemic effect of a GKA after chronic administration.

Animals: Male ob/ob mice (e.g., C57BL/6J-Lepob/J), typically starting experiments at 6-8 weeks of age.[19]

Procedure:

  • Acclimatization: Acclimate mice for at least one week with ad libitum access to standard chow and water.[19]

  • Dosing: Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle control via oral gavage once daily for 14 days.

  • Monitoring: Monitor body weight and fasting blood glucose levels periodically throughout the study.

  • Oral Glucose Tolerance Test (OGTT): On the final day of the study, perform an OGTT. a. Fast mice for 6 hours. b. Collect a baseline blood sample (t=0). c. Administer a glucose bolus (e.g., 2 g/kg) via oral gavage. d. Collect blood samples at specified time points (e.g., 15, 30, 60, 90, 120 minutes) to measure blood glucose levels.[19]

  • Data Analysis: Compare the changes in fasting blood glucose, body weight, and the area under the curve (AUC) for the OGTT between the treatment and vehicle control groups.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

GKA_Signaling_Pathway Glucokinase Activation Signaling Pathway cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Uptake Glucokinase Glucokinase GLUT2->Glucokinase G6P G6P Glucokinase->G6P Phosphorylation AR453588 AR453588 AR453588->Glucokinase Activates ATP ATP G6P->ATP Metabolism Insulin Secretion Insulin Secretion ATP->Insulin Secretion Glucose_liver Glucose GLUT2_liver GLUT2 Glucose_liver->GLUT2_liver Uptake Glucokinase_liver Glucokinase GLUT2_liver->Glucokinase_liver G6P_liver G6P Glucokinase_liver->G6P_liver Phosphorylation HGO Hepatic Glucose Output Glucokinase_liver->HGO Reduces AR453588_liver AR453588 AR453588_liver->Glucokinase_liver Activates Glycogen Glycogen G6P_liver->Glycogen Synthesis

Caption: Mechanism of action of AR453588 in pancreatic β-cells and hepatocytes.

GKA_Activity_Assay_Workflow Glucokinase Activity Assay Workflow prep Prepare Reagents (GKA dilutions, Master Mix) plate Dispense Master Mix and GKA to 96-well plate prep->plate initiate Initiate Reaction with Glucokinase plate->initiate measure Kinetic Measurement of Fluorescence (Ex/Em = 535/587 nm) initiate->measure analyze Calculate Reaction Rate and Determine EC50 measure->analyze

Caption: Workflow for the in vitro fluorometric glucokinase activity assay.

obob_Mouse_Study_Workflow ob/ob Mouse In Vivo Study Workflow acclimate Acclimatize ob/ob Mice dosing Daily Oral Dosing (14 days) acclimate->dosing monitor Monitor Body Weight & Fasting Blood Glucose dosing->monitor ogtt Perform Oral Glucose Tolerance Test (OGTT) dosing->ogtt analysis Analyze Data (FBG, Body Weight, OGTT AUC) ogtt->analysis

Caption: Experimental workflow for assessing in vivo efficacy in ob/ob mice.

References

Safety Operating Guide

Personal protective equipment for handling AR453588 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of AR453588 hydrochloride, a compound intended for research and development purposes. The following procedures are based on best practices for handling potentially hazardous chemical compounds in a laboratory setting. All personnel must perform a thorough risk assessment before beginning any work and adhere strictly to these protocols to ensure personal safety and regulatory compliance.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety goggles with side-shields or a full-face shield.Conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes and airborne particles.[1][2]
Hand Protection Double-gloving with powder-free nitrile gloves.The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff. Gloves meeting ASTM D6978 standards for chemotherapy drug resistance are recommended.[3][4][5]
Body Protection Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.Polyethylene-coated polypropylene (B1209903) or other laminate materials are preferred to prevent permeation.[3][4][5] Laboratory coats made of absorbent materials are not suitable.[4]
Respiratory Protection A NIOSH-certified N95, N100, or P100 respirator is strongly recommended, especially when handling the powder form.All respirator use must comply with a comprehensive respiratory protection program that includes fit-testing to minimize inhalation of dust or aerosols.[4]

Operational Plan: Handling and Experimental Protocols

All handling of this compound should occur in a designated and controlled area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize exposure risks.

General Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is available and has been inspected for integrity. The designated handling area should be clean and uncluttered.

  • Donning PPE: Put on all required PPE in the correct order (e.g., gown, mask, goggles, inner gloves, outer gloves).

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of the powdered compound within a chemical fume hood or other ventilated enclosure to control airborne particles.

    • Use dedicated, clearly labeled equipment.

    • Handle the compound gently to avoid creating dust.

  • Solution Preparation:

    • When dissolving the compound, add the solvent slowly to the powder to minimize splashing.

    • Ensure the container is appropriately sealed before mixing or vortexing.

  • Post-Handling:

    • Wipe down all surfaces in the handling area with an appropriate deactivating agent.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Categorization: All materials that have come into contact with this compound, including unused compound, empty containers, contaminated PPE, and cleaning materials, should be treated as hazardous chemical waste.

  • Containment:

    • Collect solid waste in a dedicated, clearly labeled, and sealed container.

    • Collect liquid waste in a separate, labeled, and sealed container.

  • Disposal Procedure: Dispose of all waste in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal. Do not dispose of this compound down the drain.[1]

Emergency Procedures

In the event of accidental exposure, immediate action is necessary.

Exposure Type Immediate Action
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. Seek medical attention.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.

start Start: Obtain this compound prep_area Prepare Designated Handling Area (Fume Hood / BSC) start->prep_area don_ppe Don Appropriate PPE (Gloves, Gown, Respirator, Goggles) prep_area->don_ppe handle_compound Handle Compound (Weighing, Aliquoting, Solution Prep) don_ppe->handle_compound exposure_check Accidental Exposure? handle_compound->exposure_check decontaminate Decontaminate Work Area and Equipment doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_waste Dispose of Hazardous Waste doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands end End of Procedure wash_hands->end exposure_check->decontaminate No emergency_proc Follow Emergency Procedures exposure_check->emergency_proc Yes emergency_proc->wash_hands

Caption: Workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.